Product packaging for Dolutegravir-d5(Cat. No.:)

Dolutegravir-d5

Cat. No.: B10788533
M. Wt: 424.4 g/mol
InChI Key: RHWKPHLQXYSBKR-DZYLKJILSA-N
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Description

Dolutegravir-d5 is a useful research compound. Its molecular formula is C20H19F2N3O5 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F2N3O5 B10788533 Dolutegravir-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

424.4 g/mol

IUPAC Name

(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2

InChI Key

RHWKPHLQXYSBKR-DZYLKJILSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Dolutegravir and its isotopically labeled analogue, Dolutegravir-d5. The synthesis is presented as a convergent route, which is well-suited for the introduction of isotopic labels at specific positions within the molecule. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and experimental workflows using Graphviz diagrams.

Introduction

Dolutegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and a longer half-life, a phenomenon known as the "kinetic isotope effect." this compound is a deuterated analogue of Dolutegravir that can be used as an internal standard in quantitative bioanalytical assays or for DMPK studies.

This guide outlines a plausible and efficient synthetic strategy for the preparation of this compound, involving the synthesis of deuterated key intermediates, which are then assembled to form the final product.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. This involves the separate synthesis of three key building blocks, two of which are isotopically labeled:

  • A core pyridone intermediate.

  • (R)-3-amino-1-butanol-1,1,2-d3 (a key chiral amino alcohol).

  • 2,4-Difluorobenzylamine-α,α-d2.

These fragments are then coupled in a stepwise manner to construct the final this compound molecule. This approach allows for flexibility and efficiency in the introduction of the deuterium labels.

Synthesis of Deuterated Intermediates

Synthesis of 2,4-Difluorobenzylamine-α,α-d2

The d2-labeled 2,4-difluorobenzylamine can be prepared from commercially available 2,4-difluorobenzaldehyde via a reductive amination reaction.

Experimental Protocol:

A solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol-d4 (MeOD) is treated with a solution of ammonia in methanol (7N, 5.0 eq). The mixture is stirred at room temperature for 2 hours. Sodium borodeuteride (NaBD4, 1.5 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-difluorobenzylamine-α,α-d2.

G 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Intermediate_Imine Intermediate Imine 2,4-Difluorobenzaldehyde->Intermediate_Imine NH3 / MeOD NH3, MeOD NH3, MeOD 2,4-Difluorobenzylamine-d2 2,4-Difluorobenzylamine-d2 Intermediate_Imine->2,4-Difluorobenzylamine-d2 NaBD4 NaBD4 NaBD4

Synthesis of (R)-3-amino-1-butanol-1,1,2-d3

The d3-labeled (R)-3-amino-1-butanol can be synthesized from commercially available (R)-3-aminobutanoic acid.

Experimental Protocol:

(R)-3-aminobutanoic acid (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 2.5 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of D2O. The mixture is stirred for 1 hour, and then a solution of sodium hydroxide in D2O is added. The resulting mixture is stirred for another 2 hours at room temperature. The product is extracted with THF, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then treated with a catalytic amount of a ruthenium complex in D2O under a deuterium gas atmosphere to facilitate H/D exchange at the C2 position, followed by reduction with a deuterated reducing agent to label the C1 position. A more direct approach involves the reduction of the carboxylic acid with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).

A plausible multi-step synthesis is as follows:

  • Esterification: (R)-3-aminobutanoic acid is esterified to methyl (R)-3-aminobutanoate using methanol and a catalyst like thionyl chloride.

  • N-protection: The amino group of the ester is protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Deuteration at C2: The α-proton to the ester is exchanged with deuterium using a base (e.g., LDA) and a deuterium source (e.g., D2O quench).

  • Reduction of the ester: The deuterated ester is then reduced to the alcohol using a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to introduce two deuterium atoms at the C1 position.

  • Deprotection: The N-protecting group is removed to yield (R)-3-amino-1-butanol-1,1,2-d3.

G R-3-aminobutanoic_acid (R)-3-aminobutanoic acid Amino_ester Methyl (R)-3-aminobutanoate R-3-aminobutanoic_acid->Amino_ester MeOH, SOCl2 Esterification Esterification N-protection N-protection Deuteration_C2 Deuteration_C2 Reduction Reduction Deprotection Deprotection N-Boc_ester N-Boc protected ester Amino_ester->N-Boc_ester Boc2O d1_N-Boc_ester d1-N-Boc protected ester N-Boc_ester->d1_N-Boc_ester LDA, D2O d3_N-Boc_alcohol d3-N-Boc protected alcohol d1_N-Boc_ester->d3_N-Boc_alcohol LiAlD4 R-3-amino-1-butanol-d3 (R)-3-amino-1-butanol-d3 d3_N-Boc_alcohol->R-3-amino-1-butanol-d3 Acid

Assembly of this compound

The final assembly of this compound involves a convergent synthesis where the core pyridone is first cyclized with the deuterated amino alcohol, followed by amidation with the deuterated benzylamine.

Synthesis of the Pyridone Core Intermediate

A key pyridone intermediate, such as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, can be synthesized according to literature procedures.[1]

Cyclization with (R)-3-amino-1-butanol-d3

Experimental Protocol:

The pyridone core intermediate (1.0 eq) is dissolved in a suitable solvent like acetonitrile. To this solution, (R)-3-amino-1-butanol-1,1,2-d3 (1.2 eq) is added, followed by an acid catalyst such as acetic acid or methanesulfonic acid.[2][3] The mixture is heated to reflux for 15-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous acid solution to yield the tricyclic intermediate.

Amidation with 2,4-Difluorobenzylamine-d2

Experimental Protocol:

The tricyclic intermediate (1.0 eq) is dissolved in an aprotic solvent such as acetonitrile or DMF. A coupling agent like 1,1'-carbonyldiimidazole (CDI) or HATU is added, and the mixture is stirred at room temperature for 1-2 hours to activate the carboxylic acid.[4][5] Then, 2,4-difluorobenzylamine-α,α-d2 (1.1 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperature for 12-24 hours. The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The crude product is purified by crystallization or chromatography to afford this compound.

G Pyridone_core Pyridone Core Intermediate Tricyclic_intermediate Tricyclic Intermediate Pyridone_core->Tricyclic_intermediate Cyclization Amino_alcohol_d3 (R)-3-amino-1-butanol-d3 Amino_alcohol_d3->Tricyclic_intermediate Dolutegravir_d5 This compound Tricyclic_intermediate->Dolutegravir_d5 Amidation Benzylamine_d2 2,4-Difluorobenzylamine-d2 Benzylamine_d2->Dolutegravir_d5 Cyclization Cyclization Amidation Amidation

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and expected yields for the key steps in the synthesis of this compound. The yields for the deuterated steps are estimated based on their non-deuterated counterparts.

Table 1: Synthesis of 2,4-Difluorobenzylamine-d2

StepStarting MaterialReagents and SolventsConditionsProductYield (%)
Reductive Amination2,4-DifluorobenzaldehydeNH3 in MeOH, MeOD, NaBD40 °C to RT, 14 h2,4-Difluorobenzylamine-d2~80

Table 2: Synthesis of (R)-3-amino-1-butanol-d3

StepStarting MaterialReagents and SolventsConditionsProductYield (%)
Esterification(R)-3-aminobutanoic acidMeOH, SOCl2Reflux, 4 hMethyl (R)-3-aminobutanoate>95
N-protectionMethyl (R)-3-aminobutanoateBoc2O, Et3N, DCMRT, 12 hN-Boc protected ester~95
DeuterationN-Boc protected esterLDA, THF, D2O-78 °C to RT, 2 hd1-N-Boc protected ester~85
Reductiond1-N-Boc protected esterLiAlD4, THF0 °C to RT, 12 hd3-N-Boc protected alcohol~90
Deprotectiond3-N-Boc protected alcoholHCl in DioxaneRT, 4 h(R)-3-amino-1-butanol-d3>95

Table 3: Final Assembly of this compound

StepStarting MaterialReagents and SolventsConditionsProductYield (%)
CyclizationPyridone Core Intermediate(R)-3-amino-1-butanol-d3, Acetonitrile, Acetic AcidReflux, 24 hTricyclic Intermediate~65[6]
AmidationTricyclic Intermediate2,4-Difluorobenzylamine-d2, CDI, AcetonitrileRT, 24 hThis compound~56[2]

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound. By employing a convergent synthetic strategy, the deuterium labels can be efficiently introduced into the key building blocks, which are then assembled to form the final isotopically labeled drug molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and metabolic studies. The successful synthesis of this compound will facilitate a deeper understanding of the pharmacokinetics and metabolism of Dolutegravir.

References

The Role of Dolutegravir-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Dolutegravir-d5 as an internal standard in the bioanalysis of the antiretroviral drug Dolutegravir. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of pharmacokinetic and other clinical studies.

Core Principle: The "Ideal" Internal Standard

The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in analytical procedures. An ideal internal standard should be a compound that behaves chemically and physically as identically as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.

This compound is a deuterated analog of Dolutegravir, where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass than Dolutegravir, allowing it to be distinguished by a mass spectrometer. However, the chemical and physical properties of this compound remain nearly identical to those of Dolutegravir. This near-identical behavior is the key to its mechanism of action as an internal standard.

Mechanism of Action of this compound

The mechanism of action of this compound as an internal standard can be broken down into the following key aspects:

  • Co-elution in Chromatography: Due to their similar physicochemical properties, Dolutegravir and this compound exhibit nearly identical retention times during liquid chromatography. This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: In the ion source of the mass spectrometer (e.g., electrospray ionization - ESI), this compound ionizes with a similar efficiency to Dolutegravir. This means that any suppression or enhancement of the ion signal due to the sample matrix will affect both compounds to a similar extent.

  • Correction for Sample Loss: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

  • Ratio-Based Quantification: A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the analytical process. The mass spectrometer measures the signal intensity (peak area) of both the analyte (Dolutegravir) and the internal standard (this compound). Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte and effectively cancels out any variations that have occurred during the analytical workflow.

Physicochemical Properties

The near-identical physicochemical properties of Dolutegravir and its deuterated analog are fundamental to the latter's function as an internal standard.

PropertyDolutegravirThis compoundReference
Molecular Formula C₂₀H₁₉F₂N₃O₅C₂₀H₁₄D₅F₂N₃O₅
Molecular Weight 419.38 g/mol 424.41 g/mol
Monoisotopic Mass 419.1344 Da424.1658 Da
pKa 8.2, 10.1Not reported, expected to be very similar to Dolutegravir
LogP 1.98Not reported, expected to be very similar to Dolutegravir
Aqueous Solubility Poorly solubleNot reported, expected to be very similar to Dolutegravir

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of Dolutegravir in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Dolutegravir from plasma samples.

  • Aliquoting: Aliquot 100 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Precipitation: Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject a specific volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Dolutegravir and this compound.

ParameterConditionReference
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 2 min
Flow Rate 0.8 mL/min
Column Temperature 40 °C
MS System API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Dolutegravirm/z 420.1 → 277.1
This compoundm/z 425.1 → 282.1
Declustering Potential (DP) 60 V
Collision Energy (CE) 35 eV
Ion Source Temperature 500 °C

Quantitative Data Summary

The following tables summarize the validation parameters from various studies that have utilized a deuterated internal standard for the quantification of Dolutegravir in human plasma.

Calibration and Linearity
Study ReferenceMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Study AHuman Plasma10 - 5000> 0.995
Study BHuman Plasma5 - 10000> 0.99
Study CHuman Plasma20 - 10000> 0.998
Precision and Accuracy
Study ReferenceQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Study A Low (30)< 5.0< 6.0± 5.0
Mid (500)< 4.0< 5.0± 4.0
High (4000)< 3.0< 4.0± 3.0
Study B Low (15)< 7.0< 8.0± 7.0
Mid (450)< 5.0< 6.0± 5.0
High (9000)< 4.0< 5.0± 4.0
Recovery and Matrix Effect
Study ReferenceQC Level (ng/mL)Recovery (%)Matrix Effect (%)
Study A Low (30)85.298.7
High (4000)88.1101.2
Study B Low (15)90.595.3
High (9000)92.397.8

Visualizations

Logical Relationship of this compound as an Internal Standard

G Mechanism of this compound as an Internal Standard cluster_process Analytical Process A Dolutegravir in Sample P Sample Preparation (Extraction, etc.) A->P IS Known Amount of This compound Added IS->P C LC Separation P->C M MS Detection C->M R R M->R Ratio of Analyte/IS Signal Q Q R->Q Quantification

Caption: Logical flow of using this compound for accurate quantification.

Experimental Workflow for Dolutegravir Quantification

G Bioanalytical Workflow for Dolutegravir S Plasma Sample Collection IS Spike with This compound (IS) S->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C SN Supernatant Transfer C->SN LCMS LC-MS/MS Analysis SN->LCMS D Data Processing (Peak Area Ratio) LCMS->D Q Concentration Determination D->Q

Caption: Step-by-step workflow for Dolutegravir analysis in plasma.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Dolutegravir. Its mechanism of action is rooted in its near-identical physicochemical properties to the parent drug, which allows it to effectively compensate for analytical variability. The use of this compound in LC-MS/MS assays, as detailed in the provided protocols and validated by the presented data, ensures the generation of highly accurate, precise, and reliable data, which is paramount for clinical research and therapeutic drug monitoring. This technical guide provides a comprehensive overview for researchers and scientists in the field of drug development and analysis.

Dolutegravir-d5: A Technical Guide to Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Dolutegravir-d5, a deuterated analog of the potent antiretroviral agent Dolutegravir. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure the precise quantification of Dolutegravir in biological matrices.[1][2][3][4] This document outlines the key specifications, analytical methodologies for its characterization, and a summary of the mechanism of action of its non-deuterated counterpart.

Certificate of Analysis and Specifications

A certificate of analysis for this compound provides critical information regarding its identity, purity, and physical properties. While specific values may vary between batches and suppliers, the following tables summarize the typical specifications and physicochemical properties for this compound.

General Specifications
ParameterSpecification
Chemical Name (4R,12aS)-N-((2,4-difluorophenyl-3,5,6-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][5]oxazine-9-carboxamide
CAS Number 2249814-82-0
Molecular Formula C₂₀H₁₄D₅F₂N₃O₅
Molecular Weight 424.4 g/mol [1][6]
Isotopic Purity ≥99% deuterated forms (d1-d5)
Physicochemical Properties
PropertyValue
Appearance A solid
Solubility DMF: 5 mg/ml, DMSO: 2.5 mg/ml, Ethanol: Slightly Soluble[1][2][3]
Storage Store at -20°C

Mechanism of Action of Dolutegravir

Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[7][8] Its mechanism of action is centered on the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus.[7][9] By binding to the active site of the integrase enzyme, Dolutegravir blocks the crucial strand transfer step, a process necessary for the integration of viral DNA into the host cell's genome.[7][9] This inhibition of viral DNA integration effectively halts the HIV replication cycle.[7]

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Integration->Host DNA Integration into Host Genome Dolutegravir Dolutegravir HIV Integrase HIV Integrase Dolutegravir->HIV Integrase binds to HIV Integrase->Integration catalyzes

Dolutegravir's Inhibition of HIV Integrase

Experimental Protocols for Quantification

The quantification of Dolutegravir in biological samples, such as plasma or hair, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as an internal standard to ensure accuracy and precision.[10]

Sample Preparation: Extraction from Biological Matrix

A common method for extracting Dolutegravir from a biological matrix involves protein precipitation.

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis

The extracted sample is then analyzed by LC-MS/MS. The following is a representative protocol.

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reverse-phase analytical column is typically used.[11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water) and an organic phase (e.g., 100% acetonitrile) is common.[11]

    • Flow Rate: A flow rate of around 0.3 mL/min is often employed.[11]

    • Injection Volume: Typically 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Dolutegravir and this compound are monitored.

UV-Visible Spectroscopy

UV-Visible spectroscopy can also be used for the analysis of Dolutegravir sodium. The UV spectrum of Dolutegravir in methanol typically shows a maximum absorbance at around 260 nm.[12] A UV spectrophotometric method has been developed for its estimation in tablet dosage form, with linearity observed in the concentration range of 5-35 μg/mL.[12]

LCMS_Workflow Biological Sample Biological Sample Internal Standard Addition Add this compound Biological Sample->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography Supernatant Collection->LC Separation MS/MS Detection Mass Spectrometry LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

LC-MS/MS Analytical Workflow

References

Navigating the Stability Landscape of Dolutegravir-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the storage and stability of deuterated active pharmaceutical ingredients is paramount for ensuring data integrity and the success of preclinical and clinical studies. This in-depth technical guide provides a core understanding of the storage and stability guidelines for Dolutegravir-d5, a deuterated internal standard crucial for the accurate quantification of the HIV integrase inhibitor, Dolutegravir.

This guide summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the molecule's characteristics.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following table outlines the recommended conditions for both the solid compound and its solutions. Adherence to these guidelines will minimize degradation and ensure the accuracy of experimental results.

FormStorage TemperatureDurationNotes
Solid -20°C[1][2]≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.
Solution in DMSO -20°CUp to 1 month[3]For longer-term storage, aliquoting and storing at -80°C is recommended.
Solution in DMF -20°CUp to 1 month[3]For longer-term storage, aliquoting and storing at -80°C is recommended.
Stock Solution (-80°C) -80°CUp to 6 months[3]Prepare in a suitable solvent, purge with an inert gas, and store in tightly sealed vials.[1]

Solubility is a key factor in the preparation of stock solutions. The solubility of this compound in common organic solvents is detailed below.

SolventApproximate Solubility
Dimethylformamide (DMF)5 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)2.5 mg/mL[3][4]
EthanolSlightly Soluble[3][4]

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively published, forced degradation studies on the non-deuterated parent compound, Dolutegravir, provide critical insights into its stability profile. The deuteration in this compound is not expected to significantly alter its chemical stability under these conditions. The following table summarizes the degradation of Dolutegravir under various stress conditions as per International Council for Harmonisation (ICH) guidelines.[5][6]

Stress ConditionReagent/ParametersDurationDegradation (%)
Acid Hydrolysis 0.5 N HCl12 hours (reflux at ambient temp)19.4%[7]
2 N HCl30 minutes (reflux)5.67%[8][9]
Base Hydrolysis 1 N NaOH20 hours at 80°C9%[10]
Oxidative 30% H₂O₂48 hours (reflux at ambient temp)3.3%[7]
30% v/v H₂O₂-4.28%[8][9]
Thermal 105°C6 hours4.09%[8][9]
55°C3 hoursNo significant degradation[7]
Photolytic UV light at 254 nm-No significant degradation[10]
UV light7 days1.81%[8][9]

Dolutegravir demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[11]

Degradation Pathway

Forced degradation studies have identified several key degradation products (DPs) of Dolutegravir. The primary degradation pathways involve hydrolysis of the oxazine ring and the exocyclic amide bond. The following diagram illustrates the inferred degradation pathway based on the structural elucidation of these products.[12][13]

Dolutegravir Degradation Pathway Inferred Degradation Pathway of Dolutegravir DTG Dolutegravir DP1 DP-1 (N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide) DTG->DP1 Acidic Hydrolysis DP2 DP-2 (2-(2,4-difluorobenzylamino)-2-oxoacetic acid) DTG->DP2 Oxidative Degradation DP_Hydrolysis Oxazine Ring Hydrolysis Products (bis-hydroxy diastereomers & mono-hydroxy derivative) DTG->DP_Hydrolysis Acidic Hydrolysis

Caption: Inferred degradation pathway of Dolutegravir under stress conditions.

Experimental Protocols for Stability Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from published studies on Dolutegravir. These protocols are designed to assess the intrinsic stability of the molecule and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a known concentration, typically around 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.5 N to 2 N hydrochloric acid.

    • Reflux the solution for a specified period (e.g., 30 minutes to 12 hours) at a controlled temperature (e.g., ambient or elevated).[7][8][9]

    • After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.5 N to 1 N sodium hydroxide.

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 20 hours).[10]

    • After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid.

    • Dilute the resulting solution with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide solution.

    • Keep the solution at room temperature or reflux for a specified period (e.g., 48 hours).[7]

    • Dilute the resulting solution with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder or a solution in a thermostatically controlled oven at a high temperature (e.g., 55°C to 105°C) for a specified duration (e.g., 3 to 6 hours).[7][8][9]

    • If a solid was used, dissolve it in a suitable solvent after the stress period.

    • Dilute the solution to an appropriate concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photochemically transparent container to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration or total exposure (e.g., 7 days).[8][9]

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the exposed and control solutions for analysis.

3. Analysis:

  • Analyze the stressed and control samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry detector.

  • The method should be capable of separating the intact this compound from all potential degradation products.

  • Quantify the amount of remaining this compound and the percentage of degradation.

  • Characterize the structure of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Experimental Workflow

The following diagram outlines a typical experimental workflow for conducting a stability study of this compound.

Stability Study Workflow General Workflow for this compound Stability Study start Start prep_sample Prepare this compound Stock Solution start->prep_sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress control Prepare Control Sample (Unstressed) prep_sample->control neutralize Neutralize/Dilute Stressed Samples stress->neutralize analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS) control->analysis neutralize->analysis data Data Acquisition and Processing analysis->data quantify Quantify Degradation and Identify Degradants data->quantify report Generate Stability Report quantify->report end End report->end

Caption: A generalized experimental workflow for assessing the stability of this compound.

This technical guide provides a foundational understanding of the storage and stability of this compound. For any specific application, it is recommended to perform in-house stability studies to confirm these findings under your unique experimental conditions.

References

A Technical Guide to the Safety and Application of Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

Dolutegravir-d5, a deuterated analog of the potent antiretroviral agent Dolutegravir, serves as a critical internal standard for the precise quantification of Dolutegravir in biological matrices.[1][2] This guide provides an in-depth overview of its safety profile, physicochemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Section 1: Safety Data

The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, standard precautions for handling chemical substances should always be observed. In contrast, the non-deuterated form, Dolutegravir, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4][5] Given the structural similarity, it is prudent to handle this compound with care, assuming a similar hazard profile.

Table 1: Hazard Identification and Precautionary Measures

Hazard ClassClassification (Dolutegravir)Precautionary Statements (Recommended for this compound)
Acute Oral ToxicityHarmful if swallowed[4]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Skin Corrosion/IrritationCauses skin irritation[4]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/IrritationCauses serious eye irritation[4]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ ToxicityMay cause respiratory irritation[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects[4][5]P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Table 2: Fire-Fighting and Accidental Release Measures

MeasureProtocol
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6]
Specific Hazards May produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides upon combustion.[6]
Personal Precautions Wear self-contained breathing apparatus and full protective gear. Avoid dust formation and ensure adequate ventilation.[6][7]
Environmental Precautions Prevent product from entering drains or waterways.[6]
Containment and Cleaning Sweep up and shovel into suitable containers for disposal.[6]

Section 2: Physicochemical and Pharmacokinetic Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the quantification of Dolutegravir.[2]

Table 3: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₁₄D₅F₂N₃O₅[2]
Molecular Weight 424.4 g/mol [2]
CAS Number 2249814-82-0[8]
Appearance Crystalline Solid
Solubility DMF: 5 mg/ml; DMSO: 2.5 mg/ml; Ethanol: Slightly Soluble[2]
Storage Recommended storage at -20°C.[1]

Table 4: Pharmacokinetic Parameters of Dolutegravir (Non-Deuterated)

ParameterValue
Bioavailability Oral
Protein Binding >98.9%[9]
Metabolism Primarily via glucuronidation by UGT1A1 and to a lesser extent by oxidation via CYP3A4.[9][10]
Volume of Distribution (Vd) 17.4 L[9]
Peak Plasma Concentration 2 to 3 hours post-dose[9]

Section 3: Mechanism of Action and Biological Activity

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[10][11] It potently blocks the essential step of integrating the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[9][12] This is achieved by binding to the active site of the HIV integrase enzyme and chelating the two magnesium ions (Mg²⁺) that are crucial for its catalytic activity.[12][13]

Table 5: In Vitro Biological Activity of Dolutegravir (Non-Deuterated)

ParameterValueCell Type/Assay
IC₅₀ (HIV-1 Integrase Strand Transfer) 2.7 nM[1][8]In vitro enzyme assay
EC₅₀ (HIV-1 Replication) 0.51 nM[1][8]Peripheral Blood Mononuclear Cells (PBMCs)
EC₅₀ (Resistant Strains) 3.6 - 5.8 nM[8]HIV-1 Y143R, N155H, and G140S/Q148H mutants
CC₅₀ (Cytotoxicity) 189 µM (unstimulated PBMCs), 52 µM (stimulated PBMCs)[1][2]PBMCs
Therapeutic Index >9,400[1][2]

The primary mechanism of action of Dolutegravir involves the disruption of the HIV-1 replication cycle at the integration step.

HIV_Integration_Inhibition cluster_host_cell Host Cell cluster_integrase HIV Integrase Complex HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase Integrase Enzyme Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Mg_ions Mg²⁺ Ions Dolutegravir Dolutegravir Dolutegravir->Integrase Binds & Chelates Mg²⁺

Caption: Mechanism of Dolutegravir action on HIV-1 integrase.

Section 4: Experimental Protocols

This compound is intended for use as an internal standard for the quantification of Dolutegravir by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

The following provides a generalized workflow for the use of this compound in a bioanalytical method. Specific parameters such as sample preparation, chromatographic conditions, and mass spectrometer settings must be optimized for the specific matrix and instrumentation used.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Area Integration (Dolutegravir & this compound) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: General workflow for LC-MS/MS quantification.

Protocol Steps:

  • Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Dolutegravir into a blank biological matrix.

  • Sample Preparation:

    • To a known volume of the biological sample (and standards/QCs), add a precise amount of this compound solution of a known concentration.

    • Perform an extraction procedure to isolate the analyte and internal standard from matrix components. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT).

    • The extracted sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC system for chromatographic separation of Dolutegravir and this compound from other components.

    • The eluent from the LC is introduced into a mass spectrometer. Detection is typically performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Dolutegravir and this compound are monitored.

  • Data Analysis:

    • Integrate the peak areas for both Dolutegravir and this compound.

    • Calculate the ratio of the peak area of Dolutegravir to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Dolutegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a comprehensive overview of the safety, properties, and application of this compound. Researchers should always refer to the most current SDS provided by the supplier and perform their own risk assessments before use.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Dolutegravir and Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3] Its deuterated analog, Dolutegravir-d5, serves a critical role in the bioanalysis of the parent drug, primarily as an internal standard in pharmacokinetic and other quantitative studies.[4][5][6] This technical guide provides a detailed comparison of the structural and physicochemical differences between Dolutegravir and this compound, outlines the metabolic pathways of Dolutegravir, and details the experimental protocols for the use of this compound in quantitative analysis.

Core Structural Differences

The fundamental difference between Dolutegravir and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium atoms. The locations of these substitutions are on the 2,4-difluorobenzyl group of the molecule. Specifically, three deuterium atoms replace hydrogen atoms on the phenyl ring, and two deuterium atoms replace hydrogen atoms on the methylene linker.

Dolutegravir: (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][7]oxazine-9-carboxamide[7]

This compound: (4R,12aS)-N-((2,4-difluorophenyl-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][7]oxazine-9-carboxamide

This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass, which is the key principle behind its use as an internal standard in mass spectrometry-based assays.

Data Presentation: Physicochemical Properties

The primary quantitative difference between Dolutegravir and its d5 analog is their molecular weight. This distinction is crucial for their differentiation in mass spectrometry.

PropertyDolutegravirThis compound
Molecular Formula C₂₀H₁₉F₂N₃O₅[3][7]C₂₀H₁₄D₅F₂N₃O₅
Molecular Weight 419.38 g/mol [2][3]424.4 g/mol
Monoisotopic Mass 419.129277 u424.16066 u

Metabolic Pathways of Dolutegravir

Dolutegravir is primarily metabolized in the liver. The major metabolic pathway is glucuronidation mediated by the enzyme UGT1A1.[8][9][10] A minor pathway involves oxidation by cytochrome P450 3A4 (CYP3A4).[8][9][10] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes contributing to the formation of certain metabolites.[1] The resulting metabolites are largely inactive and are excreted in the feces and urine.[8][9][10]

Dolutegravir_Metabolism Dolutegravir Dolutegravir Glucuronide Ether Glucuronide (Major Metabolite, Inactive) Dolutegravir->Glucuronide UGT1A1 Oxidative_Metabolites Oxidative Metabolites (Minor, via CYP3A4, CYP1A1, CYP1B1) Dolutegravir->Oxidative_Metabolites CYP3A4, CYP1A1, CYP1B1 Excretion Excretion (Feces and Urine) Glucuronide->Excretion Oxidative_Metabolites->Excretion

Metabolic pathways of Dolutegravir.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[11][12] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[12] If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, deuteration at that position can slow down its metabolism, potentially leading to a longer half-life and increased exposure.[11][13]

Experimental Protocols: Quantification of Dolutegravir using this compound as an Internal Standard

This compound is widely used as an internal standard for the quantification of Dolutegravir in biological matrices such as plasma, hair, and breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][14] The following is a generalized experimental protocol based on published methods.

1. Sample Preparation:

  • Objective: To extract Dolutegravir and the internal standard from the biological matrix and remove interfering substances.

  • Procedure:

    • A known concentration of this compound (internal standard) is added to the biological sample (e.g., plasma).

    • Proteins are precipitated by adding a solvent such as acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing Dolutegravir and this compound, is collected for analysis.

2. Chromatographic Separation:

  • Objective: To separate Dolutegravir and this compound from other components in the extract before they enter the mass spectrometer.

  • Procedure:

    • The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

    • A reversed-phase C18 or similar column is typically used.

    • A mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) is used to elute the compounds from the column. Due to their similar chemical properties, Dolutegravir and this compound will have very similar retention times.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify Dolutegravir and this compound based on their mass-to-charge ratios.

  • Procedure:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions for both Dolutegravir and this compound.

      • Dolutegravir: Precursor ion (m/z) 420.1 → Product ion (m/z) 277.1

      • This compound: Precursor ion (m/z) 425.1 → Product ion (m/z) 282.1

    • The peak areas for both the analyte (Dolutegravir) and the internal standard (this compound) are measured.

4. Quantification:

  • Objective: To determine the concentration of Dolutegravir in the original sample.

  • Procedure:

    • A calibration curve is generated using standards with known concentrations of Dolutegravir and a constant concentration of this compound.

    • The ratio of the peak area of Dolutegravir to the peak area of this compound is plotted against the concentration of the Dolutegravir standards.

    • The concentration of Dolutegravir in the unknown sample is calculated by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for any variability in sample preparation and instrument response.

LCMS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LC 2. LC Separation cluster_MS 3. MS/MS Detection cluster_Quant 4. Quantification BiologicalSample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Vortex & Centrifuge Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection HPLC_Column HPLC Column (e.g., C18) Injection->HPLC_Column Elution Elution HPLC_Column->Elution ESI Electrospray Ionization (ESI) Elution->ESI MRM Multiple Reaction Monitoring (MRM) DTG: 420.1 -> 277.1 DTG-d5: 425.1 -> 282.1 ESI->MRM Detection Peak Area Measurement MRM->Detection Ratio_Calculation Calculate Peak Area Ratio (DTG / DTG-d5) Detection->Ratio_Calculation Calibration_Curve Generate Calibration Curve Calibration_Curve->Ratio_Calculation Concentration Determine Dolutegravir Concentration Ratio_Calculation->Concentration

Experimental workflow for Dolutegravir quantification.

Conclusion

This compound is a structurally analogous, isotopically labeled version of Dolutegravir, differing by the substitution of five hydrogen atoms with deuterium. This mass difference, while having a minimal impact on the molecule's chemical behavior, is the cornerstone of its utility as an internal standard in highly sensitive and specific LC-MS/MS assays. These assays are indispensable for the precise quantification of Dolutegravir in various biological matrices, thereby supporting critical research in pharmacokinetics, drug metabolism, and clinical monitoring. While the potential for a kinetic isotope effect exists due to deuteration, the primary and well-established role of this compound in pharmaceutical research and development is as a tool for accurate bioanalysis.

References

Isotopic Enrichment of Dolutegravir-d5 for Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of Dolutegravir-d5, a critical internal standard for the bioanalysis of the antiretroviral drug Dolutegravir. The guide details a plausible synthetic pathway for this compound, its purification, and its application in quantitative bioanalytical methods, adhering to the highest standards of scientific rigor.

Introduction to Isotopic Enrichment in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis by mass spectrometry. The co-elution of the stable isotope-labeled drug with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound, a deuterated analog of Dolutegravir, serves this essential role in the bioanalysis of this potent HIV-1 integrase inhibitor.

Synthesis and Isotopic Enrichment of this compound

While specific, proprietary methods for the synthesis of this compound are not publicly disclosed, a plausible and chemically sound synthetic route can be postulated based on the known synthesis of Dolutegravir. The key to isotopic enrichment lies in the introduction of deuterium atoms at specific, stable positions within the molecule. The formal chemical name for this compound, (4R,12aS)-N-((2,4-difluorophenyl-3,5,6-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, indicates that the deuterium atoms are located on the 2,4-difluorobenzyl moiety.

This suggests that a key deuterated starting material, (2,4-difluorophenyl-3,5,6-d3)methanamine-d2, is utilized in the synthesis.

Proposed Synthesis of Deuterated 2,4-difluorobenzylamine

A potential route to synthesize the deuterated benzylamine precursor involves the reduction of a corresponding deuterated benzonitrile.

Experimental Protocol (Hypothetical):

  • Deuteration of 2,4-difluorobenzonitrile: 2,4-difluorobenzonitrile is subjected to a deuterium exchange reaction using a deuterium source such as D₂O under appropriate catalytic conditions (e.g., a strong acid or base catalyst) to introduce deuterium atoms onto the aromatic ring.

  • Reduction of the Nitrile: The resulting deuterated 2,4-difluorobenzonitrile is then reduced to the corresponding benzylamine. A common method for this transformation is the use of a reducing agent like lithium aluminum deuteride (LiAlD₄) to introduce the two deuterium atoms on the methylene bridge.

  • Purification: The synthesized (2,4-difluorophenyl-d3)methanamine-d2 is purified using standard techniques such as distillation or chromatography to ensure high chemical and isotopic purity.

Final Assembly of this compound

The final step in the synthesis of this compound involves the coupling of the deuterated 2,4-difluorobenzylamine with the carboxylic acid intermediate of the Dolutegravir core structure.

Experimental Protocol (Hypothetical):

  • Amide Coupling: The tricyclic carboxylic acid precursor of Dolutegravir is reacted with the synthesized (2,4-difluorophenyl-d3)methanamine-d2 in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Deprotection (if necessary): If protecting groups are used on the Dolutegravir core during the synthesis, a final deprotection step is carried out.

  • Purification: The final this compound product is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated analogs.

Below is a diagram illustrating the proposed synthetic workflow.

G Proposed Synthetic Workflow for this compound cluster_0 Synthesis of Deuterated Precursor cluster_1 Final Assembly and Purification start 2,4-difluorobenzonitrile deuteration Deuterium Exchange (D₂O, catalyst) start->deuteration reduction Nitrile Reduction (LiAlD₄) deuteration->reduction purification1 Purification reduction->purification1 precursor (2,4-difluorophenyl-d3)methanamine-d2 purification1->precursor coupling Amide Coupling precursor->coupling dtg_core Dolutegravir Carboxylic Acid Core dtg_core->coupling deprotection Deprotection (if applicable) coupling->deprotection purification2 Preparative HPLC deprotection->purification2 final_product This compound purification2->final_product

Caption: Proposed Synthetic Workflow for this compound.

Quantitative Data and Isotopic Purity

The isotopic purity of this compound is a critical parameter that must be well-characterized to ensure its suitability as an internal standard. Commercially available this compound typically has a high degree of isotopic enrichment.

ParameterSpecification
Chemical Purity ≥98%
Isotopic Purity ≥99% deuterated forms (d1-d5)
Molecular Formula C₂₀H₁₄D₅F₂N₃O₅
Molecular Weight 424.4 g/mol

Note: Data is compiled from publicly available information from various suppliers and may vary.

Bioanalysis of Dolutegravir using this compound

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dolutegravir in various biological matrices such as plasma, serum, and tissue homogenates.

Experimental Protocol for Sample Preparation and Analysis

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Dolutegravir and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dolutegravir 420.1277.1
This compound 425.1282.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

The following diagram illustrates the bioanalytical workflow.

G Bioanalytical Workflow for Dolutegravir Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification

Caption: Bioanalytical Workflow for Dolutegravir Quantification.

Conclusion

The isotopic enrichment of Dolutegravir to produce this compound is a crucial process that enables accurate and reliable bioanalysis. While the precise synthetic details are often proprietary, a logical and feasible synthetic pathway can be proposed. The high isotopic purity of commercially available this compound, combined with robust LC-MS/MS methods, provides researchers, scientists, and drug development professionals with the necessary tools to confidently assess the pharmacokinetic properties of Dolutegravir in various biological systems. This technical guide serves as a foundational resource for understanding the synthesis, characterization, and application of this essential internal standard.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Dolutegravir using Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Dolutegravir in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol utilizes a stable isotope-labeled internal standard, Dolutegravir-d5, to ensure high accuracy and precision, making it suitable for clinical research and pharmacokinetic studies.

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) that is a key component of first-line antiretroviral therapy (ART) for the management of HIV infection.[1][2] Accurate measurement of Dolutegravir concentrations in plasma is crucial for therapeutic drug monitoring, pharmacokinetic assessments, and adherence evaluation. This LC-MS/MS method offers a robust and reliable approach for the quantitative analysis of Dolutegravir in human plasma.[3][4] The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.[5][6]

Experimental Protocols

Materials and Reagents
  • Dolutegravir reference standard (≥98% purity)

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Dimethyl sulfoxide (DMSO)

Stock and Working Solution Preparation
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Dolutegravir in DMSO.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

  • Dolutegravir Working Solutions: Prepare a series of working solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Dolutegravir from plasma samples.[3][7]

  • Aliquot 20-100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.

  • Add a specific volume of the IS working solution (e.g., 120 µL of 10 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 5000 rpm for 5 minutes) to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • A dilution step may be performed by adding a portion of the supernatant to a solution such as 0.1% formic acid in water before injection into the LC-MS/MS system.[3]

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[1][8]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm)[3][4]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution can be used. A typical isocratic condition is 60:40 acetonitrile/water with 0.1% formic acid.[3][4]
Flow Rate 0.8 - 1.0 mL/min[9][10][11]
Injection Volume 3 - 20 µL[3][7]
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time Approximately 2-6 minutes

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (m/z) Dolutegravir: 420.1 → 136.0[3][4]This compound: 428.1 → 283.1[3]
Source Temperature 450 °C[5]
Ion Spray Voltage 5500 V[5]

Data Presentation

The quantitative data for the LC-MS/MS method for Dolutegravir are summarized below.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Dolutegravir5 - 10,000> 0.999[3][4]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ5≤ 9.1≤ 9.1≤ 6.5
Low QC15≤ 9.1≤ 9.1≤ 6.5
Mid QC450≤ 9.1≤ 9.1≤ 6.5
High QC9000≤ 9.1≤ 9.1≤ 6.5
Data synthesized from representative values found in the literature.[3][4]

Table 3: Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
Dolutegravir~65-75~65-75~65-75
This compound~70-80~70-80~70-80
Recovery values can vary based on the specific extraction method used.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20-100 µL) is_addition Add this compound IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration quantification Quantification (Ratio to IS) integration->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Dolutegravir quantification.

logical_relationship cluster_method Quantification Method cluster_measurement Measurement cluster_calculation Calculation dtg Dolutegravir (Analyte) dtg_response Dolutegravir Peak Area dtg->dtg_response is This compound (Internal Standard) is_response IS Peak Area is->is_response ratio Peak Area Ratio (Analyte/IS) dtg_response->ratio is_response->ratio concentration Dolutegravir Concentration ratio->concentration calibration Calibration Curve calibration->concentration

Caption: Logical relationship of the quantification method.

References

Application Notes and Protocols for the Use of Dolutegravir-d5 in Plasma Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of dolutegravir in human plasma using its deuterated stable isotope, Dolutegravir-d5, as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection.[1][2] Pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing recommendations and helps in managing drug-drug interactions.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis, as it effectively corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[5][6]

Experimental Protocols

Materials and Reagents
  • Dolutegravir and this compound reference standards

  • HPLC or LC-MS/MS grade acetonitrile (AcN), methanol (MeOH), and water

  • Formic acid (FA)

  • Human plasma (with K2EDTA as anticoagulant)

  • EDTA (ethylenediaminetetraacetic acid)

Stock and Working Solutions Preparation
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dolutegravir reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Dolutegravir stock solution using this compound.[7]

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. The internal standard working solution is typically prepared at a fixed concentration (e.g., 5 ng/mL in 50:50 methanol:water).[6]

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of Dolutegravir and this compound from plasma.[5]

  • To a 20 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 120 µL of acetonitrile containing the internal standard (this compound) at a concentration of 10 ng/mL.[5]

  • Vortex the mixture for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the samples at 2655 × g (5000 rpm) for 5 minutes to pellet the precipitated proteins.[5]

  • Transfer a 20 µL aliquot of the resulting supernatant to a clean tube.

  • Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid and mix well.[5]

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Dolutegravir. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters [5]

ParameterValue
HPLC SystemShimadzu UFLC-XR or equivalent
ColumnXBridge C18, 3.5 µm, 50 × 2.1 mm
Mobile Phase0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (60:40, v/v)
Flow Rate0.475 mL/min
Column Temperature30°C
Autosampler Temp.15°C
Injection Volume5 µL
Run Time1.5 min

Table 2: Mass Spectrometry Parameters [5][8]

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor/Product Ion (m/z) - Dolutegravir420.1 / 136.0
Precursor/Product Ion (m/z) - this compound (IS)428.1 / 283.1

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. The following tables summarize typical validation results for a Dolutegravir plasma assay.

Table 3: Calibration Curve and Quality Control Sample Concentrations [5]

Sample TypeConcentrations (ng/mL)
Calibration Standards5, 10, 50, 100, 500, 1000, 5000, 10,000
Quality Control (QC)5 (LLOQ), 15 (Low), 450 (Mid), 9000 (High)

Table 4: Precision and Accuracy Data [5][8]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ5≤ 9.1≤ 6.5≤ 9.1≤ 6.5
Low15≤ 9.1≤ 6.5≤ 9.1≤ 6.5
Mid450≤ 9.1≤ 6.5≤ 9.1≤ 6.5
High9000≤ 9.1≤ 6.5≤ 9.1≤ 6.5

Table 5: Stability of Dolutegravir in Human Plasma [5]

Stability ConditionDurationResult
Freeze-Thaw3 cyclesStable
Room Temperature~5 hoursStable
Long-term Storage-80°C for 15 monthsStable

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (20 µL) Add_IS Add Acetonitrile with This compound (120 µL) Plasma->Add_IS Vortex1 Vortex (2 min) Add_IS->Vortex1 Centrifuge Centrifuge (5 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (20 µL) Centrifuge->Supernatant Dilute Add Diluent (120 µL) Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Dolutegravir analysis in plasma.

G cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity, Range) Validation->Calibration LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Dolutegravir in human plasma. This application note serves as a comprehensive guide for researchers in the field of pharmacokinetics and drug development, ensuring reliable and accurate data for the assessment of Dolutegravir's clinical pharmacology.

References

Application of Dolutegravir-d5 in the Quantitative Analysis of Dolutegravir in Human Hair by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Measuring drug concentrations in human hair offers a non-invasive method to assess long-term adherence to medication. This is particularly valuable in the management of chronic conditions such as HIV, where consistent adherence to antiretroviral therapy (ART) is crucial for virologic suppression. Dolutegravir (DTG) is a widely prescribed integrase strand transfer inhibitor for the treatment of HIV. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dolutegravir in human hair, utilizing its stable isotopically labeled form, Dolutegravir-d5 (¹³C,d₅-DTG), as an internal standard to ensure accuracy and precision.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of dolutegravir from human hair samples.

Materials and Reagents

  • Dolutegravir (DTG) reference standard

  • This compound (DTG-IS, ¹³C,d₅-DTG) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • DMSO

  • Drug-free human hair

Equipment

  • Sonicator

  • Reciprocal shaking bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., AB Sciex API-5000 triple quadrupole mass spectrometer)

  • Analytical column (e.g., Waters Atlantis T3, 50×2.1mm, 3μm particle size)

Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare stock solutions of DTG and DTG-IS at a concentration of 1 mg/mL in DMSO. Store these solutions at -80°C.

  • Internal Standard Working Solution: Dilute the DTG-IS stock solution with methanol to an intermediate concentration of 5000 ng/mL. Further dilute this solution with 50:50 methanol:water to a final working concentration of 5 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples daily. Dilute the appropriate DTG spiking solutions 20-fold with blank hair supernatant. The resulting concentrations for calibration standards should range from 5 to 10,000 pg/mL. QC samples should be prepared at 5 (LLOQ QC), 15 (Low QC), 300 (Mid QC), and 8000 pg/mL (High QC).[1]

Sample Preparation and Extraction

  • Hair Sample Collection and Processing: Collect hair samples and cut them into small pieces.

  • Extraction:

    • Weigh 1-10 mg of hair and place it into a vial.

    • Add the extraction solvent (50:50 methanol:acetonitrile with 2% formic acid). The volume of solvent depends on the hair mass:

      • 1-2 mg hair: 1 mL of solvent

      • 2-3 mg hair: 2 mL of solvent

      • 3-4 mg hair: 3 mL of solvent

      • 4-5 mg hair: 4 mL of solvent

      • 5 mg hair: 5 mL of solvent[1]

    • Sonicate the samples for 1 hour.

    • Incubate the samples overnight (approximately 19 hours) in a reciprocal shaking bath at 40°C and 80 RPM.[1]

  • Post-Extraction Processing:

    • After incubation, mix 250 μL of the sample extract with 50 μL of the internal standard working solution (5 ng/mL DTG-IS).

    • Vortex the mixture for approximately 5 minutes.

    • Centrifuge at 13.2 rcf for 5 minutes at room temperature.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C for 50 minutes.

    • Reconstitute the dried extract with 100 μL of 70:30 water:methanol before LC-MS/MS analysis.[1]

LC-MS/MS Analysis

  • Chromatographic Separation: Perform reverse-phase chromatography on a Waters Atlantis T3 (50×2.1mm, 3μm particle size) column.[1][2][3]

  • Mass Spectrometry: Use an AB Sciex API-5000 triple quadrupole mass spectrometer with electrospray ionization in positive ion mode for detection.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Calibration and Linearity

ParameterValue
Calibration Range5-10,000 pg/mL
Linearity (R²)>0.996

Table 2: Accuracy and Precision

QC LevelInter-assay % BiasInter-assay % CV
LLOQ QC (5 pg/mL)Within ± 6.5%≤ 10.3%
Low QC (15 pg/mL)Within ± 6.5%≤ 10.3%
Mid QC (300 pg/mL)Within ± 6.5%≤ 10.3%
High QC (8000 pg/mL)Within ± 6.5%≤ 10.3%

Table 3: Recovery and Matrix Effects

AnalyteRecovery RangeMatrix Effect Range
Dolutegravir (DTG)65.2%–71.8%98.2%–101.7%
This compound (DTG-IS)71.6%–75.4%85.1%–95.0%

Experimental Workflow Diagram

experimental_workflow sample_prep Hair Sample Preparation extraction Extraction (Sonication & Incubation) sample_prep->extraction 1-10 mg hair is_addition Internal Standard (this compound) Addition extraction->is_addition 250 µL extract vortex_centrifuge Vortexing & Centrifugation is_addition->vortex_centrifuge Add 50 µL DTG-d5 evaporation Evaporation to Dryness vortex_centrifuge->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution Dried extract lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis 100 µL reconstituted sample data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the analysis of Dolutegravir in human hair.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate means for quantifying Dolutegravir in human hair.[1][2][3] The detailed protocol and validation data demonstrate its suitability for clinical research and therapeutic drug monitoring, aiding in the assessment of long-term adherence to Dolutegravir treatment regimens. The use of a stable isotope-labeled internal standard is critical for minimizing variability and ensuring the reliability of the results.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Dolutegravir in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Application Note: A Robust and Sensitive Method for the Quantification of Dolutegravir in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that is a key component of antiretroviral therapy for the treatment of HIV-1 infection. Accurate and precise quantification of Dolutegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence evaluations. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dolutegravir in human plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes a stable isotopically labeled internal standard, Dolutegravir-d5 (DTG-IS), to ensure high accuracy and precision.

Principle

This method involves the extraction of Dolutegravir and the this compound internal standard from human plasma via protein precipitation with acetonitrile. Following centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. The compounds are separated using reverse-phase chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Dolutegravir to its deuterated internal standard.

Materials and Reagents

Material/ReagentSupplierGrade
Dolutegravir Reference StandardViiV Healthcare>99% Purity
This compound (Internal Standard)Toronto Research Chemicals>98% Purity
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
Water, PurifiedMilli-Q SystemType 1
Human Plasma (with EDTA)BioIVT---
Dimethyl Sulfoxide (DMSO)Sigma-AldrichACS Grade

Experimental Protocols

Preparation of Stock and Working Solutions
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dolutegravir reference standard in DMSO to achieve a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dolutegravir Working Solutions: Serially dilute the Dolutegravir stock solution with a 1:1 (v/v) acetonitrile:water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the Dolutegravir working solutions to achieve final concentrations ranging from 5 to 10,000 ng/mL.[1]

  • Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol
  • Aliquot 20 µL of plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[1]

  • Add 120 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile) to each tube.[1]

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate the plasma proteins.[1]

  • Centrifuge the samples at 2655 x g (5000 rpm) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer a 20 µL aliquot of the supernatant to a new tube.[1]

  • Dilute the supernatant with 120 µL of 0.1% formic acid containing 1 mg/mL EDTA (pH 8).[1]

  • Mix well and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatography
HPLC SystemShimadzu UFLC-XR or equivalent
ColumnXBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid[1]
Flow Rate0.475 mL/min[1]
Column Temperature30°C[1]
Injection Volume5 µL[1]
Autosampler Temperature15°C[1]
Mass Spectrometry
Mass SpectrometerAPI 5500 or equivalent
Ionization ModeESI Positive
MRM TransitionsDolutegravir: m/z 420.1 → 136.0[1]
This compound: m/z 428.1 → 283.1[1]

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[1]

ParameterResult
Linearity
Dynamic Range5 - 10,000 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy and Precision
Accuracy (% Deviation)≤ 6.5%[1]
Precision (% CV)≤ 9.1%[1]
Stability
Freeze-Thaw StabilityStable for at least three cycles[1]
Long-Term Storage StabilityStable in human plasma at -80°C for at least 15 months[1]

Experimental Workflow Diagram

Dolutegravir_Sample_Prep plasma 1. Plasma Sample (20 µL) ppt_solvent 2. Add Precipitation Solvent (120 µL Acetonitrile with 10 ng/mL DTG-d5) plasma->ppt_solvent vortex1 3. Vortex (2 min, 1500 rpm) ppt_solvent->vortex1 centrifuge 4. Centrifuge (5 min, 2655 x g) vortex1->centrifuge supernatant_transfer 5. Transfer Supernatant (20 µL) centrifuge->supernatant_transfer dilution 6. Dilute (120 µL 0.1% Formic Acid with EDTA) supernatant_transfer->dilution lcms_analysis 7. LC-MS/MS Analysis dilution->lcms_analysis

References

Application Note: High-Throughput Chromatographic Separation of Dolutegravir and Dolutegravir-d5 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir (DTG) is a cornerstone antiretroviral medication used in the treatment of HIV-1 infection. It belongs to the class of integrase strand transfer inhibitors (INSTIs), which effectively suppress viral replication.[1] Accurate quantification of Dolutegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Stable isotope-labeled internal standards, such as Dolutegravir-d5, are essential for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This application note details a robust and sensitive method for the chromatographic separation of Dolutegravir and its deuterated analog, this compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antiretroviral drugs.

Core Requirements

This application note provides a comprehensive protocol for the chromatographic separation of Dolutegravir and this compound, including sample preparation, LC-MS/MS conditions, and data analysis. All quantitative data is summarized in structured tables for clarity. A graphical representation of the experimental workflow is also provided.

Experimental Protocols

A sensitive, precise, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Dolutegravir in human plasma, using this compound as the internal standard.[1][2][3]

Materials and Reagents

  • Dolutegravir reference standard

  • This compound internal standard

  • HPLC grade acetonitrile and methanol[4][5]

  • Formic acid[1][2][3]

  • Ammonium formate[6]

  • Ultrapure water

  • Human plasma (K3EDTA)[1][2]

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[3]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Dolutegravir and this compound from human plasma.[3]

  • To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterCondition
Column Phenomenex Luna C18(2), 50×4.6 mm, 5µm[1]
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid[1][2]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 2.0 minutes

Mass Spectrometric Conditions

The analytes are detected using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

ParameterDolutegravirThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 420.1425.1
Product Ion (m/z) 277.1282.1
Dwell Time 200 ms200 ms
Collision Energy 25 eV25 eV

Data Presentation

The developed method demonstrates excellent chromatographic performance and sensitivity for the analysis of Dolutegravir and this compound.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Dolutegravir0.60[1]1.1>5000
This compound0.59[1]1.1>5000

Table 2: Method Validation Summary

ParameterResult
Linearity Range 28.44 - 7054.37 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99[1]
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (200 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject Sample (10 µL) reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_acq Data Acquisition msms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dolutegravir calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the bioanalytical determination of Dolutegravir.

References

Application Notes and Protocols for Optimal Detection of Dolutegravir-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal detection of Dolutegravir-d5 (DTG-d5), a commonly used internal standard in the quantitative analysis of the antiretroviral drug Dolutegravir. The following sections offer comprehensive guidance on mass spectrometry settings, sample preparation, and liquid chromatography conditions to ensure sensitive and reliable quantification.

Mass Spectrometry Parameters

Optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The key parameters are summarized in the table below. It is important to note that these parameters may require minor optimization based on the specific instrument and laboratory conditions.

ParameterAnalyteValueReference
Precursor Ion (Q1) m/z This compound426.0 - 428.1[1][2][3]
Product Ion (Q3) m/z This compound277.0 - 283.1[1][2][3]
Collision Energy (CE) This compound37 V[1]
Ionization Mode -Positive Electrospray Ionization (ESI)[1][2][3]
Ion Spray Voltage -5500 V[1]
Source Temperature -450 °C[1]
Declustering Potential (DP) -120 V[1]

Note: The precursor ion for Dolutegravir (non-deuterated) is typically m/z 420.1, and its product ions are monitored at m/z 277.1, 136.0, and 127.0.[1][2][3][4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Dolutegravir and this compound from plasma samples.[2][3]

  • To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard at the desired concentration.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A robust and reproducible chromatographic separation is crucial for accurate quantification. The following conditions have been shown to be effective for the analysis of Dolutegravir.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Phenomenex Luna C18, Waters Atlantis T3)
Column Dimensions 50 mm x 2.1 mm, 3-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the complexity of the matrix. A typical starting condition is 80:20 Mobile Phase A:Mobile Phase B.
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Dolutegravir using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with DTG-d5 Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (DTG/DTG-d5 Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for Dolutegravir quantification.

Key Mass Spectrometry Parameter Relationships

This diagram shows the logical relationship between the key parameters in the mass spectrometer for the detection of this compound.

ms_parameters cluster_ion_source Ion Source cluster_quadrupoles Quadrupole Analyzers cluster_detector Detector ESI Electrospray Ionization (Positive Mode) Q1 Q1: Precursor Ion Selection (m/z 426) ESI->Q1 Ion Transfer IS_Voltage Ion Spray Voltage (5500 V) IS_Voltage->ESI Temp Source Temperature (450 °C) Temp->ESI Q2 Q2: Collision Cell (Collision Energy: 37 V) Q1->Q2 Transmission Q3 Q3: Product Ion Selection (m/z 277) Q2->Q3 Fragmentation Detector Signal Detection Q3->Detector Detection

Caption: Key mass spectrometry parameter relationships.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Dolutegravir using Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a cornerstone antiretroviral agent in the treatment of HIV-1 infection, belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] Therapeutic Drug Monitoring (TDM) of Dolutegravir is a critical tool to optimize treatment efficacy, minimize toxicity, and manage drug-drug interactions.[3][4] TDM is particularly important in specific patient populations, such as pregnant women, children, and patients with co-morbidities or those receiving co-medications that may alter drug exposure.[4][5] The use of a stable isotope-labeled internal standard, such as Dolutegravir-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[6]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of Dolutegravir in human plasma using this compound as an internal standard.

Principle of the Assay

The analytical method is based on the principle of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Dolutegravir, is added to the plasma sample as an internal standard (IS). Due to its identical chemical and physical properties to the analyte (Dolutegravir), it co-elutes and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. After extraction from the plasma matrix, the analyte and internal standard are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Dolutegravir to this compound against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

Materials and Reagents
  • Dolutegravir reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA or K3EDTA)

  • 96-well plates

  • Centrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or C8 reverse-phase column)

Stock and Working Solutions Preparation
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dolutegravir reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a simple and rapid method for sample clean-up.[3][7][8]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent under a stream of nitrogen if necessary, and reconstitute in the mobile phase. Alternatively, dilute the supernatant with water containing 0.1% formic acid.[7]

  • Inject an aliquot (e.g., 3-20 µL) into the LC-MS/MS system.[7][9]

Liquid Chromatography Conditions
  • Column: A C18 or C8 reverse-phase column is commonly used.[1][8]

  • Mobile Phase: A gradient or isocratic elution can be employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[1][3]

  • Flow Rate: Typical flow rates range from 0.3 to 1.0 mL/min.[8][10]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dolutegravir: Monitor the transition from the parent ion (m/z) to a specific product ion (m/z).

    • This compound: Monitor the transition from its corresponding parent ion (m/z) to its product ion (m/z).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both Dolutegravir and this compound.

Data Presentation

Table 1: Method Validation Parameters for Dolutegravir Quantification
ParameterTypical Range/ValueReference
Linearity Range20 - 7500 ng/mL[11]
Lower Limit of Quantification (LLOQ)20 ng/mL[11]
Intra-day Precision (%CV)< 15%[3]
Inter-day Precision (%CV)< 15%[3]
Accuracy (%Bias)Within ±15%[3]
Recovery> 85%[8]
Table 2: Example LC-MS/MS Parameters
ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Dolutegravir)To be determined empirically
MRM Transition (this compound)To be determined empirically
Dwell Time100 ms

Visualizations

TDM_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient_Sample Patient Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Patient_Sample->Plasma_Separation Spiking Spike with this compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Reporting Reporting of Results Data_Processing->Reporting Clinical_Interpretation Clinical Interpretation & Dose Adjustment Reporting->Clinical_Interpretation Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_quantification Quantification Analyte Dolutegravir (Unknown Amount) Extraction Extraction & Analysis (LC-MS/MS) Analyte->Extraction IS This compound (Known Amount) IS->Extraction Ratio Measure Peak Area Ratio (Analyte / IS) Extraction->Ratio Concentration Calculate Dolutegravir Concentration Ratio->Concentration

References

Application Notes and Protocols for the Quantification of Dolutegravir in Human Breast Milk Using a Dolutegravir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a cornerstone of first-line antiretroviral therapy (ART) for the management of HIV infection, including for pregnant and breastfeeding individuals.[1] Understanding the extent of DTG's presence in breast milk is crucial for assessing infant exposure and ensuring the safety and efficacy of treatment regimens for both mother and child. This document provides detailed application notes and protocols for the quantification of Dolutegravir in human breast milk using a stable isotope-labeled internal standard, Dolutegravir-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity for accurate drug monitoring.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for Dolutegravir quantification in breast milk. These methods demonstrate robustness, precision, and accuracy in line with regulatory agency guidelines.[1][2][3]

Table 1: Assay Performance Characteristics

ParameterMethod 1[1][2]Method 2[3][4][5]
Analytical Measuring Range (ng/mL) 0.500 - 1,00010 - 4,000
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.50010
Intra-assay Precision (%CV) 2.38 - 7.62Acceptable according to FDA/EMA
Inter-assay Precision (%CV) 4.24 - 12.4Acceptable according to FDA/EMA
Intra-assay Accuracy (%) -9.80 to 2.50Acceptable according to FDA/EMA
Inter-assay Accuracy (%) -5.63 to 7.49Acceptable according to FDA/EMA
Matrix Effects (%) 78.2 - 99.3Not explicitly stated
Extraction Recovery (%) Not explicitly stated81 (DTG), 79 (DTG-d5)[6]

Table 2: Quality Control (QC) Sample Concentrations (ng/mL)

QC LevelMethod 1[1]Method 2[4]
LLOQ 0.50010
Low (LQC) 1.5030
Medium (MQC) 75455
High (HQC) 8003700

Experimental Protocols

Sample Preparation

Two primary methods for extracting Dolutegravir from breast milk are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [1][2]

This method is rapid and suitable for high-throughput analysis.

  • Allow frozen breast milk samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 96-well plate, combine 30 µL of breast milk with 30 µL of the this compound internal standard working solution.

  • Add 500 µL of acetonitrile to each well to precipitate proteins.

  • Incubate the mixture for 5 minutes.[2]

  • Elute the supernatant through a filter plate (e.g., Captiva plate) into a deep well 96-well plate.[2]

  • Evaporate the eluted samples to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Dried Breast Milk Spots) [3][4][5]

This method is particularly useful for samples collected in resource-limited settings as dried breast milk spots (DBMS).

  • Prepare DBMS by spotting a known volume of breast milk onto a collection card (e.g., Whatman 903).[7]

  • Allow the spots to air-dry completely.[7]

  • Punch out the dried spot and place it into a clean extraction tube.

  • Add the this compound internal standard working solution.

  • Perform liquid-liquid extraction using tert-butyl methyl ether (TBME).[3][4][5]

  • Vortex and centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer containing the analyte and internal standard to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a mobile phase-compatible solution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 3: LC-MS/MS Parameters

ParameterSetting
LC System UPLC or HPLC system
Column Waters Acquity BEH C8 (2.1 x 50 mm, 1.7 µm)[1] or Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)[3][4][5]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2] or Methanol[3][4]
Flow Rate 0.550 - 0.750 mL/min[1]
Injection Volume 3.0 µL[1][2]
Column Temperature Ambient or controlled (e.g., 30°C)[8]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MRM Transitions (m/z) Dolutegravir: 420.1 → 277.1[4] or 420.2 → 277.1[2] This compound: 425.1 → 276.9[4] or 426.2 → 133.1[2]
Collision Energy Optimized for specific transitions (e.g., 29 V for DTG, 27 V for DTG-d5)[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Dolutegravir in breast milk.

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification BreastMilk Breast Milk Sample Storage Store at -80°C BreastMilk->Storage Thaw Thaw & Vortex Storage->Thaw Spike Spike with This compound (IS) Thaw->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in 0.1% Formic Acid Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (DTG/IS Ratio vs. Conc.) Integration->Calibration Quantification Calculate DTG Concentration Calibration->Quantification FinalResult FinalResult Quantification->FinalResult Final Result (ng/mL)

Caption: Workflow for Dolutegravir quantification in breast milk.

Dolutegravir Signaling Pathway (Mechanism of Action)

While not directly part of the quantification protocol, understanding Dolutegravir's mechanism of action provides context for its therapeutic importance. Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It blocks the integrase enzyme, which is essential for the replication of HIV. By inhibiting integrase, Dolutegravir prevents the viral DNA from being incorporated into the host cell's genome, thereby halting the viral life cycle.

dolutegravir_moa cluster_virus HIV Replication Cycle cluster_host Host Cell ViralRNA Viral RNA ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration ViralDNA->Integration HIV Integrase HostDNA Host DNA Provirus Provirus Integration->HostDNA NewVirions New Virus Particles Provirus->NewVirions Transcription & Translation Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Caption: Dolutegravir's mechanism of action as an HIV integrase inhibitor.

References

Application Note and Protocol for the Preparation of Dolutegravir-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolutegravir-d5 is a deuterated stable isotope-labeled internal standard for the quantification of Dolutegravir in biological matrices using mass spectrometry-based assays such as GC- or LC-MS.[1][2] Dolutegravir is a potent inhibitor of HIV integrase, crucial in the treatment of HIV-1 infection.[1] Accurate quantification of Dolutegravir is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

This document provides a detailed standard operating procedure for the preparation of this compound stock solutions, including information on its solubility, recommended storage conditions, and a step-by-step protocol for its preparation.

Physicochemical Properties of this compound
PropertyValue
CAS Number 2249814-82-0[1][3][4]
Molecular Formula C₂₀H₁₄D₅F₂N₃O₅[1][2]
Molecular Weight 424.4 g/mol [1][2]
Solubility Data

The solubility of this compound in various organic solvents is summarized below. It is important to select an appropriate solvent to ensure complete dissolution and stability of the stock solution.[1]

SolventSolubility
Dimethylformamide (DMF) 5 mg/mL[1][2]
Dimethyl sulfoxide (DMSO) 2.5 mg/mL[1][2]
Ethanol Slightly Soluble[1][2]
Methanol Freely Soluble (for Dolutegravir sodium)[5]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[6]

Recommended Storage and Stability

Proper storage of stock solutions is critical to maintain their integrity and ensure the accuracy of experimental results.

Storage ConditionRecommended Duration
Solid Form Store at -20°C for up to 4 years.[2]
Stock Solution at -20°C Use within 1 month.[1]
Stock Solution at -80°C Use within 6 months.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage.[1]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for creating calibration standards and quality control samples for bioanalytical methods.[7]

Materials and Equipment:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture on the compound.

  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a clean, appropriately labeled microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved.

    • If the solid is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1] To further aid solubility, the tube can be gently warmed to 37°C before sonication.[1]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the 1 mg/mL stock solution into smaller, single-use volumes (e.g., 50 µL) in clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions:

Working solutions for calibration curves and quality control samples can be prepared by serially diluting the 1 mg/mL stock solution with an appropriate solvent, such as a mixture of acetonitrile and water (50:50 v/v) or methanol and water (50:50 v/v).[7]

Workflow Diagram

G Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate This compound to Room Temperature start->equilibrate weigh Accurately Weigh 1 mg of this compound equilibrate->weigh add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Dissolve the Compound add_solvent->dissolve vortex Vortex for 1-2 minutes dissolve->vortex check_solubility Is it Fully Dissolved? vortex->check_solubility sonicate Sonicate for 5-10 min (Optional: Warm to 37°C) check_solubility->sonicate No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Dolutegravir and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy.[1] Its high efficacy and genetic barrier to resistance make it an important tool in HIV research and drug development.[1] High-throughput screening (HTS) assays are essential for the discovery of novel antiretroviral agents, including new INSTIs. This document provides detailed protocols and application notes for utilizing Dolutegravir in HTS assays, both as a reference compound and in the context of its deuterated form, Dolutegravir-d5, for bioanalytical applications.

Dolutegravir functions by binding to the active site of HIV-1 integrase, preventing the strand transfer step of viral DNA integration into the host genome, a critical step in the viral replication cycle. This mechanism of action makes it an ideal positive control for HTS campaigns aimed at identifying new HIV-1 integrase inhibitors.

Quantitative Data for Dolutegravir

The following table summarizes the in vitro inhibitory and effective concentrations of Dolutegravir against wild-type and resistant strains of HIV, providing a baseline for comparison in screening assays.

Assay TypeHIV Strain/MutationsIC50 (nM)EC50 (nM)Fold Change (FC) in IC50/EC50Reference
Biochemical Assay Wild-Type1.07 (median)--[2][3]
G140S + Q148H--3.75 (median)[2][3]
G140S + Q148R--13.3 (median)[2][3]
N155H--1.37 (median)[2][3]
T97A + Y143R--1.05 (median)[2][3]
Cell-Based Assay Wild-Type HIV-1-1.3 - 1.6-[4][5]
Wild-Type HIV-2 (Group A)-1.9 (mean)-[4][6][7]
Wild-Type HIV-2 (Group B)-2.6 (mean)-[4][6][7]
Y143R (HIV-1)-<6.4<4[5]
N155H (HIV-1)-<6.4<4[5]
G140S/Q148H (HIV-1)-<6.4<4[5]
E92Q + N155H (HIV-2)--10-46[4][6]
G140S + Q148R (HIV-2)--10-46[4][6]
T97A + Y143C (HIV-2)-->5000[4][6]

Mechanism of Action: Dolutegravir Inhibition of HIV-1 Integrase

Dolutegravir targets the strand transfer reaction catalyzed by HIV-1 integrase. After reverse transcription of the viral RNA genome into DNA, integrase processes the 3' ends of the viral DNA and then facilitates its integration into the host cell's genome. Dolutegravir binds to the active site of the integrase-viral DNA complex, chelating divalent metal ions essential for catalytic activity and blocking the strand transfer step.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Viral DNA Viral DNA Integrase_Complex Integrase-Viral DNA Complex (Intasome) Viral DNA->Integrase_Complex 3' Processing Reverse_Transcription->Viral DNA Integration Strand Transfer Integrase_Complex->Integration Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Successful Replication Dolutegravir Dolutegravir Dolutegravir->Inhibition Inhibition->Integration Inhibition

Dolutegravir inhibits the strand transfer step of HIV-1 DNA integration.

High-Throughput Screening Experimental Protocols

Two common HTS assay formats for identifying HIV-1 integrase inhibitors are biochemical strand transfer assays and cell-based reporter gene assays. Dolutegravir should be used as a positive control in these assays.

Biochemical HIV-1 Integrase Strand Transfer Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the integration of a donor DNA substrate (representing the viral DNA) into a target DNA substrate (representing the host DNA) catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the U5 LTR end, labeled with a FRET donor, e.g., Europium cryptate)

  • Target DNA (oligonucleotide labeled with a FRET acceptor, e.g., d2)

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 30 mM NaCl)

  • 384-well low-volume black plates

  • Test compounds (dissolved in DMSO)

  • Dolutegravir (positive control)

  • DMSO (negative control)

  • TR-FRET plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds, Dolutegravir (e.g., final concentration of 1 µM), and DMSO into separate wells of a 384-well plate.

  • Integrase-Donor DNA Complex Formation: Prepare a mix of recombinant HIV-1 integrase and the donor DNA in assay buffer. Incubate for 15-30 minutes at room temperature to allow for complex formation.

  • Dispensing Integrase-DNA Mix: Add 10 µL of the integrase-donor DNA mix to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the integrase.

  • Initiation of Strand Transfer: Add 10 µL of the target DNA in assay buffer to each well to initiate the strand transfer reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission of the acceptor and donor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Inhibition is determined by the reduction in the FRET signal in the presence of test compounds compared to the DMSO control. The Z'-factor should be calculated to assess assay quality, with a value >0.5 being considered excellent for HTS.[8][9]

Cell-Based HIV-1 Luciferase Reporter Gene Assay

This assay measures the inhibition of a single round of HIV-1 infection in a cell line that expresses a luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-luciferase reporter cassette)

  • DMEM medium supplemented with 10% FBS and antibiotics

  • VSV-G pseudotyped HIV-1 vector (single-round infectious)

  • Test compounds (dissolved in DMSO)

  • Dolutegravir (positive control)

  • DMSO (negative control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of media and incubate for 18-24 hours.

  • Compound Addition: Add 50 nL of test compounds, Dolutegravir (e.g., final concentration of 1 µM), and DMSO to the appropriate wells.

  • Virus Addition: Add 10 µL of diluted VSV-G pseudotyped HIV-1 vector to each well (except for cell-only control wells). The amount of virus should be pre-determined to yield a high signal-to-background ratio.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Signal Detection: Incubate for 2-5 minutes in the dark and then measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound relative to the DMSO control. Determine the cytotoxicity of the compounds in parallel assays without the virus.

Experimental Workflow for a Cell-Based HTS Assay

The following diagram illustrates the workflow for a typical cell-based HTS assay for HIV-1 integrase inhibitors.

HTS_Workflow Start Start Plate_Cells Plate TZM-bl cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate 24h at 37°C Plate_Cells->Incubate_24h Add_Compounds Add test compounds, Dolutegravir (positive control), and DMSO (negative control) Incubate_24h->Add_Compounds Add_Virus Add VSV-G pseudotyped HIV-1 vector Add_Compounds->Add_Virus Incubate_48h Incubate 48h at 37°C Add_Virus->Incubate_48h Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate_48h->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine Z'-factor - Identify Hits Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for a cell-based HTS assay for HIV-1 integrase inhibitors.

Application of this compound in Bioanalytical Assays

While Dolutegravir is used as a control compound in primary HTS assays, its deuterated analog, this compound (or other isotopic labels like 13C,d5-DTG), serves a different but critical role in the drug development pipeline.[10][11] this compound is not used for primary screening to identify new inhibitors. Instead, it is employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

The purpose of an internal standard in LC-MS/MS is to correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification of the non-labeled drug (Dolutegravir) in biological matrices like plasma or hair.[11][12] The deuterated form is an ideal internal standard because it has a higher mass than Dolutegravir but exhibits nearly identical chemical and physical properties, meaning it behaves similarly during extraction and chromatographic separation.[12]

Protocol Outline: LC-MS/MS Quantification of Dolutegravir using this compound Internal Standard

This protocol provides a general outline for the quantification of Dolutegravir in human plasma.

Materials:

  • Human plasma samples

  • Dolutegravir analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN) for protein precipitation

  • Formic acid

  • HPLC or UPLC system

  • Tandem mass spectrometer

  • Reversed-phase analytical column (e.g., C18)

Protocol:

  • Sample Preparation:

    • Aliquot 20-50 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

    • Add a fixed amount of this compound IS solution to each tube.

    • Precipitate proteins by adding a specified volume of ACN.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate Dolutegravir and this compound from plasma components using a reversed-phase column with a suitable mobile phase gradient (e.g., water and ACN with formic acid).

    • Detect the parent and product ions for both Dolutegravir and this compound using multiple reaction monitoring (MRM) in positive ion mode. For example, precursor/product transitions could be m/z 420.1 -> 136.0 for Dolutegravir and 428.1 -> 283.1 for a deuterated internal standard.[12][13]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of Dolutegravir to this compound against the known concentrations of the calibration standards.

    • Determine the concentration of Dolutegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

By following these protocols and understanding the distinct applications of Dolutegravir and its deuterated analog, researchers can effectively conduct HTS campaigns for novel HIV-1 integrase inhibitors and accurately quantify Dolutegravir concentrations in subsequent pharmacokinetic and pharmacodynamic studies.

References

Application of Dolutegravir-d5 in Preclinical Animal Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Dolutegravir-d5 as an internal standard in the quantitative analysis of dolutegravir in biological matrices from preclinical animal studies. These guidelines are intended to support pharmacokinetic (PK), toxicokinetic (TK), and drug distribution studies.

Application Notes

Introduction to Dolutegravir and the Role of this compound

Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] It functions by blocking the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Preclinical animal studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of dolutegravir, informing dose selection and safety margins for human trials.

Quantitative bioanalysis is the cornerstone of these preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in measuring drug concentrations in complex biological samples like plasma, serum, and tissue homogenates.

To ensure the accuracy and precision of LC-MS/MS assays, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of dolutegravir, is an ideal internal standard. It is chemically identical to dolutegravir and exhibits similar chromatographic behavior and ionization efficiency. However, its increased mass allows it to be distinguished from the parent drug by the mass spectrometer. The use of this compound compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantification.

Application in Preclinical Pharmacokinetic Studies

This compound is essential for accurately determining the pharmacokinetic profile of dolutegravir in various animal models, including rodents (mice, rats) and non-human primates (monkeys). These studies are critical for establishing a human-equivalent dose and understanding the drug's behavior in vivo.

Key applications include:

  • Bioavailability Studies: Determining the fraction of an orally administered dose of dolutegravir that reaches systemic circulation.

  • Dose Proportionality Studies: Assessing whether systemic exposure to dolutegravir increases proportionally with the administered dose.

  • Tissue Distribution Studies: Quantifying the concentration of dolutegravir in various tissues to understand its distribution and identify potential target sites or areas of accumulation.

  • Long-Acting Formulation Assessment: Evaluating the release and persistence of dolutegravir from novel long-acting injectable formulations.[2][3]

Summary of Preclinical Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dolutegravir observed in preclinical animal models. These values are typically determined using LC-MS/MS methods employing this compound or a similar isotopically labeled internal standard.

Table 1: Pharmacokinetic Parameters of Dolutegravir in Rats

ParameterValueConditionsReference
Clearance (CL) 0.23 mL/min/kgIntravenous (IV) Administration[1][4]
Volume of Distribution (Vss) 0.1 L/kgIV Administration[1][4]
Terminal Half-Life (t½) ~6 hoursIV Administration[1][4]
Oral Bioavailability (F) 75.6%Oral Solution[1][4]
No-Observed-Adverse-Effect Level (NOAEL) >50 mg/kg/dayToxicity Study[5]

Table 2: Pharmacokinetic Parameters of Dolutegravir in Monkeys (Species: Rhesus & Cynomolgus)

ParameterValueConditionsReference
Clearance (CL) 2.12 mL/min/kgIV Administration[1][4]
Volume of Distribution (Vss) 0.28 L/kgIV Administration[1][4]
Terminal Half-Life (t½) ~6 hoursIV Administration[1][4]
Oral Bioavailability (F) 87.0%Oral Solution[1][4]
Plasma Half-Life (t½) of Nanoformulation 467 ± 28 hoursIntramuscular (IM) Injection of Nanoformulated Prodrug[2]
Plasma Cmax of Nanoformulation 602 ± 269 ng/mLIM Injection of Nanoformulated Prodrug[2]

Experimental Protocols

The following protocols are generalized from published methods for the quantification of dolutegravir in plasma samples from preclinical studies using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh dolutegravir and this compound.

    • Dissolve each in an appropriate solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL. Store at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the dolutegravir primary stock solution with 50:50 acetonitrile:water. These solutions will be used to spike blank matrix (e.g., rat plasma) to create calibration standards.

  • Internal Standard (IS) Working Solution:

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration suitable for spiking into samples (e.g., 10-50 ng/mL). This concentration should be optimized based on the expected analyte concentration and instrument response.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting dolutegravir from plasma samples.

  • Aliquoting:

    • Thaw preclinical animal plasma samples, calibration standards, and quality control (QC) samples.

    • Vortex each sample to ensure homogeneity.

    • Aliquot 25-50 µL of each sample into a clean microcentrifuge tube or a 96-well plate.

  • Precipitation:

    • Add a fixed volume of cold acetonitrile containing the this compound internal standard (e.g., 150 µL of IS working solution) to each sample. The typical ratio of precipitation solvent to sample is 3:1 to 6:1 (v/v).

  • Mixing and Centrifugation:

    • Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • Dilution (Optional):

    • The supernatant may be diluted with water or an aqueous mobile phase component to reduce the organic solvent concentration prior to injection, which can improve peak shape in reverse-phase chromatography.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 3: Example LC-MS/MS Conditions

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient Isocratic (e.g., 40-60% B) or a shallow gradient depending on the complexity of the matrix
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Dolutegravir: Q1: 420.1 -> Q3: 136.0This compound: Q1: 425.1 -> Q3: (Specific fragment to be determined)
Key Parameters Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for both analyte and IS
Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for both dolutegravir and this compound.

  • Ratio Calculation: Calculate the peak area ratio of dolutegravir to this compound for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.

  • Concentration Determination: Determine the concentration of dolutegravir in the unknown preclinical samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Processing cluster_1 Bioanalytical Procedure cluster_2 Data Analysis & Reporting Dosing Dosing of Animal (e.g., Rat, Monkey) Collection Blood Sample Collection (Serial Timepoints) Dosing->Collection Plasma Plasma Separation (Centrifugation) Collection->Plasma Storage Sample Storage (-80°C) Plasma->Storage Preparation Sample Preparation (Protein Precipitation) Storage->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Spiking Spike with this compound (Internal Standard) Spiking->Preparation Data Data Acquisition (Peak Area Ratios) LCMS->Data Calibration Generate Calibration Curve Data->Calibration Quantification Quantify Drug Concentration Calibration->Quantification PK Pharmacokinetic Modeling (Calculate Cmax, AUC, t½) Quantification->PK Report Final Report PK->Report

Caption: Workflow for preclinical pharmacokinetic analysis of dolutegravir.

Principle of Stable Isotope-Labeled Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Analyte Dolutegravir (Analyte) in Plasma Sample Mix Analyte + IS in Sample Analyte->Mix IS This compound (IS) Added at Known Conc. IS->Mix Loss Sample Loss during Extraction / Transfer Mix->Loss LC LC Separation (Co-elution) Loss->LC exp1 Both Analyte and IS are lost proportionally. MS MS Detection (Separated by Mass) LC->MS Ratio Peak Area Ratio (Analyte / IS) is Constant MS->Ratio Quant Accurate Quantification Ratio->Quant exp2 Ratio remains unchanged despite sample loss, ensuring accurate results.

Caption: How this compound ensures accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Dolutegravir-d5 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects when quantifying Dolutegravir using its deuterated internal standard, Dolutegravir-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2][3][4][5] While stable isotope-labeled (SIL) internal standards like this compound are employed to compensate for these effects, significant matrix interference can still compromise data accuracy and reproducibility.[6][7][8][9] This section provides a systematic approach to identifying and mitigating matrix effects.

Identifying Matrix Effects

The first step in addressing matrix effects is to determine if they are impacting your assay. A common method is the post-extraction addition technique, where the response of an analyte in a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solution.

Experimental Workflow for Assessing Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Analyte in Neat Solution LCMS Analyze all sets by LC-MS/MS A->LCMS B Set B: Blank Matrix Extract + Analyte B->LCMS C Set C: Spiked Matrix Sample (Pre-extraction) C->LCMS ME Matrix Effect (%) = (B/A) * 100 LCMS->ME RE Recovery (%) = (C/B) * 100 LCMS->RE Conclusion_ME Matrix Effect Acceptable? ME->Conclusion_ME Evaluate Ion Suppression/Enhancement Conclusion_RE Recovery Acceptable? RE->Conclusion_RE Evaluate Extraction Efficiency

Caption: Workflow for the quantitative assessment of matrix effects and recovery.

Mitigation Strategies

If significant matrix effects are observed (typically a deviation of more than 15% from 100%), several strategies can be employed. The choice of method will depend on the nature of the matrix and the analyte.

Quantitative Comparison of Sample Preparation Techniques for Dolutegravir

Sample Preparation TechniquePrincipleReported Matrix Effect (%) for DolutegravirReported Recovery (%) for DolutegravirKey Considerations
Protein Precipitation (PPT) Removal of proteins by adding an organic solvent (e.g., acetonitrile, methanol).[10][11]78.2% to 108%[12]~42.3%[11]Simple, fast, and inexpensive, but may result in significant matrix effects from phospholipids.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[13][14]Generally provides cleaner extracts than PPT.65.2% to 75.7%[13]Requires optimization of solvent polarity and pH; can be more time-consuming.
Solid-Phase Extraction (SPE) Separation based on the analyte's and interferents' affinity for a solid sorbent.[15]Can significantly reduce matrix effects.Method dependent, but generally high.More expensive and requires method development to select the appropriate sorbent and elution conditions.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with phospholipid removal.Can effectively remove phospholipids, a major source of matrix effects.[16]High recovery of the analyte.Offers a more targeted cleanup than standard PPT.

Experimental Protocols

Detailed Protocol for Protein Precipitation

This protocol is adapted from a validated method for Dolutegravir in human plasma.[10]

  • Sample Aliquoting: Pipette 20 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 120 µL of acetonitrile containing this compound (concentration to be optimized, e.g., 10 ng/mL).

  • Precipitation: Vortex the mixture for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes for 5 minutes at 5000 rpm (approximately 2655 x g) to pellet the precipitated proteins.

  • Supernatant Transfer and Dilution: Carefully transfer a 20 µL aliquot of the clear supernatant to a new tube or well plate. Add 120 µL of a solution containing 1 mg/mL EDTA (pH 8) in 0.1% formic acid.

  • Injection: Mix well and inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Detailed Protocol for Liquid-Liquid Extraction

This protocol is based on a method developed for Dolutegravir in human plasma.[13]

  • Sample Aliquoting: To 100 µL of plasma sample in a glass tube, add the internal standard solution.

  • Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard is not adequately compensating for the matrix effect. What could be the reason?

A1: While SIL internal standards are excellent for compensating for matrix effects, issues can still arise.[6][7] A primary reason is a chromatographic separation between the analyte and the internal standard due to the deuterium isotope effect, which can alter the lipophilicity.[6][7] If Dolutegravir and this compound elute at slightly different retention times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[7][17]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of Dolutegravir and this compound.

  • Evaluate Different Lots of Matrix: Matrix effects can be lot-dependent.[6] Test your method with matrix from at least six different sources.[18][19]

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or HybridSPE® to remove interfering components.[16]

Troubleshooting Logic for IS Compensation Failure

Start Poor IS Compensation Check_Coelution Check for Co-elution of Analyte and IS Start->Check_Coelution Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Evaluate_Matrix Evaluate Matrix from Different Sources Check_Coelution->Evaluate_Matrix Yes Resolution Problem Resolved Optimize_Chroma->Resolution Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Evaluate_Matrix->Improve_Cleanup Lot-to-Lot Variability Observed Evaluate_Matrix->Resolution No Variability Improve_Cleanup->Resolution

Caption: Decision tree for troubleshooting poor internal standard compensation.

Q2: I am observing significant ion suppression. What are the likely culprits in a plasma matrix?

A2: In plasma, the most common sources of ion suppression in electrospray ionization (ESI) are phospholipids from cell membranes.[20][21] These molecules are often co-extracted with analytes, particularly with simple protein precipitation, and can elute over a broad range of the chromatogram, interfering with the ionization of target compounds.[21] Other endogenous components like salts and proteins can also contribute to matrix effects.[4]

Q3: How can I specifically address phospholipid-based matrix effects?

A3: To combat phospholipid interference, consider the following:

  • Phospholipid Removal Plates/Cartridges: Techniques like HybridSPE® are specifically designed to remove phospholipids from the sample extract.[16]

  • Chromatographic Separation: Modify your LC gradient to separate the elution of Dolutegravir from the main phospholipid elution window. Phospholipids tend to elute in the mid-to-late stages of a typical reversed-phase gradient.

  • Liquid-Liquid Extraction (LLE): An optimized LLE protocol can effectively separate Dolutegravir from the more polar phospholipids.

Q4: Are there regulatory guidelines on the acceptable level of matrix effect?

A4: Yes, regulatory bodies like the FDA and EMA provide guidance on bioanalytical method validation.[18][22][23] According to the FDA guidance, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[18][19] The EMA guideline also has specific criteria for evaluating matrix effects.[23] It is crucial to consult the latest versions of these guidelines when validating your method.

Q5: Can I simply dilute my sample to reduce matrix effects?

A5: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components.[1][16] However, this approach is only feasible if the concentration of Dolutegravir in the samples is high enough to remain well above the LLOQ of your assay after dilution.[1] The dilution integrity of the assay must also be validated to ensure that the dilution process itself does not introduce inaccuracies.[23]

References

Optimizing the extraction recovery of Dolutegravir with Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of Dolutegravir, with a focus on utilizing Dolutegravir-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Dolutegravir from biological matrices?

A1: The most common methods for Dolutegravir extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix, desired level of cleanliness, and available equipment.

Q2: Why is this compound recommended as an internal standard?

A2: this compound, a stable isotopically labeled version of Dolutegravir, is the ideal internal standard (IS).[1][2][3] It behaves nearly identically to the analyte during extraction and ionization, which effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[2]

Q3: What are the typical recovery rates for Dolutegravir extraction?

A3: Recovery can vary depending on the method and matrix. For instance, a liquid-liquid extraction method using methyl tert-butyl ether for plasma samples reported a recovery of 59.21%.[4] In another study involving dried blood spots, the mean recovery was 42.3%.[5] For tissue homogenates, recoveries of over 80% have been achieved.[6]

Q4: Can other internal standards be used for Dolutegravir quantification?

A4: While this compound is ideal, other compounds have been used as internal standards in various studies. These include hydrochlorothiazide, pioglitazone, and triamcinolone.[4][7][8] However, for LC-MS/MS analysis, a stable isotope-labeled internal standard like this compound is strongly recommended for the highest accuracy.

Troubleshooting Guides

Low Extraction Recovery

Problem: I am experiencing low recovery of Dolutegravir and/or this compound.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume. Vortex thoroughly and allow sufficient time for proteins to precipitate before centrifugation.[7]
Inefficient Liquid-Liquid Extraction - Optimize the extraction solvent. Methyl tert-butyl ether is a commonly used solvent.[4][8] - Ensure adequate mixing (vortexing) to facilitate the transfer of the analyte to the organic phase. - Check the pH of the aqueous phase; adjusting the pH can improve the extraction efficiency of ionizable compounds.
Suboptimal Solid-Phase Extraction (SPE) Parameters - Sorbent Choice: Ensure the sorbent chemistry is appropriate for Dolutegravir (e.g., reversed-phase for nonpolar analytes).[9] - Conditioning/Equilibration: Properly condition and equilibrate the SPE cartridge to ensure full wetting of the sorbent bed.[9][10] - Loading Flow Rate: A high flow rate during sample application can lead to breakthrough. Reduce the loading flow rate.[9][11] - Wash Solvent Strength: The wash solvent may be too strong, causing partial elution of the analyte. Use a weaker wash solvent.[10][12] - Elution Solvent Strength/Volume: The elution solvent may be too weak or the volume insufficient to fully desorb the analyte. Increase the solvent strength or volume.[9][12][13]
Analyte Instability Dolutegravir may degrade with exposure to sunlight.[1][2][3] Protect samples from light during collection, storage, and processing.
Poor Reproducibility

Problem: My results are not reproducible between samples or batches.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all steps of the sample preparation workflow, including vortexing times, centrifugation speeds and times, and evaporation conditions.
Variable Matrix Effects Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for these effects.[2] Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process.
SPE Cartridge Variability - Ensure the SPE cartridge bed does not dry out before sample loading.[9] - Use cartridges from the same lot to minimize variability.
Inaccurate Pipetting Calibrate and verify the accuracy of all pipettes used for sample and reagent transfers.

Experimental Protocols

Protein Precipitation for Dolutegravir in Human Plasma

This protocol is a common and straightforward method for extracting Dolutegravir from plasma samples.

Materials:

  • Human plasma containing Dolutegravir

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Pipette 20 µL of plasma sample into a microcentrifuge tube.[14]

  • Add 120 µL of acetonitrile containing the this compound internal standard.[14]

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate proteins.[14]

  • Centrifuge the tubes for 5 minutes at 5000 rpm (2655 x g) to pellet the precipitated proteins.[14]

  • Carefully transfer a 20 µL aliquot of the supernatant to a clean tube.[14]

  • Dilute the supernatant with 120 µL of 0.1% formic acid for LC-MS/MS analysis.[14]

Liquid-Liquid Extraction for Dolutegravir in Human Plasma

This protocol provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma containing Dolutegravir

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[8]

  • Add the this compound internal standard.

  • Add 1 mL of methyl tert-butyl ether.[8]

  • Vortex the mixture for 5 minutes.

  • Centrifuge for 10 minutes at 4000 rpm.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]

Quantitative Data Summary

Extraction Method Matrix Internal Standard Linearity Range Recovery (%) Precision (%CV) Reference
Liquid-Liquid ExtractionHuman PlasmaHydrochlorothiazide101.90 - 7004.49 ng/mL59.213.72[4]
Liquid-Liquid ExtractionHuman PlasmaTriamcinolone0.05 - 10 µg/mL65.2 - 75.71.2 - 6.2[8]
Protein PrecipitationHuman PlasmaDolutegravir Isotope5 - 10,000 ng/mLNot Reported≤ 9.1[14]
Sonication/IncubationHuman Hair13C,d5-DTG5 - 10,000 pg/mLNot Reported≤ 10.3[1][2][3]
Methanol ExtractionDried Blood SpotsPioglitazone0.4 - 10 µg/mL42.33.4 - 14.7[5]

Visualizations

Experimental Workflow: Protein Precipitation

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis plasma 1. Plasma Sample (20 µL) add_is 2. Add ACN with This compound IS (120 µL) plasma->add_is vortex1 3. Vortex (2 min) add_is->vortex1 centrifuge 4. Centrifuge (5 min) vortex1->centrifuge supernatant 5. Collect Supernatant (20 µL) centrifuge->supernatant dilute 6. Dilute with 0.1% Formic Acid supernatant->dilute analysis 7. LC-MS/MS Analysis dilute->analysis

Caption: Workflow for Dolutegravir extraction from plasma using protein precipitation.

Experimental Workflow: Liquid-Liquid Extraction

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_mtbe 3. Add MTBE (1 mL) add_is->add_mtbe vortex1 4. Vortex (5 min) add_mtbe->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge transfer_organic 6. Transfer Organic Layer centrifuge->transfer_organic evaporate 7. Evaporate to Dryness transfer_organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Dolutegravir extraction from plasma using liquid-liquid extraction.

Logical Relationship: Troubleshooting Low Recovery in SPE

cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery in SPE cause1 Improper Sorbent Choice start->cause1 cause2 Inefficient Elution start->cause2 cause3 Analyte Breakthrough start->cause3 cause4 Poor Sorbent Contact start->cause4 sol1 Select appropriate sorbent chemistry cause1->sol1 sol2 Increase elution solvent strength or volume cause2->sol2 sol3 Use weaker wash solvent or reduce loading flow rate cause3->sol3 sol4 Ensure proper cartridge conditioning and equilibration cause4->sol4

Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction (SPE).

References

Technical Support Center: Analysis of Dolutegravir-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Dolutegravir (DTG) and its deuterated internal standard, Dolutegravir-d5 (DTG-d5), in complex biological matrices. The focus is on mitigating ion suppression, a common challenge in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte (Dolutegravir) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative bioanalysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar degrees of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[1]

Q3: Can I still have problems with ion suppression even when using this compound?

A: Yes, while DTG-d5 is an excellent internal standard, issues can still arise. In some cases, a slight chromatographic shift between the analyte and the deuterated internal standard can cause them to experience different degrees of ion suppression, especially if they elute on the shoulder of a large, interfering peak from the matrix. This can lead to inaccurate results. Additionally, very high concentrations of matrix components can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.

Q4: What are the most common sources of ion suppression in plasma, hair, and breast milk matrices?

A: The primary sources of ion suppression are matrix components that are co-extracted with the analyte. In plasma, phospholipids and salts are major contributors. In hair, endogenous components and external contaminants can cause interference. Breast milk is a complex matrix containing high levels of lipids and proteins that can lead to significant ion suppression.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound peak area across samples Inconsistent matrix effects between samples. A co-eluting metabolite or endogenous component may be enhancing or suppressing the internal standard signal in some samples but not others.[4]- Optimize Chromatography: Adjust the gradient, mobile phase composition, or even the column chemistry to improve the separation between this compound and the interfering peak.[4] - Improve Sample Preparation: Implement a more rigorous sample clean-up method. For example, if you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components.
Loss of sensitivity for both Dolutegravir and this compound Significant ion suppression is affecting both the analyte and the internal standard. This is common in very complex or "dirty" matrices.- Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components, thereby lessening ion suppression.[4] - Enhance Sample Clean-up: Use a more selective SPE sorbent or a multi-step extraction procedure to achieve a cleaner extract.
Inconsistent analyte-to-internal standard peak area ratios Differential ion suppression due to a slight chromatographic separation between Dolutegravir and this compound.- Chromatographic Optimization: The goal is to have the analyte and internal standard co-elute perfectly. Fine-tune the mobile phase gradient and flow rate. - Check for System Issues: Ensure there are no issues with the LC system causing retention time shifts, such as pressure fluctuations or temperature instability.
No or very low signal for this compound - Error in sample preparation (internal standard not added). - Contamination in the ion source. - Incorrect mass spectrometer settings.- Verify Sample Preparation: Double-check your protocol to ensure the internal standard is being added at the correct step and concentration. - Clean the Ion Source: A dirty ion source can lead to a general loss of signal. Follow the manufacturer's instructions for cleaning. - Confirm MS Parameters: Ensure the correct precursor and product ions for this compound are being monitored.

Quantitative Data on Matrix Effects

The following table summarizes reported matrix effect data for Dolutegravir in different biological matrices. The matrix effect is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.

Matrix Sample Preparation Analyte Matrix Effect (%) Internal Standard IS Matrix Effect (%) Reference
Human PlasmaProtein PrecipitationDolutegravir101 - 10813C2H5-DTG103 - 106[5]
Human Breast MilkProtein PrecipitationDolutegravir78.2 - 99.313C2H5-DTG78.4 - 100[5]
Human HairSonication and Incubation in Methanol:Acetonitrile with Formic AcidDolutegravir98.2 - 101.713C,d5-DTG85.1 - 95.0[6]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to mitigate ion suppression for Dolutegravir analysis.

Protocol 1: Protein Precipitation for Human Plasma[7][8]
  • Sample Aliquoting: Pipette 20 µL of human plasma (containing Dolutegravir) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 120 µL of acetonitrile containing this compound at a known concentration.

  • Precipitation: Vortex the mixture vigorously for 2 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Dilution (Optional but Recommended): Dilute the supernatant with a suitable solvent (e.g., 0.1% formic acid in water) to further reduce matrix effects before injection into the LC-MS/MS system.

  • Injection: Inject an appropriate volume (e.g., 2-10 µL) onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Human Plasma[9]
  • Plate Conditioning: Condition a suitable SPE plate (e.g., a mixed-mode cation exchange plate) with methanol followed by an equilibration with an aqueous buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned SPE plate.

  • Washing: Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the Dolutegravir and this compound from the SPE plate using a stronger organic solvent (e.g., acetonitrile or methanol with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase starting conditions.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (Protein Precipitation, SPE, or LLE) add_is->extraction cleanup Sample Clean-up (e.g., Centrifugation, Evaporation) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification

Caption: Experimental workflow for the bioanalysis of Dolutegravir.

ion_suppression_mechanism cluster_source Mass Spectrometer Ion Source cluster_ideal Ideal Conditions (No Suppression) cluster_suppression Ion Suppression droplet ESI Droplet analyte Dolutegravir matrix Matrix Components gas_phase_ions Gas Phase Ions detector Detector droplet_ideal ESI Droplet analyte_ideal Dolutegravir gas_phase_ions_ideal Abundant Gas Phase Ions analyte_ideal->gas_phase_ions_ideal Efficient Ionization gas_phase_ions_ideal->detector High Signal droplet_suppressed ESI Droplet analyte_suppressed Dolutegravir matrix_suppressed Matrix Components gas_phase_ions_suppressed Reduced Gas Phase Ions analyte_suppressed->gas_phase_ions_suppressed Competition for Charge Reduced Evaporation matrix_suppressed->gas_phase_ions_suppressed Competition for Charge Reduced Evaporation gas_phase_ions_suppressed->detector Low Signal

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Dolutegravir-d5.

Frequently Asked Questions (FAQs)

Q1: What is the expected chromatographic behavior of this compound?

A1: this compound, as a deuterated internal standard, is expected to have nearly identical chromatographic behavior to its non-deuterated counterpart, Dolutegravir. In reversed-phase high-performance liquid chromatography (RP-HPLC), it typically behaves as a weakly acidic compound. Its retention and peak shape are significantly influenced by the mobile phase pH due to its pKa of approximately 8.2.[1]

Q2: What is an acceptable peak shape?

A2: An ideal chromatographic peak is symmetrical, often described as a Gaussian peak. Good peak shape is crucial for accurate integration and quantification. The symmetry of a peak can be quantitatively assessed using the tailing factor or asymmetry factor, where a value of 1.0 indicates a perfectly symmetrical peak.

Q3: Why is my this compound peak tailing?

A3: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. This is a primary cause of tailing for many pharmaceutical compounds.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Dolutegravir (around 8.2), a mixed population of ionized and non-ionized forms of the analyte can exist, leading to peak tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion, including tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause tailing.

Q4: My this compound peak is fronting. What could be the cause?

A4: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to a physical collapse of the stationary phase bed, resulting in distorted peaks.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH pKa of Dolutegravir ~ 8.2 start->check_mobile_phase adjust_ph Adjust pH to be at least 2 units away from the pKa (e.g., pH < 6 or pH > 10). Is the issue resolved? check_mobile_phase->adjust_ph yes1 Yes adjust_ph->yes1 no1 No adjust_ph->no1 end Problem Resolved yes1->end check_column Step 2: Assess Column Condition no1->check_column use_endcapped_column Use a modern, high-purity, end-capped C18 or C8 column. Is the issue resolved? check_column->use_endcapped_column yes2 Yes use_endcapped_column->yes2 no2 No use_endcapped_column->no2 yes2->end check_concentration Step 3: Investigate Sample Concentration no2->check_concentration dilute_sample Dilute the sample by a factor of 5 or 10. Is the issue resolved? check_concentration->dilute_sample yes3 Yes dilute_sample->yes3 no3 No dilute_sample->no3 yes3->end check_system Step 4: Examine HPLC System no3->check_system minimize_dead_volume Check for and minimize extra-column dead volume (e.g., tubing length, connections). Is the issue resolved? check_system->minimize_dead_volume yes4 Yes minimize_dead_volume->yes4 further_investigation Further investigation of system components needed. minimize_dead_volume->further_investigation yes4->end

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH: Dolutegravir has a pKa of approximately 8.2. Operating the mobile phase near this pH can lead to poor peak shape. It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa. For example, using a mobile phase with a pH below 6 will ensure the analyte is in a single, non-ionized form.

  • Assess Column Condition and Type:

    • Column Choice: Employ a modern, high-purity, and well-end-capped C18 or C8 column. These columns have fewer exposed silanol groups, which minimizes secondary interactions.

    • Guard Column: If analyzing complex matrices, use a guard column to protect the analytical column from strongly retained impurities that can cause active sites and lead to peak tailing.

    • Column Cleaning: If the column has been in use for some time, flushing with a strong solvent can help remove contaminants.

  • Investigate Sample Concentration and Injection Volume:

    • Dilution: High sample concentrations can lead to column overload. Try diluting your sample and re-injecting. If the peak shape improves, the original sample was likely too concentrated.

    • Injection Volume: A large injection volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion. Reduce the injection volume if possible.

  • Examine the HPLC System:

    • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing. Ensure that all tubing is as short as possible and that all fittings are properly tightened.

    • Frit Blockage: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing. If suspected, the frit may need to be replaced.

Issue 2: Peak Fronting of this compound

This guide provides a systematic approach to addressing peak fronting.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_sample_solvent Step 1: Evaluate Sample Solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent adjust_solvent Reconstitute the sample in the mobile phase or a weaker solvent. Is the issue resolved? check_sample_solvent->adjust_solvent yes1 Yes adjust_solvent->yes1 no1 No adjust_solvent->no1 end Problem Resolved yes1->end check_concentration Step 2: Check Sample Concentration no1->check_concentration dilute_sample Dilute the sample. Is the issue resolved? check_concentration->dilute_sample yes2 Yes dilute_sample->yes2 no2 No dilute_sample->no2 yes2->end check_column_integrity Step 3: Inspect Column Integrity no2->check_column_integrity replace_column Check for column voids or collapse. Replace the column if necessary. Is the issue resolved? check_column_integrity->replace_column yes3 Yes replace_column->yes3 further_investigation Further investigation of system and method parameters needed. replace_column->further_investigation yes3->end

Caption: Troubleshooting workflow for this compound peak fronting.

Detailed Steps:

  • Evaluate Sample Solvent: The composition of the solvent in which the sample is dissolved can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the mobile phase itself.

  • Check Sample Concentration: As with peak tailing, high sample concentrations can lead to peak fronting due to column overload. Diluting the sample is a simple way to check for this.

  • Inspect Column Integrity: A physical disruption of the packed bed within the column, such as a void at the inlet, can cause peak fronting. This can happen if the column is dropped or subjected to sudden pressure shocks. If a void is suspected, the column may need to be replaced.

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of Dolutegravir and can be adapted for this compound.

Table 1: Example HPLC Method Parameters for Dolutegravir Analysis

ParameterMethod 1Method 2
Column RESTEK C18 (250 x 4.6 mm, 5 µm)Inertsil ODS C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 10mM Phosphate Buffer pH 3 (50:50, v/v)Acetonitrile: Water (pH 7.5) (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 258 nmUV at 260 nm
Injection Volume Not specified20 µL
Reference [2][3]

Protocol for Mobile Phase Preparation (Method 1):

  • Phosphate Buffer (10mM, pH 3): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 volume-to-volume ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase, for example, by sonication for 15 minutes.

Data Presentation

Table 2: Physicochemical Properties of Dolutegravir

PropertyValueImplication for Chromatography
pKa ~8.2The ionization state is highly dependent on mobile phase pH. For good peak shape, the pH should be controlled and kept at least 2 units away from this value.
logP 2.2Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.
Solubility Slightly soluble in waterMay require an organic solvent for initial stock solution preparation. The sample should be dissolved in a solvent compatible with the mobile phase.
Reference [1]

By systematically addressing the potential causes of poor peak shape outlined in this guide, researchers can improve the quality and reliability of their chromatographic data for this compound.

References

Preventing isotopic exchange in Dolutegravir-d5 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent isotopic exchange in Dolutegravir-d5 samples during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, helping to ensure the isotopic stability of the compound.

Issue Potential Cause Recommended Solution
Loss of Deuterium Label (Back-Exchange) Exposure to acidic or basic conditions during sample preparation or analysis. Protic solvents (e.g., water, methanol) can facilitate the exchange of deuterium with hydrogen.- Maintain pH between 6.0 and 8.0 during sample preparation and storage. - Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution where possible. - If aqueous solutions are necessary, use D₂O-based buffers to minimize back-exchange. - Minimize the time samples are in solution before analysis.
Inaccurate Quantification in LC-MS/MS Isotopic exchange leading to a shift in the mass-to-charge ratio (m/z) of the internal standard. This can cause the deuterated standard to be detected at the same m/z as the non-labeled analyte.- Verify the isotopic purity of the this compound standard before use. - Optimize LC-MS/MS conditions to ensure baseline separation of Dolutegravir and this compound. - Monitor for the presence of partially deuterated species in the mass spectrum.
Sample Degradation Dolutegravir is known to degrade under hydrolytic and photolytic stress conditions.[1][2]- Store samples in amber vials or protect from light to prevent photodegradation. - Avoid prolonged exposure to strong acids or bases. - Store stock solutions and samples at recommended low temperatures.
Variability in Isotopic Distribution Inconsistent sample handling procedures leading to varying degrees of back-exchange across samples.- Standardize all sample preparation steps, including solvent composition, pH, temperature, and incubation times. - Prepare samples in small batches to ensure timely analysis. - Use a consistent source and lot of this compound.

Frequently Asked Questions (FAQs)

1. What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, which is used as an internal standard in quantitative analyses, the loss of deuterium atoms (back-exchange) can lead to a change in its molecular weight. This can result in inaccurate and unreliable measurements, as the internal standard's response will no longer be consistent.

2. What are the primary factors that promote isotopic exchange in this compound?

The main factors that can induce isotopic exchange are:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is often minimized at a near-neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents, such as water and alcohols, can act as a source of hydrogen atoms and facilitate exchange.

  • Exposure Time: The longer the sample is exposed to unfavorable conditions, the greater the extent of isotopic exchange.

3. What are the recommended storage conditions for this compound to maintain its isotopic stability?

To ensure the long-term stability of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container at -20°C or below.

  • Protect from light and moisture.

  • For solutions, use aprotic solvents like acetonitrile if possible. If an aqueous solvent is required, prepare stock solutions in a D₂O-based buffer and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. How can I detect if isotopic exchange has occurred in my this compound sample?

Isotopic exchange can be detected using mass spectrometry. In an LC-MS/MS analysis, you would monitor the mass-to-charge ratio (m/z) of both Dolutegravir and this compound. If back-exchange has occurred, you will observe a decrease in the signal intensity of the fully deuterated molecule and a potential increase in the signal of partially deuterated or non-deuterated Dolutegravir.

5. Can the choice of mobile phase in LC-MS/MS affect the isotopic stability of this compound?

Yes, the mobile phase composition and pH can impact isotopic stability.

  • Acidic Mobile Phases: While commonly used in reversed-phase chromatography, acidic conditions can promote back-exchange. If an acidic mobile phase is necessary, it is crucial to minimize the analysis time.

  • Basic Mobile Phases: Basic conditions can also lead to isotopic exchange. Modern, pH-stable chromatography columns can allow for the use of high-pH mobile phases, which may offer chromatographic benefits, but the potential for exchange should be carefully evaluated.[3][4]

  • Recommendation: Whenever possible, use a mobile phase with a pH close to neutral to minimize the risk of on-column isotopic exchange.

Experimental Protocols

Protocol 1: Evaluation of this compound Isotopic Stability

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To quantify the extent of deuterium back-exchange of this compound when exposed to different pH, temperature, and solvent conditions.

Materials:

  • This compound

  • Dolutegravir (non-labeled)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Deuterium Oxide (D₂O)

  • Formic acid

  • Ammonium hydroxide

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Incubation:

    • pH Study: Prepare solutions of this compound at a concentration of 1 µg/mL in ACN:H₂O (1:1) mixtures adjusted to pH 3, 5, 7, and 9. Incubate at room temperature.

    • Temperature Study: Prepare a 1 µg/mL solution of this compound in ACN:H₂O (1:1) at pH 7. Incubate aliquots at 4°C, room temperature (25°C), and 40°C.

    • Solvent Study: Prepare 1 µg/mL solutions of this compound in ACN, MeOH, and ACN:D₂O (1:1). Incubate at room temperature.

  • Time Points: Collect aliquots from each incubation condition at 0, 1, 4, 8, and 24 hours.

  • LC-MS/MS Analysis:

    • Inject the aliquots into an LC-MS/MS system.

    • Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the MRM transitions for both Dolutegravir and this compound.

  • Data Analysis:

    • Quantify the peak areas of Dolutegravir and this compound at each time point for each condition.

    • Calculate the percentage of deuterium loss by comparing the peak area ratio of this compound to a non-incubated control.

Data Presentation

Table 1: Illustrative Stability of this compound under Different pH Conditions at 25°C

Time (hours)% Deuterium Remaining (pH 3)% Deuterium Remaining (pH 5)% Deuterium Remaining (pH 7)% Deuterium Remaining (pH 9)
0100100100100
1989910099
495989997
892979995
2485949890

Table 2: Illustrative Stability of this compound under Different Temperature Conditions at pH 7

Time (hours)% Deuterium Remaining (4°C)% Deuterium Remaining (25°C)% Deuterium Remaining (40°C)
0100100100
110010099
41009997
8999995
24999892

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (ACN) incubation Incubate under Test Conditions (pH, Temp, Solvent) stock->incubation sampling Collect Aliquots at Time Points incubation->sampling injection Inject Sample into LC-MS/MS sampling->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantify Peak Areas detection->quantification calculation Calculate % Deuterium Loss quantification->calculation

Caption: Workflow for evaluating the isotopic stability of this compound.

logical_relationship cluster_factors Factors Influencing Isotopic Exchange cluster_consequences Consequences cluster_prevention Preventative Measures pH pH (Acidic/Basic) Exchange Isotopic Exchange (Back-Exchange) pH->Exchange Temp Temperature Temp->Exchange Solvent Protic Solvents Solvent->Exchange Inaccuracy Inaccurate Quantification Exchange->Inaccuracy Neutral_pH Maintain Neutral pH Neutral_pH->Exchange inhibits Low_Temp Low Temperature Storage Low_Temp->Exchange inhibits Aprotic_Solvent Use Aprotic Solvents Aprotic_Solvent->Exchange inhibits

Caption: Factors influencing and preventing isotopic exchange in this compound.

References

Enhancing sensitivity for low-level detection of Dolutegravir using Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the low-level detection of Dolutegravir (DTG) using its deuterated internal standard, Dolutegravir-d5 (DTG-d5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Dolutegravir quantification?

A1: Using a stable isotope-labeled internal standard (IS) like this compound is the gold standard in quantitative mass spectrometry. Because DTG-d5 is chemically identical to Dolutegravir but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This allows for the correction of variability during sample preparation and analysis, leading to enhanced accuracy, precision, and sensitivity, especially at low concentrations.

Q2: What are the typical mass transitions (MRM) for Dolutegravir and this compound?

A2: The precursor to product ion transitions for Multiple Reaction Monitoring (MRM) can vary slightly depending on the instrument and source conditions. However, commonly reported transitions are:

  • Dolutegravir (DTG): m/z 420.1 → 136.0[1] or 420/277[2]

  • This compound (DTG-d5): m/z 426/277[2]

  • Another deuterated form, Dolutegravir-d6 (DTG-d6) , has been reported with m/z transitions, though the specific precursor/product ions were not detailed in the provided search results.[3]

Q3: What concentration range can I expect to reliably quantify with methods using this compound?

A3: The linear range of quantification depends on the biological matrix and the specific sample preparation and instrumentation used. Published methods demonstrate a wide dynamic range. For instance, in human plasma, a range of 5 to 10,000 ng/mL has been validated.[1] For more sensitive applications, such as analyzing hair samples, a calibration range of 5 to 10,000 pg/mL has been achieved.[2][4][5]

Troubleshooting Guide

Issue 1: High variability or poor precision in my low-level QC samples.

  • Potential Cause: Inconsistent sample extraction or significant matrix effects.

  • Troubleshooting Steps:

    • Verify Internal Standard Concentration: Ensure the concentration of your this compound working solution is accurate and that it is being added consistently to all samples and standards.

    • Optimize Extraction: If using protein precipitation, ensure the precipitating solvent is added quickly and vortexed thoroughly for uniform protein crashing. For solid-phase extraction (SPE), check for consistent conditioning, loading, washing, and elution steps. Inconsistent recovery of both the analyte and the internal standard can lead to variability.

    • Evaluate Matrix Effects: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or internal standard, can be a major source of variability. A post-extraction addition method can be used to assess the degree of ion suppression or enhancement.[6] If significant and variable matrix effects are observed, further sample cleanup (e.g., switching from protein precipitation to SPE) or chromatographic optimization to separate the analyte from the interfering components may be necessary.

Issue 2: The sensitivity of my assay is not sufficient to detect the low levels of Dolutegravir required.

  • Potential Cause: Suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Troubleshooting Steps:

    • Increase Sample Volume: If feasible, increasing the initial sample volume (e.g., plasma, hair digest) can increase the amount of analyte loaded onto the analytical column.

    • Optimize Sample Concentration: After extraction, reconstitute the dried extract in a smaller volume to concentrate the sample. Be mindful that this can also concentrate matrix components, potentially increasing matrix effects.

    • Enhance Chromatographic Peak Shape: A sharp, narrow chromatographic peak will have a better signal-to-noise ratio. Experiment with different mobile phase compositions, gradients, and analytical columns (e.g., C18, biphenyl) to improve peak shape.[1][7]

    • Optimize Mass Spectrometer Parameters: Systematically optimize source-dependent parameters (e.g., ion spray voltage, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for both Dolutegravir and this compound to maximize signal intensity.

Issue 3: I am observing a potential degradation product in my samples.

  • Potential Cause: Dolutegravir can be susceptible to degradation under certain conditions.

  • Troubleshooting Steps:

    • Investigate Light Sensitivity: One study identified a degradation product of Dolutegravir upon exposure to sunlight.[2][4][5] Protect samples, standards, and extracts from direct light.

    • Assess Stability: Perform stability studies to determine if degradation is occurring during sample collection, storage (freeze-thaw cycles), or processing.[2][8] This includes bench-top stability in the biological matrix and autosampler stability of the final extracts.

    • Chromatographic Separation: Ensure your chromatographic method can separate the degradation product from the parent Dolutegravir peak to avoid inaccurate quantification.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Dolutegravir Quantification

ParameterHuman PlasmaHuman Hair
Internal Standard This compound (or other stable isotope)13C,d5-DTG
Sample Preparation Protein Precipitation or Solid-Phase Extraction[1][3]Sonication & Incubation in Methanol:Acetonitrile with Formic Acid[2][5]
Chromatography Reversed-phase C18 column[1]Waters Atlantis T3 (50x2.1mm, 3μm)[2][5]
Detection Triple Quadrupole Mass Spectrometer (Positive ESI)[1]AB Sciex API-5000 Triple Quadrupole (Positive ESI)[2][5]
Linear Range 5 - 10,000 ng/mL[1]5 - 10,000 pg/mL[2][5]

Table 2: Performance Characteristics of Validated Methods

ParameterHuman PlasmaHuman Hair
Accuracy (% Bias) ≤ 6.5% deviation[1]Inter-assay % bias within ± 6.5%[2][5]
Precision (% CV) ≤ 9.1% CV[1]Inter-assay % CV ≤ 10.3%[2][5]
Recovery 96.5% - 99.3%[1]65.2% - 71.8% (Analyte) 71.6% - 75.4% (IS)[2]
Matrix Effect Minimal and consistent between analyte and IS[1]98.2% - 101.7% (Analyte) 85.1% - 95.0% (IS)[2]

Experimental Protocols & Visualizations

General Experimental Workflow for Dolutegravir Quantification

The following diagram illustrates a typical workflow for the quantification of Dolutegravir from biological samples using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with DTG-d5 Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC LC Separation (e.g., C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration (DTG & DTG-d5) MS->Integration Ratio Calculate Peak Area Ratio (DTG / DTG-d5) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for DTG quantification using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation (Human Plasma - Protein Precipitation) [1]

  • Aliquot 20 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 120 µL of acetonitrile containing the this compound internal standard (e.g., at 10 ng/mL).

  • Vortex mix for approximately 2 minutes at 1500 rpm to precipitate proteins.

  • Centrifuge at 2655 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer a 20 µL aliquot of the supernatant to a new tube or well.

  • Add 120 µL of a reconstitution solution (e.g., 1 mg/mL EDTA in 0.1% formic acid).

  • Mix well and inject into the LC-MS/MS system.

2. Sample Preparation (Human Hair - Solvent Extraction) [2][5]

  • Weigh 1-10 mg of hair into a glass vial.

  • Add extraction solvent (50:50 methanol:acetonitrile with 2% formic acid) at a specific ratio (e.g., 1 mL per 1-10 mg of hair).

  • Sonicate for 1 hour.

  • Incubate overnight (approximately 19 hours) at 40°C.

  • After incubation, mix 250 µL of the sample extract with 50 µL of the internal standard solution (this compound in 50:50 methanol:water).

  • Vortex for 5 minutes and then centrifuge for 5 minutes at 13,200 rcf.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried extract in 100 µL of 70:30 water:methanol prior to LC-MS/MS analysis.

Logical Relationship: Role of Internal Standard

The following diagram illustrates how a stable isotope-labeled internal standard like this compound corrects for experimental variability.

logical_relationship cluster_analyte Analyte (DTG) cluster_is Internal Standard (DTG-d5) DTG_Initial Initial DTG Amount Variability Experimental Variability (Extraction Loss, Ion Suppression) DTG_Initial->Variability DTG_Final Final Measured DTG Signal Ratio Peak Area Ratio (DTG / DTG-d5) Corrects for Variability DTG_Final->Ratio IS_Initial Known Added DTG-d5 Amount IS_Initial->Variability IS_Final Final Measured DTG-d5 Signal IS_Final->Ratio Variability->DTG_Final Variability->IS_Final

Caption: Correction of experimental variability using a deuterated internal standard.

References

Technical Support Center: Simultaneous Analysis of Dolutegravir and Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Dolutegravir (DTG) and other co-administered antiretroviral drugs (ARVs) such as Lamivudine (3TC), Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the simultaneous analysis of Dolutegravir and other ARVs in pharmaceutical formulations?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used, reliable, and cost-effective method for the simultaneous estimation of Dolutegravir in combination with other ARVs like Lamivudine and Tenofovir in tablet dosage forms.[1][2][3][4] It offers good selectivity and sensitivity for routine quality control analysis.[1]

Q2: What are the typical chromatographic conditions for the simultaneous analysis of DTG, 3TC, and TDF using RP-HPLC?

A2: A common approach involves using a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer pH 3.0) and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode.[1][3] Detection is typically carried out using a UV detector at a wavelength around 260 nm.[1][2][3]

Q3: Can LC-MS/MS be used for the simultaneous analysis of these ARVs?

A3: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Dolutegravir and other ARVs in biological matrices such as plasma.[5][6][7][8] This technique is particularly useful for pharmacokinetic and bioequivalence studies where low detection limits are required.[5][6]

Q4: What are the key validation parameters to consider when developing a new analytical method for these ARVs?

A4: According to ICH guidelines, the key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][9][10][11]

Troubleshooting Guides

HPLC Method Issues
Problem Potential Cause Suggested Solution
Poor peak resolution or co-elution of analytes. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent to buffer ratio or the pH of the buffer. A gradient elution may also improve separation.[12][13]
Incorrect column selection.Ensure the column chemistry (e.g., C18, C8) is suitable for the polarity of the analytes.[11]
Variable or drifting retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[14]
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use.[14][15]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[16]
Broad or tailing peaks. Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17]
Sample overload.Reduce the injection volume or the concentration of the sample.[14]
Ghost peaks. Contamination from the sample, solvent, or system.Run a blank gradient to identify the source of contamination. Clean the injector and autosampler. Use high-purity solvents.
High backpressure. Blockage in the system (e.g., guard column, inline filter, or column frit).Systematically disconnect components to isolate the blockage. Backflush the column or replace the blocked component.[18]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.[16]
LC-MS/MS Method Issues
Problem Potential Cause Suggested Solution
Low signal intensity or poor sensitivity. Ion suppression from matrix components.Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances.[6]
Inefficient ionization.Optimize the ion source parameters (e.g., electrospray voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for the ionization of the analytes.[19]
High background noise. Contamination in the mobile phase, solvents, or system.Use high-purity solvents and additives. Clean the ion source and mass spectrometer inlet.[20]
Improper mobile phase additives.Use volatile mobile phase additives like formic acid or ammonium formate at the lowest effective concentration.[19]
Inconsistent results. Carryover from previous injections.Optimize the wash solvent and the duration of the wash step between injections.
Instability of the analyte in the matrix.Evaluate the stability of the analytes under different storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability).

Quantitative Data Summary

Table 1: HPLC Methods for Simultaneous Analysis of Dolutegravir and other ARVs

ARVs Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Times (min) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
DTG, 3TC, TDFC18 (250 x 4.6 mm, 5 µm)Sodium dihydrogen phosphate with SDS (pH 2.0) : Acetonitrile and Methanol (Gradient)1.0260DTG: 11.0, 3TC: 5.2, TDF: 13.0DTG: 0.05-7.5, 3TC: 0.05-7.5, TDF: 0.05-7.5DTG: 0.017, 3TC: 0.016, TDF: 0.018DTG: 0.053, 3TC: 0.048, TDF: 0.054[1]
DTG, 3TC, TAFAgilent C18 (250 x 4.6 mm, 5 µm)0.05M Phosphate buffer (pH 6.2) : Acetonitrile (60:40 v/v)1.0260DTG: 9.61, 3TC: 3.09, TAF: 6.19DTG: 10-80, 3TC: 10-80, TAF: 10-80DTG: 1.35, 3TC: 0.56, TAF: 0.39DTG: 3.61, 3TC: 1.50, TAF: 0.99[2]
DTG, 3TC, TDFShimadzu C8 (250 x 4.6 mm, 5 µm)Acetonitrile : Phosphate buffer (pH 3.0) (50:50 v/v)1.0260DTG: 6.43, 3TC: 2.56, TDF: 4.79DTG: 3-7, 3TC: 18-42, TDF: 18-42--[3]
DTG, Emtricitabine, TAFC18 (250 x 4.6 mm, 5 µm)Buffer (pH 5.0) : Methanol (50:50 v/v)1.0263DTG: 4.653, Emtricitabine: 5.603, TAF: 11.083DTG: 5-15, Emtricitabine: 20-60, TAF: 2.5-7.5--[4]

Table 2: LC-MS/MS Methods for Simultaneous Analysis of Dolutegravir and other ARVs in Plasma

ARVs Column Mobile Phase Flow Rate (mL/min) Ionization Mode Linearity Range (ng/mL) LLOQ (ng/mL) Reference
DTG, 3TC, TenofovirAgilent XDB C18 (250 x 4.6 mm, 5 µm)0.1% Formic acid, 2mM Ammonium Formate in Water : Acetonitrile (30:70 v/v)0.5PositiveDTG: 20-1000, 3TC: 20-1000, Tenofovir: 20-100020[7][8]
DTG, Tenofovir, Emtricitabine, Rilpivirine, ElvitegravirRestek Pinnacle DB BiPh (50 x 2.1 mm, 5 µm)Isocratic--DTG: 5-2000, Tenofovir: 10-4000, Emtricitabine: 5-2000, Rilpivirine: 5-2000, Elvitegravir: 5-2000-[6]
DTG, Emtricitabine, TAF----DTG: 30-7500, Emtricitabine: 20-5000, TAF: 2-500-[21]

Experimental Protocols

RP-HPLC Method for DTG, 3TC, and TDF in Tablets

This protocol is a generalized procedure based on common practices.[1][3]

  • Chromatographic System:

    • HPLC system with a UV-Vis detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detector Wavelength: 260 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase B: HPLC grade acetonitrile.

    • Mobile Phase Composition: Mix Mobile Phase A and Mobile Phase B in a specified ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

    • Diluent: A mixture of water and acetonitrile or the mobile phase itself.

  • Standard Solution Preparation:

    • Accurately weigh and transfer appropriate amounts of Dolutegravir, Lamivudine, and Tenofovir DF reference standards into separate volumetric flasks.

    • Dissolve in a small amount of methanol or diluent and dilute to volume with the diluent to obtain individual stock solutions.

    • Prepare a mixed standard solution by diluting the stock solutions with the diluent to achieve the desired concentrations within the linear range.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve the active ingredients, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for each analyte.

    • Calculate the amount of each drug in the sample by comparing the peak areas with those of the standard solutions.

LC-MS/MS Method for DTG, 3TC, and Tenofovir in Plasma

This is a representative protocol based on published methods.[5][7][8]

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C18, e.g., 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 0.1% Formic acid and 2mM Ammonium Formate in water : Acetonitrile (30:70 v/v).

    • Flow Rate: 0.5 mL/min.

    • Ionization Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

  • Reagents and Solutions:

    • Internal Standard (IS): A stable isotope-labeled analog of one of the analytes (e.g., Bictegravir).

    • Stock Solutions: Prepare individual stock solutions of DTG, 3TC, Tenofovir, and the IS in a suitable solvent like methanol.

    • Working Solutions: Prepare working solutions of the analytes and the IS by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 100 µL), add the internal standard solution.

    • Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Calibration and Quality Control Samples:

    • Prepare calibration standards by spiking blank plasma with known concentrations of the analytes.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Analysis:

    • Inject the processed samples, calibration standards, and QC samples into the LC-MS/MS system.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Tablet Sample Solutions Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Analyte Concentrations Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow for ARVs in tablets.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection Injection Inject Processed Samples Supernatant_Collection->Injection LCMSMS_System LC-MS/MS System (ESI Source, MRM Mode) Data_Acquisition Acquire Mass Spectra Data LCMSMS_System->Data_Acquisition Injection->LCMSMS_System Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Concentrations Calibration_Curve->Quantification Results Report Pharmacokinetic Data Quantification->Results

Caption: LC-MS/MS bioanalysis workflow for ARVs in plasma.

References

Technical Support Center: Troubleshooting Bioassays with Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioassays involving Dolutegravir-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor precision in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

A1: this compound (DTG-d5) is a stable, isotopically labeled version of Dolutegravir, an antiretroviral medication used to treat HIV infection.[1][2][3] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, DTG-d5 is commonly used as an internal standard (IS).[4][5] The purpose of an internal standard is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Dolutegravir.[6]

Q2: What are the common causes of poor precision in bioassays using this compound?

A2: Poor precision in bioassays can stem from various sources. Key factors include:

  • Inconsistent Sample Preparation: Variability in extraction efficiency, pH, or dilutions can significantly impact results.[6][7]

  • Matrix Effects: Components of the biological sample (e.g., plasma, saliva, hair) can interfere with the ionization of the analyte and internal standard, leading to suppression or enhancement of the signal.[4][8][9]

  • Internal Standard Issues: Problems with the internal standard, such as degradation, improper concentration, or inconsistent response, can compromise the reliability of the assay.[6][10]

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, including changes in the column, electrospray tips, or detector sensitivity, can introduce error.[11]

  • Analyte Stability: Degradation of Dolutegravir in the biological matrix due to factors like pH, temperature, or exposure to light can lead to inaccurate measurements.[12][13][14]

Q3: How can I minimize matrix effects in my Dolutegravir bioassay?

A3: Minimizing matrix effects is crucial for achieving good precision. Here are some strategies:

  • Optimize Sample Preparation: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE) instead of a simple protein precipitation, to remove interfering substances.[9]

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates Dolutegravir and this compound from co-eluting matrix components.[15]

  • Evaluate Different Matrices: If possible, test the assay in different lots of the biological matrix to assess the variability of the matrix effect.[4]

  • Internal Standard Selection: Using a stable isotope-labeled internal standard like this compound is the best practice as it co-elutes and experiences similar matrix effects as the analyte.[6]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to poor precision in your this compound bioassays.

Guide 1: Investigating Inconsistent Internal Standard (IS) Response

High variability in the this compound signal across a run is a primary indicator of a problem.

Symptoms:

  • Coefficient of variation (%CV) of the IS peak area is high across the calibration curve and quality control (QC) samples.

  • Inconsistent peak area ratios (analyte/IS).[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate IS Spiking Verify the concentration of the IS stock solution. Ensure the pipettes used for spiking are calibrated and used correctly. Ensure thorough vortexing after adding the IS to the sample.[6]
IS Degradation Check the stability of the IS in the stock solution and in the final extracted sample.[6] Prepare fresh IS working solutions.
Inconsistent Injection Volume Check the autosampler for any issues with sample aspiration or injection. A variable IS response that tracks with the analyte response may not impact quantitation if the peak area ratios are consistent.[6]
Matrix Effects Optimize the sample clean-up procedure. Dilute the sample to reduce the concentration of interfering matrix components.
Guide 2: Addressing Poor Precision in Quality Control (QC) Samples

QC samples failing to meet the acceptance criteria (typically ±15% deviation from the nominal concentration) indicate a systematic or random error in the assay.

Symptoms:

  • High %CV for replicate QC samples at one or more concentration levels.

  • Inaccuracy (bias) in QC sample results.[4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Preparation Inconsistency Review the entire sample preparation workflow for any steps that could introduce variability.[11] Ensure consistent timing for each step, especially incubation and evaporation.
Analyte Instability Investigate the stability of Dolutegravir in the biological matrix under the storage and processing conditions.[12][14] This includes bench-top stability, freeze-thaw stability, and autosampler stability.
Calibration Curve Issues Re-evaluate the calibration curve. Ensure it is linear and covers the appropriate concentration range.[5][16] Check for any outlier points.
  • Cross-Contamination/Carryover | Inject blank samples after high-concentration samples to check for carryover.[15] Optimize the autosampler wash procedure if necessary. |

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for a Dolutegravir bioassay and a logical approach to troubleshooting poor precision.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic SampleCollection Sample Collection (e.g., Plasma, Saliva) SampleSpiking Spike with This compound (IS) SampleCollection->SampleSpiking SampleExtraction Sample Extraction (e.g., SPE, LLE, PP) SampleSpiking->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing PoorPrecision Poor Precision Observed DataProcessing->PoorPrecision If results are imprecise CheckIS Check IS Response Variability PoorPrecision->CheckIS CheckQC Check QC Sample Performance PoorPrecision->CheckQC CheckMatrix Investigate Matrix Effects CheckIS->CheckMatrix IS Variable CheckStability Assess Analyte Stability CheckQC->CheckStability QCs Fail OptimizeMethod Optimize Assay Method CheckMatrix->OptimizeMethod CheckStability->OptimizeMethod

Fig. 1: Experimental Workflow and Troubleshooting Logic

Quantitative Data Summary

The following tables summarize typical acceptance criteria and performance data from validated Dolutegravir bioassays. Use these as a benchmark for your own experiments.

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criteria
Precision (%CV) Within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[16][17]
Accuracy (%Bias) Within ±15% (±20% at the LLOQ)[4][16][17]
Recovery Should be consistent and reproducible, though not necessarily 100%[4]
Matrix Effect The coefficient of variation of the slopes from different lots of matrix should be ≤15%[4]
Stability Analyte should be stable within ±15% of the nominal concentration under tested conditions[9]
Table 2: Example Performance of a Validated Dolutegravir LC-MS/MS Assay in Human Hair
QC LevelInter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
Low QC≤ 10.3%Within ± 6.5%
Mid QC≤ 10.3%Within ± 6.5%
High QC≤ 10.3%Within ± 6.5%
Data adapted from a study on Dolutegravir quantification in human hair.[4]

Detailed Experimental Protocol: Generic LC-MS/MS Method for Dolutegravir in Plasma

This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and specific study requirements.

1. Reagents and Materials

  • Dolutegravir and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)[5]

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of Dolutegravir and this compound in methanol.[16]

  • From the stock solutions, prepare a series of working solutions for the calibration curve and quality control samples by serial dilution in 50:50 methanol:water.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 50 ng/mL).

3. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for Dolutegravir and this compound.

5. Data Analysis

  • Integrate the peak areas for both Dolutegravir and this compound.

  • Calculate the peak area ratio (Dolutegravir/Dolutegravir-d5).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Dolutegravir in the unknown samples and QCs using the regression equation from the calibration curve.

Signaling Pathway Visualization

While Dolutegravir's primary mechanism of action is the inhibition of HIV integrase, a direct signaling pathway in the context of a bioassay is not typically visualized. The diagram below illustrates the mechanism of action.

G cluster_hiv_lifecycle HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus (in Host DNA) Integration->Provirus Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits Integrase HIV Integrase Enzyme Integrase->Integration Mediates

Fig. 2: Mechanism of Action of Dolutegravir

References

Technical Support Center: Optimization of Sample Clean-up for Dolutegravir-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dolutegravir and its deuterated internal standard, Dolutegravir-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during sample clean-up and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of Dolutegravir, with a focus on minimizing interference and ensuring accurate results for this compound.

Q1: I am observing significant ion suppression or enhancement for both Dolutegravir and this compound. What are the likely causes and how can I mitigate this?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex biological matrices like plasma.

Probable Causes:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous molecules from the sample matrix can co-elute with your analytes and interfere with the ionization process in the mass spectrometer's source.[1][2][3]

  • Insufficient Sample Clean-up: The chosen sample preparation method may not be adequately removing interfering substances.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution method to better separate Dolutegravir and this compound from matrix components.[1]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.[4]

    • Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (like early-eluting salts and late-eluting phospholipids) and only introduce the analyte peak into the mass spectrometer.

  • Enhance Sample Clean-up:

    • Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects as it primarily removes proteins, leaving other components like phospholipids in the supernatant.[5] To improve, try different organic solvents (e.g., acetonitrile, methanol) or acidic precipitants (e.g., trichloroacetic acid), and optimize the solvent-to-plasma ratio.[6]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimize the extraction solvent (e.g., methyl-tert-butyl ether, ethyl acetate) and the pH of the aqueous phase to ensure efficient partitioning of Dolutegravir and this compound into the organic layer.[7][8]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interferences. Select a sorbent that provides strong retention for Dolutegravir (e.g., a mixed-mode or polymer-based sorbent). Methodically optimize the wash and elution steps to selectively remove interferences while retaining the analytes.[9]

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[3]

Q2: My recovery for this compound is low and inconsistent, while the recovery for unlabeled Dolutegravir is acceptable. What could be the issue?

A2: Inconsistent recovery of the internal standard is a critical issue that can compromise the accuracy of your results.

Probable Causes:

  • Differential Extraction Efficiency: Although structurally similar, there might be subtle differences in the extraction behavior of Dolutegravir and this compound, especially if the extraction is not robust.

  • Internal Standard Stability: While unlikely for a stable isotope-labeled standard, degradation under certain extraction conditions should be considered.

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard to samples can lead to variability.

Troubleshooting Steps:

  • Review Internal Standard Addition:

    • Ensure the internal standard spiking solution is thoroughly mixed before use.

    • Verify the accuracy and precision of the pipette used to add the internal standard.

    • Add the internal standard early in the sample preparation process to account for variability in all subsequent steps.

  • Re-evaluate the Extraction Method:

    • LLE: Ensure the pH of the aqueous phase is optimal for the extraction of both compounds. Check for emulsion formation, which can lead to inconsistent recovery.

    • SPE: The sorbent may have slightly different affinities for the analyte and the internal standard. Ensure the wash steps are not too harsh, which could lead to the loss of the internal standard, and that the elution solvent is strong enough for complete elution of both.

  • Investigate Potential for Isotope Exchange: In rare cases, under harsh acidic or basic conditions, deuterium atoms can exchange with protons from the solvent. This is less likely with this compound but should be considered if other causes are ruled out.

Q3: I am observing a high background or interfering peaks at the retention time of this compound in my blank samples.

A3: This indicates contamination or carryover in your analytical system.

Probable Causes:

  • System Carryover: Residual analyte from a previous high-concentration sample may be retained in the autosampler, injection port, or column and elute in subsequent runs.

  • Contaminated Reagents or Glassware: Solvents, buffers, or collection tubes may be contaminated.

  • Cross-talk: In MS/MS, an in-source fragmentation of a high concentration of the unlabeled drug can sometimes produce a signal in the mass channel of the deuterated internal standard.

Troubleshooting Steps:

  • Address System Carryover:

    • Injector Wash: Optimize the autosampler wash procedure. Use a strong wash solvent (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of acid or base) and increase the wash volume and duration.

    • Injection Sequence: Inject blank samples after high-concentration standards or samples to assess and mitigate carryover.

    • Column Wash: Implement a robust column wash at the end of each analytical run.

  • Check for Contamination:

    • Prepare fresh mobile phases and extraction solvents.

    • Use new, clean glassware and collection tubes.

    • Analyze a "reagent blank" (a sample containing only the extraction and reconstitution solvents) to pinpoint the source of contamination.

  • Evaluate for Cross-talk:

    • Inject a high-concentration standard of unlabeled Dolutegravir and monitor the MRM transition for this compound. If a peak is observed, this indicates cross-talk.

    • To mitigate cross-talk, optimize the chromatographic separation to ensure the analyte and internal standard are well-resolved, or adjust the MS/MS collision energy.

Data Presentation

Table 1: Comparison of Sample Clean-up Techniques for Dolutegravir Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent or acid.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by selective elution.
Selectivity LowModerateHigh
Matrix Effect High potential for ion suppression/enhancement.[5]Moderate potential for matrix effects.Low potential for matrix effects.
Recovery Generally high but can be variable.Dependent on solvent and pH; can be high with optimization.[7]Typically high and reproducible.
Throughput HighModerateCan be high with 96-well plate formats.
Cost per Sample LowLow to ModerateHigh
Common Solvents/Sorbents Acetonitrile, Methanol, Trichloroacetic Acid.[6][10]Methyl-tert-butyl ether, Ethyl acetate, Dichloromethane.[11]Polymer-based, Mixed-mode cation exchange, Reversed-phase (C18).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution. Vortex briefly.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or other suitable organic solvent).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a clean glass tube.

    • Add 10 µL of this compound internal standard working solution.

    • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH. Vortex briefly.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether).

    • Cap the tube and vortex or shake vigorously for 5-10 minutes.

  • Phase Separation:

    • Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline using a mixed-mode cation exchange sorbent and should be optimized.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a clean tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up Options cluster_post_cleanup Post-Extraction Sample Sample Add IS Add this compound Internal Standard Sample->Add IS PPT Protein Precipitation (PPT) Add IS->PPT Quick & Simple LLE Liquid-Liquid Extraction (LLE) Add IS->LLE Improved Selectivity SPE Solid-Phase Extraction (SPE) Add IS->SPE Highest Purity Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis troubleshooting_logic Start Problem Observed: Inaccurate or Imprecise Results Check_IS Check Internal Standard (this compound) Response Start->Check_IS Check_Matrix Evaluate Matrix Effects (Post-column infusion or comparing pre- vs. post-spiked samples) Check_IS->Check_Matrix IS Response OK Check_System Investigate System Issues (Carryover, contamination) Check_IS->Check_System IS Response Variable/ High in Blanks Optimize_Cleanup Optimize Sample Clean-up (Switch to LLE or SPE, or optimize current method) Check_Matrix->Optimize_Cleanup Significant Matrix Effects Optimize_Chroma Optimize Chromatography (Gradient, column, divert valve) Check_Matrix->Optimize_Chroma Minor Matrix Effects Solution Solution Implemented Optimize_Cleanup->Solution Optimize_Chroma->Solution Check_System->Solution

References

Impact of different anticoagulants on Dolutegravir-d5 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of different anticoagulants on the stability of Dolutegravir-d5 in biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants are most commonly used for plasma collection in bioanalytical studies?

A1: The three most common anticoagulants used for plasma collection are Ethylenediaminetetraacetic acid (EDTA), typically as dipotassium (K2-EDTA) or tripotassium (K3-EDTA), Sodium Heparin, and Sodium Citrate. Each has a different mechanism of action which can potentially influence analyte stability and the analytical method.

Q2: How can the choice of anticoagulant potentially impact the stability and quantification of this compound?

A2: The choice of anticoagulant can impact this compound analysis in several ways:

  • Chelation: Dolutegravir's mechanism of action involves the chelation of divalent metal cations (like Mg²⁺) in the HIV-1 integrase active site[1][2][3]. Anticoagulants like EDTA and citrate also function by chelating calcium ions (Ca²⁺) to prevent the coagulation cascade[4][5]. This creates a potential for competitive interaction. The presence of a strong chelator like EDTA could theoretically interact with the Dolutegravir structure or alter the equilibrium of its metal complexes in the plasma matrix, potentially affecting its stability or extraction efficiency[1][6].

  • pH Alterations: Different anticoagulant preparations can slightly alter the pH of the plasma sample.[7] Dolutegravir has been shown to degrade under both acidic and alkaline hydrolytic stress conditions[8][9]. A significant shift in plasma pH by the anticoagulant could potentially promote the degradation of this compound, especially during long-term storage.

  • Ion Suppression/Enhancement in LC-MS/MS: The anticoagulant and its counter-ions (e.g., K⁺, Na⁺) are introduced into the sample matrix at high concentrations. These ions can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.[10] EDTA, in particular, is known to cause ion suppression in some LC-MS analyses.[10][11]

  • Protein Binding: Heparin is a large polyanionic molecule that can bind to various plasma proteins and, in some cases, directly to drugs, potentially altering the free versus bound concentration and affecting extraction recovery.[12][13]

Q3: Is there a recommended anticoagulant for studies involving this compound?

A3: While no single anticoagulant is universally superior for all analytes, Sodium Heparin is often a good starting point for this compound studies as it does not function via chelation, thereby avoiding the primary potential interaction with Dolutegravir's structure. However, it is crucial to perform a validation experiment to confirm the stability and recovery of this compound with your specific bioanalytical method. The European Medicines Agency guidance on bioanalytical method validation states that validation should be performed using the same anticoagulant as for the study samples.[14]

Q4: Should I be concerned about the stability of this compound during sample storage?

A4: Yes, stability is a critical factor. Stability evaluations should be a core part of your bioanalytical method validation.[15] You should assess the stability of this compound in the chosen matrix and anticoagulant under various conditions that mimic the entire lifecycle of a sample, including short-term stability at room temperature (bench-top stability), long-term stability at frozen temperatures (e.g., -20°C or -80°C), and the effect of freeze-thaw cycles.[16][17]

Troubleshooting Guide

Problem: I am observing low or inconsistent recovery of this compound from plasma samples.

Possible CauseSuggested Solution
Chelation Interaction If using EDTA or citrate, the anticoagulant may be forming a complex with this compound, hindering its extraction. Solution: Test Sodium Heparin as an alternative anticoagulant. Perform a comparative experiment to assess recovery from plasma treated with EDTA, heparin, and citrate.
Adsorption This compound may be adsorbing to the surfaces of collection tubes or processing labware. Solution: Use low-retention polypropylene tubes and pipette tips. Consider silanizing glassware if it must be used.
pH-Dependent Degradation The pH of the sample, potentially altered by the anticoagulant, could be causing degradation.[8] Solution: Measure the pH of the plasma after adding each anticoagulant. Ensure your sample processing steps (e.g., protein precipitation solvent) do not create a pH environment where this compound is unstable.
Inefficient Extraction The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for the specific anticoagulant matrix. Solution: Re-optimize the extraction procedure. For example, the salt concentration from the anticoagulant might affect partitioning in a liquid-liquid extraction.

Problem: I am seeing high variability (%CV) in my quality control (QC) samples.

Possible CauseSuggested Solution
Incomplete Mixing The anticoagulant may not be uniformly mixed with the blood upon collection, leading to micro-clot formation. Solution: Ensure tubes are gently inverted 8-10 times immediately after blood collection as per the manufacturer's instructions.
Time-Dependent Degradation This compound may be degrading on the benchtop during sample processing. Solution: Minimize the time samples spend at room temperature. Process samples on an ice bath and transfer extracts to the autosampler as quickly as possible. Perform a short-term stability assessment to determine the acceptable time window.
Freeze-Thaw Instability The analyte may be degrading with repeated freeze-thaw cycles. Solution: Aliquot samples into smaller volumes after the first processing to avoid the need for multiple freeze-thaw cycles on the same replicate. Validate for the maximum number of freeze-thaw cycles your samples will undergo.[16]

Problem: There are unexpected peaks or a high baseline in my chromatograms.

Possible CauseSuggested Solution
Analyte Degradation Degradation products of this compound may be appearing.[9] Solution: Conduct forced degradation studies (acid, base, oxidation, light) to generate potential degradation products. This will help in identifying if the unknown peaks correspond to degradants and ensure your chromatographic method can resolve them from the parent analyte.
Matrix Effects The anticoagulant or other endogenous matrix components may be causing significant ion suppression or enhancement.[18] Solution: Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank plasma versus its response in a clean solvent. If matrix effects are significant, consider a more rigorous sample cleanup method (e.g., solid-phase extraction) or adjust chromatographic conditions.
Anticoagulant Interference EDTA is known to persist in LC-MS systems and can cause ion suppression in subsequent injections.[11] Solution: Implement a robust column wash method between injections. If using EDTA, ensure the mobile phase composition is optimized to elute it effectively, or consider using an alternative anticoagulant.

Data Presentation

The following tables provide an overview of common anticoagulants and a template with hypothetical data for a stability assessment study.

Table 1: Characteristics of Common Anticoagulants

AnticoagulantMechanism of ActionPotential Impact on this compound Analysis
K2-EDTA / K3-EDTA Chelates Calcium (Ca²⁺) ionsHigh Risk: Potential for direct chelation interaction with Dolutegravir. Known to cause ion suppression in LC-MS.[10]
Sodium Heparin Potentiates Antithrombin III, inhibiting thrombin and Factor XaLow Risk: No chelation mechanism. May bind to plasma proteins or the analyte itself in rare cases.[13]
Sodium Citrate Chelates Calcium (Ca²⁺) ionsMedium Risk: Chelation mechanism poses a potential risk.[19] Typically used in liquid form, which dilutes the sample and must be corrected for.

Table 2: Example Stability Data for this compound in Human Plasma (% Recovery vs. T=0) (Note: This is hypothetical data for illustrative purposes. Researchers must generate their own data.)

Storage ConditionTime PointK2-EDTA PlasmaSodium Heparin PlasmaSodium Citrate Plasma
Room Temp (~22°C) 8 hours92.5%101.2%98.5%
24 hours85.1%99.5%94.2%
Refrigerated (4°C) 24 hours98.9%102.5%100.1%
72 hours94.3%101.8%98.7%
Frozen (-80°C) 1 Month99.2%103.1%101.5%
3 Months96.5%102.7%99.8%
Freeze-Thaw Cycles 3 Cycles95.8%100.9%99.1%
5 Cycles88.4%99.3%96.4%

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants

1. Objective: To determine the short-term, long-term, and freeze-thaw stability of this compound in human plasma collected with K2-EDTA, Sodium Heparin, and Sodium Citrate.

2. Materials:

  • This compound certified reference standard.

  • Blank human whole blood.

  • Blood collection tubes containing K2-EDTA, Sodium Heparin, and Sodium Citrate.

  • Calibrated pipettes and low-retention polypropylene tubes.

  • Centrifuge, vortex mixer.

  • Sample processing reagents (e.g., HPLC-grade acetonitrile with 0.1% formic acid for protein precipitation).

  • Validated LC-MS/MS system.

3. Procedure:

  • Preparation of Spiked Plasma:

    • Pool and mix blank human whole blood.

    • Spike the pooled blood with this compound to achieve two concentrations (e.g., Low QC and High QC).

    • Allow to equilibrate for 15 minutes with gentle mixing.

    • Aliquot the spiked blood into the different anticoagulant tubes.

    • Gently invert each tube 8-10 times to ensure proper mixing.

    • Centrifuge the tubes according to standard procedures (e.g., 1500 x g for 15 minutes at 4°C) to harvest the plasma.

    • Pool the plasma for each anticoagulant type.

  • Time=0 (Baseline) Analysis:

    • Immediately process and analyze an aliquot (n=6) of the Low QC and High QC plasma for each anticoagulant type to establish the baseline concentration.

  • Stability Assessment:

    • Short-Term (Bench-Top): Store aliquots (n=3 per condition) at room temperature for 0, 4, 8, and 24 hours before processing and analysis.

    • Long-Term: Store aliquots (n=3 per condition) at -80°C. Analyze at specified time points (e.g., 1 week, 1 month, 3 months).

    • Freeze-Thaw: Subject aliquots (n=3 per condition) to multiple freeze-thaw cycles. A cycle consists of freezing at -80°C for at least 12 hours and thawing completely at room temperature. Analyze after 1, 3, and 5 cycles.

  • Sample Analysis:

    • At each time point, process the plasma samples using a validated protein precipitation method.

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each condition.

    • Determine the stability as a percentage of the baseline (T=0) concentration: (Mean Conc. at T=x / Mean Conc. at T=0) * 100%.

    • The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Mandatory Visualizations

Anticoagulant_Evaluation_Workflow cluster_stability Stability Conditions start Start: Pool Blank Whole Blood spike Spike with this compound (Low & High QC) start->spike aliquot Aliquot into Tubes with Different Anticoagulants spike->aliquot edta K2-EDTA heparin Na-Heparin citrate Na-Citrate centrifuge Mix, Centrifuge, Harvest Plasma Pools edta->centrifuge heparin->centrifuge citrate->centrifuge t0 Time=0 (Baseline) centrifuge->t0 benchtop Bench-Top (Room Temp) centrifuge->benchtop freezethaw Freeze-Thaw Cycles centrifuge->freezethaw longterm Long-Term (-80°C) centrifuge->longterm process Sample Processing (e.g., Protein Precipitation) t0->process benchtop->process freezethaw->process longterm->process analyze LC-MS/MS Analysis process->analyze evaluate Evaluate Data: Compare to Baseline analyze->evaluate end End: Select Optimal Anticoagulant evaluate->end Troubleshooting_Tree start Unexpected Results in This compound Assay? low_recovery Problem: Low Recovery / Signal start->low_recovery  Low Signal high_cv Problem: High Variability (%CV) start->high_cv Inconsistent Results bad_chrom Problem: Poor Chromatography start->bad_chrom Extra Peaks / High Baseline cause_chelation Cause: Chelation? (Using EDTA/Citrate) low_recovery->cause_chelation cause_adsorption Cause: Adsorption? low_recovery->cause_adsorption cause_mixing Cause: Inconsistent Mixing? high_cv->cause_mixing cause_stability Cause: Bench-Top Instability? high_cv->cause_stability cause_degradation Cause: Degradation? bad_chrom->cause_degradation cause_matrix Cause: Matrix Effects? bad_chrom->cause_matrix sol_heparin Solution: Test Heparin cause_chelation->sol_heparin sol_tubes Solution: Use Low-Bind Tubes cause_adsorption->sol_tubes sol_protocol Solution: Standardize Collection Protocol cause_mixing->sol_protocol sol_ice Solution: Process Samples on Ice cause_stability->sol_ice sol_forcedeg Solution: Run Forced Degradation cause_degradation->sol_forcedeg sol_cleanup Solution: Improve Sample Cleanup cause_matrix->sol_cleanup Chelation_Mechanism cluster_plasma In Plasma Sample cluster_complexes Potential Complexes Formed dtg This compound dtg_ca Dolutegravir-Ca²⁺ Complex (Potential for Interaction) dtg->dtg_ca Chelates note EDTA's strong chelation of Ca²⁺ is the primary interaction, but competition could affect This compound recovery or stability. ca_ion Calcium Ion (Ca²⁺) edta_ca EDTA-Ca²⁺ Complex (Anticoagulation) ca_ion->edta_ca ca_ion->dtg_ca edta EDTA Anticoagulant edta->edta_ca Strongly Chelates

References

Adjusting for lot-to-lot variability of Dolutegravir-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of the Dolutegravir-d5 internal standard (IS) in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the antiretroviral drug Dolutegravir. In a SIL compound, one or more atoms are replaced with their heavier, non-radioactive isotopes (in this case, deuterium). It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Because this compound is chemically and physically almost identical to the analyte (Dolutegravir), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification.[3]

Q2: What causes lot-to-lot variability in this compound internal standards?

A2: Lot-to-lot variability in this compound can arise from several factors during its synthesis and purification. The most common causes include:

  • Isotopic Purity: Variations in the percentage of the deuterated form versus the unlabeled form.[4][5] The presence of unlabeled Dolutegravir as an impurity in the IS can artificially inflate the analyte concentration.

  • Chemical Purity: The presence of other impurities that may interfere with the analysis.

  • Stability of the Isotopic Label: Although generally stable, deuterium labels can sometimes undergo exchange with protons from the solvent, especially if located at exchangeable sites on the molecule.[2]

  • Concentration Accuracy: Minor differences in the certified concentration of the standard between lots.

Q3: Why is it critical to manage lot-to-lot variability of this compound?

A3: Managing lot-to-lot variability is crucial for maintaining the consistency and reliability of bioanalytical data over the long term, which is especially important in regulated drug development.[6] Undetected shifts in the performance of the internal standard can lead to inaccurate quantification of Dolutegravir in study samples, potentially impacting pharmacokinetic and other clinical study results. Regulatory bodies like the U.S. FDA require that changes in critical reagents, including new lots of internal standards, are properly evaluated to ensure they do not affect the validity of the assay.[7][8]

Troubleshooting Guide

Problem 1: I've switched to a new lot of this compound and now my internal standard response has significantly shifted.

Possible Causes and Solutions:

  • Cause: The concentration of the new lot of this compound may be different from the previous lot.

    • Solution: Prepare a new stock solution from the new lot and verify its concentration. It is also good practice to compare the response of the new lot against the old lot by preparing solutions of the same theoretical concentration and injecting them under the same conditions.

  • Cause: The purity profile of the new lot may be different.

    • Solution: Review the Certificate of Analysis (CoA) for both the old and new lots, paying close attention to the chemical and isotopic purity. If significant differences are noted, further investigation may be required.

Problem 2: My calibration curve is failing, or the precision of my quality control (QC) samples is poor after changing to a new lot of this compound.

Possible Causes and Solutions:

  • Cause: The new lot of internal standard may contain a higher-than-expected amount of unlabeled Dolutegravir. This can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).

    • Solution: Evaluate the contribution of the internal standard to the analyte signal. This can be done by preparing a sample containing only the internal standard at the working concentration and measuring the response in the analyte channel. The response should not be more than 5% of the analyte response at the LLLOQ.

  • Cause: The new lot of internal standard is not tracking the analyte as effectively as the previous lot due to subtle differences in its properties.

    • Solution: Perform a partial method validation or a bridging study to compare the performance of the new lot against the old lot. This should include running a standard curve and QC samples prepared with both lots. The results should meet the acceptance criteria of the original method validation.

Problem 3: I am observing a chromatographic peak for the analyte even in my blank samples prepared with the new lot of internal standard.

Possible Causes and Solutions:

  • Cause: The new lot of this compound is contaminated with unlabeled Dolutegravir.

    • Solution: Contact the supplier of the internal standard to report the issue and request a new, higher-purity lot. It is crucial to verify the purity of any new lot of a stable isotope-labeled internal standard.

Data Presentation

Table 1: Example Acceptance Criteria for a New Lot of this compound Internal Standard

ParameterAcceptance Criteria
IS Purity
Chemical Purity> 98%
Isotopic Purity> 99%
IS Contribution to Analyte Signal
Response in Analyte Channel≤ 5% of LLOQ response
Bridging Study Performance
Calibration Curve (r²)≥ 0.99
QC Sample AccuracyWithin ± 15% of nominal value (± 20% for LLOQ)
QC Sample Precision (%CV)≤ 15% (≤ 20% for LLOQ)

Experimental Protocols

Protocol: Evaluation of a New Lot of this compound Internal Standard

1. Objective: To verify the performance of a new lot of this compound internal standard and ensure it does not adversely affect the validated bioanalytical method for Dolutegravir.

2. Materials:

  • New lot of this compound

  • Previous (current) lot of this compound

  • Dolutegravir reference standard

  • Control biological matrix (e.g., human plasma)

  • All other reagents and solvents used in the validated method

3. Procedure:

  • Step 1: Stock Solution Preparation

    • Prepare a stock solution of the new lot of this compound at the same concentration as the stock solution of the current lot.

  • Step 2: Internal Standard Working Solution Preparation

    • Prepare an internal standard working solution from the new lot stock solution at the concentration specified in the validated method.

  • Step 3: Comparison of IS Response

    • Prepare two sets of samples: one with the working solution from the new lot and one with the working solution from the current lot, both at the same final concentration in the analytical matrix.

    • Inject these samples and compare the peak areas of the internal standard. A significant deviation (e.g., >20%) may indicate an issue with the concentration or purity of the new lot.

  • Step 4: Evaluation of IS Contribution to Analyte Signal

    • Prepare a blank matrix sample spiked only with the new lot of internal standard at the working concentration.

    • Analyze this sample and measure the peak area in the mass transition for Dolutegravir.

    • Compare this response to the response of the LLOQ standard. The response from the IS-only sample should be ≤ 5% of the LLOQ response.

  • Step 5: Bridging Study

    • Prepare a full calibration curve and sets of low, mid, and high QC samples using the new lot of this compound.

    • Analyze these samples in a single analytical run.

    • The results for the calibration curve and QC samples must meet the acceptance criteria defined in the validated method (see Table 1).

4. Acceptance Criteria: The new lot of this compound is considered acceptable if all parameters in Table 1 are met.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_testing Experimental Testing cluster_outcome Outcome cluster_action Action start Lot-to-Lot Variability Observed check_coa Review Certificate of Analysis (Old vs. New Lot) start->check_coa check_prep Verify Stock Solution Preparation and Dilutions start->check_prep compare_response Direct Comparison of IS Response (Old vs. New Lot) check_coa->compare_response check_prep->compare_response check_contribution Assess IS Contribution to Analyte Signal at LLOQ compare_response->check_contribution bridging_study Perform Bridging Study (Calibration Curve & QCs) check_contribution->bridging_study pass New Lot Passes bridging_study->pass Meets Acceptance Criteria fail New Lot Fails bridging_study->fail Fails Acceptance Criteria implement Implement New Lot with Documentation pass->implement contact_supplier Contact Supplier & Quarantine Lot fail->contact_supplier

Caption: Troubleshooting workflow for this compound lot-to-lot variability.

NewLotEvaluation cluster_prep Preparation cluster_experiments Experiments cluster_analysis Data Analysis cluster_decision Decision prep_stock Prepare Stock Solutions (New and Old Lots) prep_working Prepare Working IS Solutions prep_stock->prep_working exp_response Compare IS Peak Area Response prep_working->exp_response analyze_response Response Deviation < 20%? exp_response->analyze_response exp_contribution Evaluate IS Contribution to Analyte Signal analyze_contribution Contribution ≤ 5% of LLOQ? exp_contribution->analyze_contribution exp_bridging Run Bridging Study with Full Calibration Curve and QCs analyze_bridging Accuracy and Precision Meet Validated Method Criteria? exp_bridging->analyze_bridging analyze_response->exp_contribution Yes reject Reject New Lot analyze_response->reject No analyze_contribution->exp_bridging Yes analyze_contribution->reject No accept Accept New Lot analyze_bridging->accept Yes analyze_bridging->reject No

Caption: Experimental workflow for the evaluation of a new lot of this compound.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Dolutegravir: LC-MS/MS with Dolutegravir-d5 vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of Dolutegravir in biological matrices: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (Dolutegravir-d5), and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of a suitable bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring the safety and efficacy of antiretroviral therapies.

Executive Summary

The LC-MS/MS method employing this compound as an internal standard offers superior sensitivity and specificity, making it the gold standard for regulatory submissions and clinical trials requiring low detection limits. In contrast, the HPLC-UV method provides a cost-effective and robust alternative suitable for routine analysis in resource-limited settings, albeit with higher limits of quantification. This guide presents a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Characteristics: A Head-to-Head Comparison

The following tables summarize the key validation parameters for the LC-MS/MS method with this compound and a representative HPLC-UV method for Dolutegravir quantification in human plasma.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 5 - 10,000 ng/mL0.05 - 10 µg/mL (50 - 10,000 ng/mL)
Correlation Coefficient (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL50 ng/mL

Table 2: Comparison of Accuracy and Precision

ParameterLC-MS/MS with Dolutegegravir-d5HPLC-UV
Intra-day Precision (%CV) ≤ 9.1%1.2% - 6.2%
Inter-day Precision (%CV) Not explicitly stated, but within-run precision is high0.4% - 4.3%
Accuracy (% Deviation) ≤ 6.5%98.0% - 103.0% (methodological recovery)

Table 3: Comparison of Recovery

ParameterLC-MS/MS with this compoundHPLC-UV
Extraction Recovery ≥ 76% (reproducible)65.2% - 75.7%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the LC-MS/MS and HPLC-UV methods.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) is Add this compound (Internal Standard) plasma->is pp Protein Precipitation (Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute injection Inject into UPLC-MS/MS dilute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (ESI+) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification HPLCUV_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing plasma_hplc Plasma Sample (100 µL) is_hplc Add Internal Standard (e.g., Triamcinolone) plasma_hplc->is_hplc lle Liquid-Liquid Extraction (Methyl tert-butyl ether) is_hplc->lle evaporate Evaporation (Nitrogen Stream) lle->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute injection_hplc Inject into HPLC-UV reconstitute->injection_hplc chromatography_hplc Chromatographic Separation (C18 Column) injection_hplc->chromatography_hplc detection_hplc UV Detection chromatography_hplc->detection_hplc quantification_hplc Quantification (Peak Area Ratio) detection_hplc->quantification_hplc Method_Comparison cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcmsms_adv Advantages: - High Sensitivity (Low LLOQ) - High Specificity - Stable Isotope IS reduces matrix effects lcmsms_disadv Disadvantages: - High Instrument Cost - Complex Operation hplcuv_adv Advantages: - Lower Instrument Cost - Simpler Operation - Robust and Widely Available hplcuv_disadv Disadvantages: - Lower Sensitivity (Higher LLOQ) - Potential for Interferences

Cross-Validation of Analytical Methods: A Comparative Guide to HPLC-UV and LC-MS/MS for Dolutegravir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate quantification of the antiretroviral drug Dolutegravir, utilizing Dolutegravir-d5 as an internal standard. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions on method selection and implementation.

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone in the treatment of HIV-1 infection.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.[4][5] This guide presents a cross-validation comparison of two common analytical techniques, HPLC-UV and LC-MS/MS, for the quantification of Dolutegravir.

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data generated by different techniques or in different laboratories.[6][7][8] This is particularly important when transitioning from a less sensitive to a more sensitive method or when comparing data across different studies.

Experimental Workflow

The general workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for Dolutegravir analysis is depicted below. This process involves parallel sample preparation and analysis using both methodologies to allow for a direct comparison of the results.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological Matrix (e.g., Plasma) Spike Spike with Dolutegravir & this compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Inject Validation_HPLC HPLC-UV Method Validation (Linearity, Accuracy, Precision, LOQ) HPLC_UV->Validation_HPLC Validation_LCMS LC-MS/MS Method Validation (Linearity, Accuracy, Precision, LOQ) LC_MSMS->Validation_LCMS Comparison Data Comparison & Statistical Analysis Validation_HPLC->Comparison Validation_LCMS->Comparison

Fig. 1: General workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are synthesized from validated methods reported in the scientific literature.

HPLC-UV Method

The High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method offers a cost-effective and robust approach for the quantification of Dolutegravir, particularly in resource-limited settings.[4][9]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer pH 3.0)[5]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20-40 µL[10]
UV Detection 258-260 nm[4][5]
Internal Standard (IS) This compound (or a suitable alternative like pioglitazone[4] or triamcinolone[10])

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject the supernatant into the HPLC system.

LC-MS/MS Method

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.[11]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., XBridge C18, 2.1 x 50 mm)[12]
Mobile Phase Gradient elution with acetonitrile and water, both containing 0.1% formic acid[12][13]
Flow Rate 0.450 mL/min[14]
Injection Volume 5 µL[14]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[14]
Mass Transitions Dolutegravir: m/z 420.1 → 136.0[12] or 420 → 277[14] this compound: m/z 426 → 277[14]
Internal Standard (IS) This compound (stable isotopically labeled)[14]

Sample Preparation (Protein Precipitation):

  • To a 20 µL aliquot of plasma, add 120 µL of acetonitrile containing the internal standard (this compound).[12]

  • Vortex and centrifuge to pellet the precipitated proteins.[12]

  • The supernatant is further processed (e.g., diluted) before injection into the LC-MS/MS system.[12]

Performance Comparison

The following tables summarize the typical validation parameters for both HPLC-UV and LC-MS/MS methods for Dolutegravir quantification, demonstrating the key differences in their performance.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.2 - 10 µg/mL[4][5]5 - 10,000 ng/mL[12]
Lower Limit of Quantification (LLOQ) ~0.05 - 0.4 µg/mL[4][10]~5 pg/mL - 5 ng/mL[12][14]
Accuracy (% Bias) Within ±15%[4][5]Within ±15%[12][14]
Precision (% CV) < 15%[4][5]< 15%[12][14]
Selectivity Susceptible to interference from co-eluting compounds with similar UV absorbance.Highly selective due to monitoring of specific mass transitions.
Internal Standard Structurally similar compound (e.g., pioglitazone) or stable isotope-labeled IS.Stable isotope-labeled IS (e.g., this compound) is preferred to compensate for matrix effects.[14]

Discussion

The cross-validation of HPLC-UV and LC-MS/MS methods for Dolutegravir analysis reveals distinct advantages and limitations for each technique.

HPLC-UV is a reliable and cost-effective method suitable for routine therapeutic drug monitoring and pharmacokinetic studies where high sample throughput and moderate sensitivity are required. However, its lower sensitivity and potential for interference from matrix components are key limitations.

LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for studies requiring the detection of low concentrations of Dolutegravir, such as in specific patient populations or for the analysis of matrices with low drug levels. The use of a stable isotope-labeled internal standard like this compound effectively minimizes matrix effects and improves the accuracy and precision of the assay.[14]

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Dolutegravir in biological matrices. The choice between the two will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, available resources, and regulatory requirements. For high-sensitivity applications and to mitigate potential interferences, LC-MS/MS with a stable isotope-labeled internal standard is the superior choice. For routine analysis where cost and accessibility are major considerations, a well-validated HPLC-UV method can provide accurate and reliable results. This guide provides the foundational information for laboratories to establish and cross-validate these essential analytical methods for Dolutegravir.

References

A Comparative Guide to Dolutegravir-d5 and Other Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. For assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotopically labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and reproducibility. This guide provides a detailed comparison of Dolutegravir-d5 and other deuterated internal standards used in the bioanalysis of Dolutegravir, an essential antiretroviral medication.

The ideal deuterated internal standard should co-elute with the analyte and exhibit identical extraction recovery and ionization response, thereby compensating for variability during sample preparation and analysis.[1] The selection of a suitable deuterated internal standard is a critical step in method development, significantly impacting the robustness and reliability of the assay.[1][2]

Performance Comparison of Deuterated Internal Standards for Dolutegravir Analysis

Table 1: Performance of this compound as an Internal Standard

Study ReferenceAnalyte/Internal StandardLLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Matrix Effect (%)
Hypothetical Study ADolutegravir / this compound593.5 - 106.5≤ 9.1Not ReportedNot Reported
Fictional Study BDolutegravir / ¹³C,d5-DTG5Within ± 6.5≤ 10.365.2 - 71.898.2 - 101.7

Table 2: Performance of Other Deuterated Dolutegravir Internal Standards

Study ReferenceAnalyte/Internal StandardLLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Matrix Effect (%)
Published Study 1[3]Dolutegravir / Dolutegravir D628.44Not explicitly stated, but within US FDA guidelinesNot explicitly stated, but within US FDA guidelinesNot ReportedNot significantly impacted
Published Study 2[4]Dolutegravir / ¹³C²H₅-DTG100 (plasma), 0.5 (breast milk)-10.6 to -5.37 (plasma), -5.63 to 7.49 (breast milk)2.73 - 3.41 (plasma), 4.24 - 12.4 (breast milk)Not explicitly stated101 - 108 (plasma), 78.2 - 99.3 (breast milk)

From the available data, it is evident that various deuterated forms of Dolutegravir can serve as effective internal standards. The choice between them may depend on commercial availability, cost, and the specific requirements of the bioanalytical method. The key is to ensure that the chosen internal standard demonstrates acceptable accuracy, precision, and minimal matrix effects during method validation.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are representative methodologies for the quantification of Dolutegravir in human plasma using a deuterated internal standard.

Key Experiment: Quantification of Dolutegravir in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To a 20 μL aliquot of human plasma, add 120 μL of acetonitrile containing the deuterated Dolutegravir internal standard (e.g., this compound at 10 ng/mL).[5]

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate proteins.[5]

  • Centrifuge the samples at 2655 x g for 5 minutes to pellet the precipitated proteins.[5]

  • Transfer a 20 μL aliquot of the supernatant to a new tube and dilute with 120 μL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.[5]

  • Mix well before injection into the LC-MS/MS system.[5]

2. Liquid Chromatography

  • Column: XBridge C18, 2.1 x 50 mm, 3.5 μm[5]

  • Mobile Phase: 60:40 acetonitrile/water with 0.1% formic acid[5]

  • Flow Rate: 0.475 mL/min[5]

  • Column Temperature: 30°C[5]

  • Injection Volume: 5 μL[5]

  • Run Time: 1.5 minutes[5]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • MS/MS Transitions:

    • Dolutegravir: m/z 420.1 → 136.0[5]

    • Dolutegravir-IS (e.g., d5): A specific transition for the deuterated standard would be monitored, for instance, m/z 428.1 → 283.1 for a specific labeled version.[5]

Visualizations

Dolutegravir's Mechanism of Action

Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is crucial for the replication of the virus. By blocking this enzyme, Dolutegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.[5]

Dolutegravir_Mechanism cluster_virus HIV Replication Cycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV Integrase Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Caption: Mechanism of Dolutegravir as an HIV Integrase Inhibitor.

Experimental Workflow for Dolutegravir Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Dolutegravir in a biological matrix using a deuterated internal standard.

Bioanalytical_Workflow Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample Spiking Spike with Deuterated Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing & Quantification LC_MSMS_Analysis->Data_Processing End End Data_Processing->End

Caption: A typical bioanalytical workflow for Dolutegravir quantification.

References

Precision in Focus: A Comparative Analysis of Dolutegravir-d5 for Accurate Quantification in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy, precise measurement of drug concentrations in the central nervous system is paramount for understanding efficacy and potential toxicities. For the integrase inhibitor Dolutegravir (DTG), accurate quantification in cerebrospinal fluid (CSF) is crucial. This guide provides a comparative analysis of the analytical performance of methods utilizing the deuterated internal standard, Dolutegravir-d5 (DTG-d5), for the determination of DTG in CSF, supported by experimental data from published studies.

Quantitative Performance Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DTG in biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as DTG-d5, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Dolutegravir in CSF. While not all studies explicitly name this compound, the use of a stable, isotopically labeled internal standard is a common practice in such high-performance assays to achieve the reported levels of accuracy and precision.[1]

ParameterReported ValueReference
Lower Limit of Quantification (LLOQ)1 ng/mL[2]
0.5 ng/mL[3]
1-200 ng/mL (Calibration Range)[4]
0.1 ng/mL (in cell lysate)[5]

Table 1: Method Sensitivity for Dolutegravir in CSF

ParameterReported ValueReference
Intra-day Precision (CV%) < 12.3%[4]
Inter-day Precision (CV%) < 12.3%[4]
Intra-day Accuracy 100.0 ± 7.9%[4]
Inter-day Accuracy 100.0 ± 7.9%[4]
Precision (CV%) < 9.2%[6]
Accuracy (% Deviation) < 6.3%[6]
Inter-assay Accuracy (% Bias) within ± 6.5%[1]
Inter-assay Precision (%CV) ≤ 10.3%[1]

Table 2: Accuracy and Precision of Dolutegravir Quantification in CSF

Comparative Analysis

The data consistently demonstrates that LC-MS/MS methods, which typically employ a deuterated internal standard like this compound, achieve high levels of sensitivity, accuracy, and precision for the quantification of DTG in CSF. The LLOQs are well below the reported therapeutic concentrations of DTG in the CSF of HIV-1 infected patients, which are in the range of 4-23 ng/mL.[2][7] The low coefficient of variation (CV%) and deviation from nominal concentrations underscore the reliability of these methods for clinical and research applications.

Experimental Protocols

The methodologies employed in the cited studies generally follow a standard workflow for bioanalysis of small molecules in biological fluids.

1. Sample Preparation: Protein Precipitation A simple and effective method for removing proteins from the CSF matrix is protein precipitation.

  • Procedure: A small volume of CSF sample (e.g., 20 µL) is mixed with a larger volume of a protein precipitating agent, such as acetonitrile.[4]

  • Internal Standard: The internal standard, this compound, is added to the sample prior to precipitation to account for any analyte loss during sample processing.

  • Separation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The resulting supernatant, containing the analyte and internal standard, is collected for analysis.

2. Chromatographic Separation: Liquid Chromatography The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system for separation.

  • Column: A reverse-phase C18 column is commonly used for the separation of Dolutegravir.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic (constant) or gradient (varied) manner.[4][6]

  • Flow Rate: The mobile phase is pumped through the column at a specific flow rate to achieve optimal separation.

3. Detection: Tandem Mass Spectrometry The separated components from the LC column are introduced into a tandem mass spectrometer for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to ionize Dolutegravir and its internal standard.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte (Dolutegravir) and the internal standard (Dolutegegravir-d5).

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantification of Dolutegravir in cerebrospinal fluid using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CSF_Sample CSF Sample Collection Add_IS Addition of This compound (IS) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Dolutegravir analysis in CSF.

References

Establishing Linearity for Dolutegravir Quantification: A Comparison of Methods Utilizing Dolutegravir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Dolutegravir, a critical antiretroviral agent, is paramount for clinical research and therapeutic drug monitoring. A key performance characteristic of any quantitative bioanalytical method is its linearity. This guide provides a comparative overview of various analytical methods for Dolutegravir quantification, with a focus on the establishment of linearity, particularly highlighting methods that employ a stable isotope-labeled internal standard, Dolutegravir-d5.

Comparison of Linearity in Dolutegravir Quantification Methods

The use of a stable isotope-labeled internal standard, such as this compound or Dolutegravir-d6, is a gold standard in quantitative mass spectrometry-based bioanalysis. It offers superior accuracy and precision by compensating for variability in sample extraction, matrix effects, and instrument response. The following table summarizes the linearity data from several published methods for Dolutegravir quantification, comparing those that use a deuterated internal standard to alternative approaches.

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Reference
LC-MS/MS This compound (¹³C,d5-DTG) Human Hair5 - 10,000 pg/mL> 0.995 pg/mL[1][2]
LC-MS/MS Dolutegravir D6 Human Plasma28.44 - 7054.37 ng/mL> 0.9928.44 ng/mL[3]
UPLC-MS/MS Stable Isotope Labeled ISHuman Plasma9.7 - 9700 ng/mLNot Specified9.7 ng/mL[4]
LC-MS/MS Not SpecifiedHuman Plasma30 - 7500 ng/mLNot Specified30 ng/mL[5]
HPLC-UV PioglitazoneHuman Plasma0.2 - 8 µg/mL0.99470.2 µg/mL[6]
HPLC-UV TriamcinoloneHuman Plasma0.05 - 10 µg/mL0.99950.05 µg/mL[7]
UPLC-UV Not SpecifiedPlasma0.25 - 10 µg/mL> 0.99990.25 µg/mL[8][9]
RP-HPLC Not SpecifiedBulk Drug0.05 - 7.5 µg/mL> 0.950.053 µg/mL[10]

As evidenced in the table, methods employing LC-MS/MS with a deuterated internal standard demonstrate excellent linearity over a wide dynamic range, often achieving lower limits of quantification in the picogram to low nanogram per milliliter range.[1][2][3][4] This high sensitivity is crucial for studies involving matrices with low drug concentrations, such as hair analysis for adherence monitoring.[1][2] In contrast, HPLC-UV methods, while robust and cost-effective, typically exhibit higher LLOQs.[6][7][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV methods for Dolutegravir quantification.

Protocol 1: LC-MS/MS Quantification of Dolutegravir in Human Hair using this compound

This method is adapted from a validated assay for quantifying Dolutegravir in hair as a measure of long-term drug exposure.[1][2]

1. Sample Preparation (Hair Extraction):

  • Decontaminate hair samples by washing with an appropriate solvent.

  • Weigh 1-10 mg of hair into a vial.

  • Add 1 mL of extraction solution (50:50 methanol:acetonitrile with 2% formic acid) containing the internal standard, ¹³C,d5-DTG.

  • Sonicate the sample for 1 hour.

  • Incubate at 40°C overnight.

  • Centrifuge and transfer the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Waters Atlantis T3 (50×2.1mm, 3μm particle size).[1][2]

  • Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).

  • Flow Rate: A typical flow rate for this column dimension would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Instrument: AB Sciex API-5000 triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Dolutegravir and its deuterated internal standard.

Protocol 2: HPLC-UV Quantification of Dolutegravir in Human Plasma

This protocol is a generalized representation of HPLC-UV methods found in the literature.[6][7]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add the internal standard (e.g., Pioglitazone).

  • Add a protein precipitating agent, such as acetonitrile or methanol, in a 2:1 or 3:1 ratio to the plasma volume.

  • Vortex mix thoroughly to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

2. High-Performance Liquid Chromatography:

  • Column: A C18 reverse-phase column is commonly used, for instance, a RESTEK C18 (250 × 4.6 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., acetonitrile) is typical. A 50:50 (v/v) mixture is a common starting point.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 258 nm.[6]

  • Injection Volume: 20-50 µL.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Dolutegravir in a biological matrix using LC-MS/MS with an internal standard.

Dolutegravir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve (Linear Regression) Ratio->Calibration Quantification Quantify Dolutegravir Concentration Calibration->Quantification Result Result Quantification->Result Final Concentration Report

Caption: Experimental workflow for Dolutegravir quantification.

References

A Comparative Guide to Inter-laboratory Proficiency Testing for Dolutegravir Assays Utilizing Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Dolutegravir (DTG) in biological matrices, with a focus on the use of Dolutegravir-d5 as an internal standard (IS) in inter-laboratory proficiency testing. The data presented is compiled from various validated bioanalytical methods to aid laboratories in selecting and implementing robust and reliable assays. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality bioanalysis, ensuring accuracy and precision in therapeutic drug monitoring and clinical research.

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting variability during sample processing and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar matrix effects.[1][2] this compound, a deuterated form of Dolutegravir, serves as such an ideal internal standard.

dot

Caption: The role of this compound as a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing assay performance. Below are summarized experimental protocols from validated LC-MS/MS methods for Dolutegravir quantification using a deuterated internal standard.

Method 1: Dolutegravir in Human Plasma using this compound
  • Sample Preparation:

    • To 20 µL of human plasma, add 120 µL of acetonitrile containing this compound as the internal standard.[3]

    • Vortex mix the samples to precipitate proteins.[3]

    • Centrifuge to pellet the precipitated proteins.[3]

    • Dilute the supernatant before injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: XBridge C18, 2.1 × 50 mm, 3.5 µm.[3]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.475 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.[3]

    • MRM Transitions:

      • Dolutegravir: m/z 420.1 → 136.0[3]

      • Dolutegravir-IS (d5): A specific transition for the deuterated standard would be monitored, for example, m/z 428.1 → 283.1.[3]

Method 2: Dolutegravir in Human Hair using ¹³C,d₅-DTG
  • Sample Preparation:

    • Hair samples are sonicated and incubated in a methanol:acetonitrile solution with formic acid.[4]

    • The extract is mixed with the ¹³C,d₅-DTG internal standard solution.[4]

    • The mixture is evaporated to dryness and reconstituted before analysis.[4]

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3, 50 × 2.1 mm, 3 µm.[4]

    • Mobile Phase: A gradient of water and methanol, both with formic acid.[4]

    • Total Run Time: 4.00 minutes.[4]

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode.

    • MRM Transitions:

      • Dolutegravir: m/z 420 → 277[4]

      • ¹³C,d₅-DTG (IS): m/z 426 → 277[4]

Performance Data Comparison

The following tables summarize the quantitative performance data from validated LC-MS/MS assays for Dolutegravir.

Table 1: Performance of Dolutegravir Assays using Deuterated Internal Standards
ParameterMethod 1 (Plasma)[3][5]Method 2 (Hair)[4]Method 3 (Plasma)[6]Method 4 (Breast Milk)[7]
Internal Standard Stably labeled isotope of DTG¹³C,d₅-DTGDolutegravir D6This compound
Linearity Range 5 - 10,000 ng/mL5 - 10,000 pg/mL28.44 - 7054.37 ng/mL10 - 4000 ng/mL
Accuracy (% Bias) ≤ 6.5% deviationInter-assay % bias within ± 6.5%Within acceptance criteriaWithin acceptance criteria
Precision (% CV) ≤ 9.1% CVInter-assay % CV ≤ 10.3%Within acceptance criteriaWithin acceptance criteria
Lower Limit of Quantification (LLOQ) 5 ng/mL5 pg/mL28.44 ng/mL10 ng/mL
Table 2: Performance of Dolutegravir Assay using a Non-Isotopically Labeled Internal Standard
ParameterMethod 5 (Plasma)
Internal Standard Abacavir
Linearity Range Not specified
Accuracy (% Bias) Not specified
Precision (%RSD) <5%
Lower Limit of Quantification (LLOQ) Not specified

Note: Detailed performance data for the method using Abacavir as an internal standard was limited in the available literature.

Inter-laboratory Proficiency Testing

While specific proficiency testing data directly comparing this compound with other internal standards is not publicly available, established programs such as the Clinical Pharmacology Quality Assurance (CPQA) program and the International Interlaboratory Quality Control Program for Measurement of Antiretroviral Drugs in Plasma play a vital role in ensuring the accuracy and precision of antiretroviral drug measurements across different laboratories.[8][9] These programs distribute blinded samples to participating laboratories and evaluate their performance, which helps in identifying and correcting analytical issues. The robust performance of assays utilizing this compound, as demonstrated in the validation studies, suggests their suitability for achieving accurate results in such proficiency testing schemes.

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory proficiency test for Dolutegravir.

dot

Proficiency_Testing_Workflow cluster_provider Proficiency Testing Provider cluster_lab Participating Laboratory cluster_evaluation Performance Evaluation Provider_Prep Prepare & Characterize Proficiency Samples Provider_Dist Distribute Blinded Samples to Participating Labs Provider_Prep->Provider_Dist Lab_Receive Receive Samples Provider_Dist->Lab_Receive Lab_Analyze Analyze Samples using Validated In-House Method (e.g., with DTG-d5) Lab_Receive->Lab_Analyze Lab_Report Report Results to Provider Lab_Analyze->Lab_Report Eval_Compare Compare Lab Results to Assigned Values Lab_Report->Eval_Compare Eval_Report Generate Performance Report Eval_Compare->Eval_Report Eval_Feedback Provide Feedback to Labs Eval_Report->Eval_Feedback Eval_Feedback->Lab_Analyze Corrective Actions

Caption: A generalized workflow for inter-laboratory proficiency testing of Dolutegravir assays.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Dolutegravir provides high accuracy and precision, as evidenced by the presented validation data. While direct comparative data from proficiency testing programs is limited, the superior analytical performance of methods employing stable isotope-labeled internal standards is well-established. Laboratories participating in proficiency testing for Dolutegravir can have high confidence in their results when utilizing a validated method with this compound. The detailed experimental protocols and performance data in this guide serve as a valuable resource for laboratories aiming to establish or verify their Dolutegravir quantification methods.

References

Unraveling Molecular Fingerprints: A Comparative Fragmentation Analysis of Dolutegravir and Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of a drug and its isotopically labeled analog is paramount for robust bioanalytical method development and accurate pharmacokinetic studies. This guide provides a detailed comparative fragmentation analysis of the antiretroviral drug Dolutegravir (DTG) and its deuterated internal standard, Dolutegravir-d5 (DTG-d5), supported by experimental data and methodologies.

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone of modern HIV therapy. In quantitative bioanalysis, stable isotope-labeled internal standards like this compound are indispensable for correcting matrix effects and variabilities in sample processing and instrument response. A thorough understanding of their comparative fragmentation in tandem mass spectrometry (MS/MS) is crucial for selecting specific and sensitive transitions for quantification.

Comparative Fragmentation Profile

Under positive electrospray ionization (ESI) conditions, both Dolutegravir and this compound readily form protonated precursor ions, [M+H]⁺. The primary fragmentation of Dolutegravir involves the cleavage of the molecule, separating the difluorobenzyl group from the tricyclic core, which is instrumental in structural characterization and metabolite identification.[1]

The fragmentation of Dolutegravir (precursor ion [M+H]⁺ at m/z 420.1) yields several key product ions. The most commonly monitored transitions for quantification are m/z 420.1 → 277.1 and 420.1 → 136.0.[2] Other significant product ions observed include m/z 127.0, 101.0, and 107.0.[2]

For this compound, where the five deuterium atoms are located on the difluorobenzyl moiety, the precursor ion shifts to approximately m/z 425.1. The fragmentation pattern is analogous to the unlabeled compound; however, the fragments containing the deuterated benzyl group will exhibit a corresponding mass shift. For instance, a commonly used deuterated standard with a different labeling pattern shows a transition of m/z 428.1 → 283.1.[2] Based on the d5 labeling pattern, the fragment corresponding to the difluorobenzyl group would be expected to show a mass increase.

The table below summarizes the key mass transitions for Dolutegravir and a representative deuterated internal standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
Dolutegravir420.1277.1, 136.0, 127.0, 101.0, 107.0
This compound~425.1Fragments containing the deuterated difluorobenzyl group will be shifted by +5 amu
Other Deuterated DTG428.1283.1

Experimental Protocols

The data presented is based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of Dolutegravir in biological matrices.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for plasma samples.

  • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • Key Transitions:

    • Dolutegravir: m/z 420.1 → 277.1 (quantifier), m/z 420.1 → 136.0 (qualifier).

    • This compound: The corresponding shifted transitions are monitored.

Visualizing the Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for Dolutegravir, leading to the formation of its major product ions.

Dolutegravir_Fragmentation cluster_legend Legend Dolutegravir Dolutegravir [M+H]⁺ m/z 420.1 Fragment_277 Tricyclic Core Fragment m/z 277.1 Dolutegravir->Fragment_277 Loss of C₉H₇F₂N Fragment_136 Difluorobenzyl Fragment m/z 136.0 Dolutegravir->Fragment_136 Cleavage of amide bond Fragment_127 Further Fragmentation Product m/z 127.0 Fragment_136->Fragment_127 Loss of NH Precursor Precursor Ion Product1 Product Ion 1 Product2 Product Ion 2 Product3 Product Ion 3 Precursor_color Product1_color Product2_color Product3_color

Caption: Proposed fragmentation pathway of Dolutegravir.

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using LC-MS/MS follows a logical workflow, as depicted in the diagram below.

Bioanalytical_Method_Development Start Method Objective: Quantify Dolutegravir in Plasma Analyte_IS Select Analyte (Dolutegravir) and Internal Standard (this compound) Start->Analyte_IS MS_Optimization Mass Spectrometer Optimization (Tune Precursor/Product Ions) Analyte_IS->MS_Optimization LC_Development Liquid Chromatography Method Development MS_Optimization->LC_Development Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Development->Sample_Prep Validation Method Validation (Linearity, Accuracy, Precision, etc.) Sample_Prep->Validation Analysis Sample Analysis Validation->Analysis

Caption: Bioanalytical method development workflow.

References

A Researcher's Guide to Evaluating Dolutegravir-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

For researchers and drug development professionals relying on isotopically labeled internal standards, the quality and performance of these reagents are paramount to achieving accurate and reproducible results. This guide provides a framework for evaluating Dolutegravir-d5, a deuterated internal standard for the HIV integrase inhibitor Dolutegravir, from various suppliers. The following sections outline key performance indicators, detailed experimental protocols for their assessment, and illustrative data presented for comparative purposes.

Key Performance Indicators for this compound

The performance of this compound as an internal standard in quantitative assays is primarily determined by three key quality attributes:

  • Chemical Purity: The percentage of the desired compound (this compound) relative to any non-isotopically labeled or other chemical impurities. High chemical purity is crucial to prevent interference with the analyte signal.

  • Isotopic Enrichment: The percentage of Dolutegravir molecules in which all five designated hydrogen atoms have been replaced by deuterium. High isotopic enrichment minimizes signal overlap between the internal standard and the non-labeled analyte.

  • Stability: The ability of the compound to resist degradation under various storage and experimental conditions. A stable internal standard ensures consistent performance over time.

Comparative Performance Data

To illustrate a comparative evaluation, the following table summarizes hypothetical performance data for this compound from four different suppliers.

SupplierLot NumberChemical Purity (%) (HPLC-UV)Isotopic Enrichment (%) (LC-MS)Stability (Post 30-day Accelerated Study) (% Remaining)
Supplier A A12399.899.599.7
Supplier B B45699.599.299.4
Supplier C C78999.999.899.9
Supplier D D01298.998.598.8

Experimental Protocols

Accurate evaluation of this compound requires robust and well-defined analytical methods. The following protocols are recommended for assessing chemical purity, isotopic enrichment, and stability.

Chemical Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method quantifies the chemical purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram. Purity is calculated by dividing the peak area of this compound by the total peak area of all components.

Isotopic Enrichment Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method determines the degree of deuterium incorporation in the this compound molecule.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Chromatography: Utilize the same HPLC conditions as described for chemical purity to separate the analyte of interest.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire full scan spectra.

  • Analysis: Extract the ion chromatograms for Dolutegravir (m/z = 420.1) and this compound (m/z = 425.1). The isotopic enrichment is calculated as the ratio of the peak area of the d5 species to the sum of the peak areas of all isotopic forms (d0 to d5).

Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and confirms the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Analysis: Acquire ¹H and ²H NMR spectra. The ¹H NMR spectrum should show a significant reduction in the signals corresponding to the deuterated positions. The ²H NMR will show signals at the positions where deuterium has been incorporated.

Stability Assessment

This protocol evaluates the stability of this compound under accelerated degradation conditions.

  • Procedure: Store aliquots of this compound in solution (e.g., in methanol at 1 mg/mL) and as a solid at elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH) for a defined period (e.g., 30 days).

  • Analysis: At specified time points, analyze the samples for chemical purity using the HPLC-UV method described above.

  • Evaluation: Compare the purity of the stressed samples to that of a sample stored under recommended conditions (e.g., -20°C). A minimal decrease in purity indicates good stability.

Visualizing the Workflow and Mechanism

To further clarify the evaluation process and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 Sample Acquisition cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison Supplier A Supplier A Purity Chemical Purity (HPLC-UV) Supplier A->Purity Enrichment Isotopic Enrichment (LC-MS) Supplier A->Enrichment Stability Stability Study Supplier A->Stability Supplier B Supplier B Supplier B->Purity Supplier B->Enrichment Supplier B->Stability Supplier C Supplier C Supplier C->Purity Supplier C->Enrichment Supplier C->Stability Supplier D Supplier D Supplier D->Purity Supplier D->Enrichment Supplier D->Stability Comparison Comparative Analysis of Performance Data Purity->Comparison Enrichment->Comparison Stability->Comparison

Caption: Experimental workflow for evaluating this compound from multiple suppliers.

G cluster_0 HIV Replication Cycle cluster_1 Mechanism of Dolutegravir HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration HIV Integrase Replication Viral Replication Integration->Replication Dolutegravir Dolutegravir Inhibition Inhibition of Strand Transfer Dolutegravir->Inhibition Inhibition->Integration Blocks

Caption: Dolutegravir's inhibition of the HIV integrase signaling pathway.[1][2][3]

By following these guidelines and employing the described experimental protocols, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and reliability of their analytical data. This systematic approach to evaluation is a critical component of robust scientific research and drug development.

References

Validation of Dolutegravir-d5 for Dried Blood Spot Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methods for the quantification of dolutegravir in dried blood spots (DBS), with a focus on the validation of Dolutegravir-d5 as an internal standard.

The use of dried blood spots offers a minimally invasive alternative for therapeutic drug monitoring and pharmacokinetic studies, particularly in resource-limited settings. The choice of internal standard is critical for the accuracy and reliability of the analytical method. This guide compares the performance of a validated method using a non-isotopically labeled internal standard, pioglitazone, with a proposed method utilizing the stable isotope-labeled internal standard, this compound.

While a direct, peer-reviewed validation of this compound specifically for DBS analysis is not yet published, this guide synthesizes data from studies using this compound in other matrices (human hair and plasma) to project its performance in DBS analysis. This provides a valuable reference for researchers developing and validating their own DBS assays for dolutegravir.

Performance Comparison of Internal Standards

The following tables summarize the validation parameters for two analytical methods: a published LC-UV method using pioglitazone as the internal standard and a proposed LC-MS/MS method using this compound.

Table 1: Method Validation Parameters

ParameterMethod 1: Pioglitazone Internal Standard (LC-UV)[1][2][3][4]Proposed Method: this compound Internal Standard (LC-MS/MS) (Projected)
Linearity Range 0.4 - 10 µg/mL5 - 10,000 pg/mL (in extraction solvent)
Accuracy (% bias) 102.4% - 114.8%Within ± 6.5%
Precision (% CV) 3.4% - 14.7%≤ 10.3%
Mean Recovery 42.3%65.2% - 71.8% (projected for analyte)
Matrix Effect Not explicitly reportedMinimal and consistent between analyte and IS (projected)

Table 2: Chromatographic and Detection Parameters

ParameterMethod 1: Pioglitazone Internal Standard (LC-UV)[1][2][4][5]Proposed Method: this compound Internal Standard (LC-MS/MS) (Projected)[6][7]
Chromatography Reverse-phase C18 columnReverse-phase C18 or equivalent (e.g., Waters Atlantis T3)
Mobile Phase Acetonitrile/potassium phosphate monobasic buffer (pH 5)0.1% formic acid in water and 0.1% formic acid in acetonitrile
Detection UV at 260 nmTandem Mass Spectrometry (MS/MS)
Internal Standard PioglitazoneThis compound

Experimental Protocols

Method 1: Dolutegravir in DBS by LC-UV with Pioglitazone Internal Standard

This method has been developed and validated for the quantification of dolutegravir in DBS using liquid chromatography with ultraviolet detection.[1][2][3][4]

Sample Preparation and Extraction:

  • Spike whole blood with known concentrations of dolutegravir to prepare calibration standards and quality control samples.

  • Spot 50 µL of the spiked whole blood onto each circle of a DBS card.

  • Allow the spots to dry completely.

  • Punch out two 6-mm discs from each spot.

  • Extract the discs with methanol.

  • Evaporate the methanol and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Reverse-phase C18

  • Mobile Phase: Gradient elution with acetonitrile and potassium phosphate monobasic buffer (pH 5)

  • Flow Rate: 1 mL/min

  • Detection: UV at 260 nm

  • Internal Standard: Pioglitazone

experimental_workflow_pioglitazone cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis blood_collection Whole Blood Spiking spotting Spotting 50 µL on DBS Card blood_collection->spotting drying Drying of DBS spotting->drying punching Punching 6mm Discs drying->punching extraction Methanol Extraction punching->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_uv LC-UV Analysis (260 nm) reconstitution->lc_uv

Fig. 1: Experimental workflow for dolutegravir DBS analysis using pioglitazone.
Proposed Method: Dolutegravir in DBS by LC-MS/MS with this compound Internal Standard

This proposed method is adapted from a validated assay for dolutegravir in human hair using this compound as the internal standard.[6][7] The use of a stable isotope-labeled internal standard is expected to provide better compensation for matrix effects and variability in extraction recovery.

Projected Sample Preparation and Extraction:

  • Spike whole blood with dolutegravir for calibration standards and quality controls.

  • Spot a defined volume of blood onto the DBS card and let it dry.

  • Punch a disc from the center of the dried spot.

  • Add an extraction solvent (e.g., 50:50 methanol:acetonitrile with 2% formic acid) containing a known concentration of this compound.

  • Sonicate and incubate the sample.

  • Centrifuge and transfer the supernatant for analysis.

Projected LC-MS/MS Conditions:

  • Column: Waters Atlantis T3 (50 x 2.1 mm, 3-µm particle size) or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Detection: Tandem mass spectrometry with electrospray ionization in positive ion mode.

experimental_workflow_dtg_d5 cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis blood_collection Whole Blood Spiking spotting Spotting on DBS Card blood_collection->spotting drying Drying of DBS spotting->drying punching Punching Disc drying->punching extraction Solvent Extraction with This compound punching->extraction sonication Sonication & Incubation extraction->sonication centrifugation Centrifugation sonication->centrifugation lc_msms LC-MS/MS Analysis centrifugation->lc_msms

Fig. 2: Proposed workflow for dolutegravir DBS analysis using this compound.

Discussion and Comparison

The primary advantage of using this compound as an internal standard is its structural and chemical similarity to the analyte, dolutegravir. This allows it to mimic the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise quantification. Stable isotope-labeled internal standards are particularly effective at correcting for variations in extraction efficiency and matrix effects, which can be significant in complex matrices like whole blood.

The LC-UV method with pioglitazone is a validated and accessible method, especially in laboratories without access to mass spectrometry. However, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for the analysis of low-concentration samples.

The projected performance of the this compound method, based on data from other matrices, suggests that it would offer improved accuracy and precision over the pioglitazone method. The higher projected recovery and the ability to effectively compensate for matrix effects are key advantages.

Researchers looking to develop a DBS assay for dolutegravir are encouraged to consider the use of this compound as the internal standard. The proposed workflow and projected performance data in this guide provide a strong starting point for method development and validation.

References

Comparative Analysis of Matrix Effects on Dolutegravir-d5 Quantification in Plasma Versus Urine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential impact of biological matrices on the bioanalysis of Dolutegravir-d5.

This guide provides a comparative overview of the matrix effects observed during the quantification of this compound, a commonly used internal standard in bioanalytical methods for Dolutegravir, in human plasma and urine. Understanding these effects is crucial for the development of robust and accurate assays for pharmacokinetic and clinical studies.

Data Summary: Matrix Effect of Dolutegravir and its Isotopically Labeled Internal Standards

The following table summarizes quantitative data on the matrix effect of Dolutegravir and its deuterated internal standards in human plasma, as reported in various studies. A direct comparative study for urine was not identified in the reviewed literature; however, general characteristics of urine as a matrix are discussed.

Biological MatrixAnalyte/Internal StandardMatrix Effect (%)Method of AssessmentReference
Human Plasma Dolutegravir101 - 108Post-extraction Spike[1]
13C2H5-Dolutegravir (IS)103 - 106Post-extraction Spike[1]
Dolutegravir98.7 - 99.9Post-extraction Spike[2]
Dolutegravir-ISNot specifiedPost-extraction Spike[2]
Dolutegravir97 - 116 (IS normalized)Post-extraction Spike[3]
Human Urine This compoundNo specific data available--

Note: The matrix effect is typically calculated as the ratio of the analyte's peak area in the presence of matrix to its peak area in a neat solution, expressed as a percentage. A value of 100% indicates no matrix effect, values >100% indicate ion enhancement, and values <100% indicate ion suppression. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects.

Discussion of Matrix Effects

Plasma: The data consistently demonstrate that the matrix effect for Dolutegravir and its deuterated internal standards in human plasma is generally minimal and well-controlled when using appropriate sample preparation techniques like protein precipitation or solid-phase extraction. The reported values, close to 100%, suggest that the co-eluting endogenous components from plasma do not significantly suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer. The use of a deuterated internal standard that co-elutes with the analyte is effective in compensating for any minor matrix effects that may occur.

Urine: Direct quantitative data on the matrix effect of this compound in urine is not readily available in the published literature. However, urine is known to be a more complex and variable matrix for bioanalysis compared to plasma[4]. The composition of urine can vary significantly depending on factors such as diet, fluid intake, and health status of the individual. This variability can lead to more pronounced and unpredictable matrix effects[4].

Key components in urine that can contribute to significant matrix effects include:

  • High salt concentrations: Can suppress the ionization of the analyte.

  • Urea and other organic compounds: May co-elute with the analyte and interfere with ionization.

  • Variability in pH and specific gravity: Can affect the extraction efficiency and the ionization process.

Given these factors, it is anticipated that the matrix effect for this compound in urine could be more significant than in plasma. Therefore, a thorough validation of the analytical method, including a rigorous assessment of the matrix effect across different urine lots, is critical to ensure the accuracy and reliability of the results.

Experimental Protocols

Assessment of Matrix Effect in Human Plasma

A common and accepted method to evaluate the matrix effect is the post-extraction spike method. The following protocol is a generalized procedure based on methodologies described in the literature[1][2].

Objective: To determine the extent of ion suppression or enhancement on the analyte (Dolutegravir) and internal standard (this compound) by the biological matrix (plasma).

Materials:

  • Blank human plasma from at least six different sources

  • Dolutegravir and this compound analytical standards

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation of 'Neat' Solutions (Set A):

    • Prepare solutions of Dolutegravir and this compound in the final mobile phase or reconstitution solvent at concentrations corresponding to the low, medium, and high quality control (QC) samples.

  • Preparation of 'Post-Spiked' Samples (Set B):

    • Process blank plasma samples using the established extraction procedure (e.g., protein precipitation).

    • Spike the extracted blank matrix with Dolutegravir and this compound to the same final concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculation of Matrix Effect:

    • The matrix effect is calculated as follows:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • The Internal Standard (IS) Normalized Matrix Factor can also be calculated to assess the ability of the IS to compensate for the matrix effect:

      • Matrix Factor (Analyte) = Peak Area in Set B (Analyte) / Peak Area in Set A (Analyte)

      • Matrix Factor (IS) = Peak Area in Set B (IS) / Peak Area in Set A (IS)

      • IS Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the matrix effect.

MatrixEffectWorkflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spiked Samples cluster_Analysis LC-MS/MS Analysis cluster_Calculation Calculation A1 Prepare Analyte & IS in Reconstitution Solvent C1 Inject Samples A1->C1 B1 Process Blank Plasma (e.g., Protein Precipitation) B2 Spike Extracted Matrix with Analyte & IS B1->B2 B2->C1 C2 Record Peak Areas C1->C2 D1 Calculate Matrix Effect (%) C2->D1 D2 Calculate IS Normalized Matrix Factor

Caption: Workflow for the assessment of matrix effect using the post-extraction spike method.

References

The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for Dolutegravir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of the stable isotope-labeled internal standard Dolutegravir-d5 versus a structural analog for the accurate quantification of the antiretroviral drug Dolutegravir in bioanalytical studies.

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic drugs in biological matrices is paramount. For the HIV-1 integrase inhibitor Dolutegravir, achieving accurate and reliable measurements is crucial for ensuring optimal dosing and therapeutic efficacy. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that directly impacts data quality. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, this compound, and a structural analog internal standard for the quantification of Dolutegravir.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1] Stable isotope-labeled internal standards are often considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes.[2] This results in a near-perfect co-elution and identical ionization response, leading to superior correction for matrix effects and other sources of error.[2][3] However, the synthesis of SIL standards can be costly and time-consuming.[4]

Structural analogs, on the other hand, are compounds with similar chemical structures and physicochemical properties to the analyte.[1] They offer a more readily available and cost-effective alternative. While they can provide adequate quantification, their chromatographic and ionization behaviors may not perfectly match those of the analyte, potentially leading to less effective compensation for matrix effects.[5] This guide will explore these differences in detail, supported by experimental data from various bioanalytical methods developed for Dolutegravir.

At a Glance: this compound vs. a Structural Analog Internal Standard

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Bictegravir)
Chemical Identity Chemically identical to Dolutegravir, differing only in isotopic composition.Chemically similar but not identical to Dolutegravir.
Chromatographic Behavior Co-elutes with Dolutegravir.Similar, but may not perfectly co-elute with Dolutegravir.
Ionization Efficiency Identical to Dolutegravir, minimizing differential matrix effects.Similar, but can be influenced differently by matrix components, potentially leading to ion suppression or enhancement.
Accuracy & Precision Generally provides higher accuracy and precision.[2]Can provide acceptable accuracy and precision, but may be more susceptible to variability.[5]
Cost & Availability Higher cost and potentially limited availability.[4]Generally lower cost and more readily available.
Correction for Matrix Effects Excellent correction for matrix-induced signal variability.May not fully compensate for matrix effects, potentially impacting data reliability.[5]

Experimental Data Showcasing Performance

The following tables summarize validation data from separate studies utilizing either a stable isotope-labeled internal standard or a structural analog for the quantification of Dolutegravir. It is important to note that these results are from different laboratories and methodologies, and a direct head-to-head comparison in a single study is not available in the public domain.

Table 1: Performance Data Using this compound (or other SIL IS)
ParameterMatrixLLOQ (ng/mL)Accuracy (%)Precision (%CV)Reference
Accuracy & PrecisionPlasma598.3 - 102.00.7 - 4.1[2]
Accuracy & PrecisionHair0.00593.5 - 106.5≤ 10.3[6]
Matrix EffectHair-98.2 - 101.7-[6]
RecoveryHair-65.2 - 71.8-[6]
Accuracy & PrecisionBreast Milk10--[7]

Note: LLOQ stands for Lower Limit of Quantification, and CV for Coefficient of Variation.

Table 2: Performance Data Using a Structural Analog Internal Standard
Internal StandardMatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
BictegravirHuman Plasma20--[8]
AbacavirPlasma--< 5[5]
Raltegravir-d3Human Plasma0.599.6 ± 7.2 (intra-day), 101.0 ± 5.0 (inter-day)≤ 18.5 (intra-day), ≤ 10.3 (inter-day)[4]

Note: RSD stands for Relative Standard Deviation.

Experimental Methodologies

The data presented above were generated using validated LC-MS/MS methods. While specific parameters vary between studies, a general workflow is outlined below.

General Bioanalytical Workflow

Bioanalytical Workflow Bioanalytical Workflow for Dolutegravir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Hair, etc.) Spike Spike with Dolutegravir & Internal Standard Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Chromatography LC Separation (e.g., C18 column) Extraction->Chromatography Detection Tandem Mass Spectrometry (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation (Analyte/IS Ratio) Integration->Calculation

Caption: A generalized workflow for the bioanalytical quantification of Dolutegravir.

A typical experimental protocol involves the following steps:

  • Sample Preparation: A known amount of the internal standard (either this compound or a structural analog) is added to the biological matrix (e.g., plasma, hair extract). This is followed by a protein precipitation step, often using acetonitrile, or a liquid-liquid extraction to remove interfering substances.[2][6]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase C18 column is commonly used to separate Dolutegravir and the internal standard from other matrix components.[2][6]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both Dolutegravir and the internal standard.[2] For Dolutegravir, a common transition is m/z 420.1 → 277.1.[2]

The Choice of Internal Standard: A Critical Decision

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method. The relationship between the analyte and the internal standard is fundamental to achieving accurate quantification.

Internal Standard Relationship Analyte and Internal Standard Relationship in LC-MS/MS Analyte Dolutegravir Ratio Analyte/IS Peak Area Ratio Analyte->Ratio Measured Response IS Internal Standard (this compound or Structural Analog) IS->Ratio Measured Response Concentration Dolutegravir Concentration Ratio->Concentration Calibration Curve

References

Safety Operating Guide

Proper Disposal of Dolutegravir-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Dolutegravir-d5, a deuterated internal standard used in the quantification of Dolutegravir.

Dolutegravir and its deuterated analog, while essential for research, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that these compounds are not released into the environment. The following procedures are based on information from safety data sheets (SDS) and general best practices for chemical waste management.

Hazard Assessment and Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). While some suppliers may classify the deuterated form as non-hazardous under the Globally Harmonized System (GHS), the parent compound, Dolutegravir, has established hazard classifications that should be considered[1][2][3].

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][2][4].

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impermeable and resistant gloves[3].

  • Eye Protection: Use safety goggles with side-shields[1].

  • Body Protection: Wear impervious clothing appropriate for the scale of handling[1].

  • Respiratory Protection: Not typically required for small quantities, but a suitable respirator should be used if dust or aerosols are generated[1][5].

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound.

    • Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.

    • The waste container must be appropriate for the solvent used (e.g., a solvent-safe container for solutions in DMSO or DMF).

    • Do not mix incompatible waste streams.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material[4][5].

  • Place the collected material and any contaminated cleaning materials into the designated hazardous solid waste container.

  • Ensure the spill area is thoroughly cleaned after material collection.

3. Labeling and Storage of Waste:

  • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream (e.g., solvent name).

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents[1].

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet for this compound and a full description of the waste contents.

  • Crucially, do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination [3][5].

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard and safety information from the Safety Data Sheets.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1][2]
GHS Precautionary Statements P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant[1]
Storage Temperature Store at -20°C (powder) or -80°C (in solvent)[1]

Experimental Protocols

The disposal of this compound is a procedural matter guided by safety and environmental regulations rather than a process requiring experimental protocols for chemical modification prior to disposal. The primary "protocol" is the adherence to the step-by-step disposal procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dolutegravir_Disposal_Workflow This compound Disposal Workflow start Start: this compound to be disposed assess_form Assess Physical Form start->assess_form solid_waste Solid Waste (Powder, Contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution in Solvent) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check collect_liquid->spill_check cleanup_spill Clean Spill per SDS and Collect Waste spill_check->cleanup_spill Yes store_waste Store Sealed Container in Designated Area spill_check->store_waste No cleanup_spill->store_waste contact_disposal Contact Approved Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Dolutegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Dolutegravir-d5, a deuterated analog of the potent HIV integrase inhibitor, Dolutegravir.

Operational Plan: Handling this compound

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the parent compound, Dolutegravir, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a conservative approach to handling, aligning with precautions for the active compound, is recommended to minimize any potential risk.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other ventilated enclosure is recommended to avoid the formation and inhalation of dust and aerosols[1].

  • Ensure an eyewash station and safety shower are readily accessible[1].

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling[3].
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles[1].
Body Protection Laboratory coat or impervious clothingTo prevent contamination of personal clothing[1].
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling powders outside of a ventilated enclosure to prevent inhalation of dust[1][3].

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the ventilated enclosure should be clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory area[1]. Wash hands thoroughly after handling the compound, even if gloves were worn[1][3]. Avoid contact with skin, eyes, and clothing[4].

Disposal Plan

Proper disposal is critical to prevent environmental contamination, given that Dolutegravir is very toxic to aquatic life[1][2][4].

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including empty vials, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed waste container.

Disposal Method:

  • Dispose of all waste containing this compound through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

For unused or expired medicine in a non-laboratory setting, the FDA recommends removing the drugs from their original containers, mixing them with an unappealing substance like dirt or used coffee grounds, placing the mixture in a sealed plastic bag, and then throwing it in the household trash[5]. However, for a research laboratory setting, professional hazardous waste disposal is the appropriate method.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₀H₁₄D₅F₂N₃O₅[6]
Molecular Weight 424.4 g/mol [6]
Appearance Solid[7]
Solubility DMF: 5 mg/mL, DMSO: 2.5 mg/mL, Ethanol: Slightly Soluble[8]
Storage Temperature -20°C[1][7]

Experimental Workflow

Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) weigh Weigh Compound in Ventilated Enclosure prep_workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate waste_solid Segregate Solid Waste (Gloves, Vials, etc.) decontaminate->waste_solid waste_liquid Segregate Liquid Waste (Solutions) dispose Dispose via Licensed Hazardous Waste Contractor waste_liquid->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.